Trimethyl orthobutyrate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trimethoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-5-6-7(8-2,9-3)10-4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFMOTJMRSZOJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195680 | |
| Record name | 1,1,1-Trimethoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43083-12-1 | |
| Record name | Trimethyl orthobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43083-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trimethoxybutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043083121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1-Trimethoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trimethoxybutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.964 | |
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| Record name | 1,1,1-Trimethoxybutane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5782ACH2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Trimethyl Orthobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl orthobutyrate, also known as 1,1,1-trimethoxybutane, is a versatile orthoester that serves as a valuable reagent and intermediate in organic synthesis. Its unique chemical properties make it a subject of interest in various research and development applications, including the synthesis of pharmaceutical intermediates. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its reactivity and potential applications.
Chemical and Physical Properties
This compound is a clear, colorless to slightly yellow liquid.[1] A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₆O₃ | |
| Molecular Weight | 148.20 g/mol | |
| Appearance | Clear, colorless to slightly yellow liquid | [1] |
| Boiling Point | 145-147 °C (lit.) | |
| Density | 0.926 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.404 (lit.) |
Table 2: Safety and Handling Data for this compound
| Property | Value | Reference(s) |
| Flash Point | 50 °C | [2] |
| Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| Precautionary Statements | P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 | [1] |
| Storage | Store in a flammable liquid storage area. Keep container tightly closed in a dry and well-ventilated place. | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established methods for orthoester chemistry and can be adapted for specific laboratory conditions.
Synthesis of this compound via the Pinner Reaction
The Pinner reaction is a classic method for the synthesis of orthoesters from nitriles.[4] This protocol is adapted from a general procedure for the synthesis of trimethyl orthoesters.[5]
Materials:
-
Anhydrous Methanol (B129727)
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, place anhydrous methanol (3 molar equivalents relative to butyronitrile).
-
Cool the flask in an ice bath and slowly bubble anhydrous hydrogen chloride gas through the methanol with stirring until saturation is achieved.
-
Slowly add butyronitrile (1 molar equivalent) to the acidic methanol solution while maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to stir at room temperature for 48-72 hours. The progress of the reaction can be monitored by GC-MS.
-
Upon completion, pour the reaction mixture into a cooled solution of sodium methoxide (B1231860) in methanol to neutralize the excess acid.
-
Filter the resulting precipitate of sodium chloride and wash with anhydrous diethyl ether.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude this compound can then be purified by fractional distillation.
Purification by Fractional Distillation under Inert Atmosphere
Due to the moisture sensitivity of orthoesters, purification should be carried out under an inert atmosphere.
Apparatus:
-
Fractional distillation apparatus (including a Vigreux column)
-
Heating mantle
-
Inert gas source (Nitrogen or Argon)
-
Schlenk line or similar setup for inert atmosphere
Procedure:
-
Assemble the fractional distillation apparatus and ensure all glassware is thoroughly dried.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Evacuate the apparatus and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Begin heating the distillation flask gently with a heating mantle while stirring.[7]
-
Collect the fraction that distills at the boiling point of this compound (approximately 145-147 °C at atmospheric pressure).
-
Store the purified product under an inert atmosphere in a sealed container.
Spectroscopic Analysis
Sample Preparation:
-
Dissolve approximately 10-20 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).[8]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C).[9]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition (¹H and ¹³C NMR):
-
Instrument: Bruker 500 MHz NMR spectrometer (or equivalent).[8]
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Expected signals would include a triplet for the terminal methyl group of the butyl chain, a sextet for the adjacent methylene (B1212753) group, a triplet for the next methylene group, and a singlet for the three methoxy (B1213986) groups.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Expected signals would correspond to the four distinct carbon atoms of the butyl group and the carbon atoms of the methoxy groups.
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[2][10]
GC-MS Parameters (suggested starting conditions):
-
GC Column: DB-624 capillary column (30m x 0.32mm x 1.0µm) or similar.[11]
-
Injector Temperature: 250 °C.[12]
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 2 minutes.[13][14]
-
Carrier Gas: Helium.
-
MS Detector: Electron Ionization (EI) at 70 eV.
Reactivity and Mechanisms
Acid-Catalyzed Hydrolysis
Orthoesters are susceptible to hydrolysis under acidic conditions to yield an ester and alcohols.[4] This reaction proceeds through a series of protonation and elimination steps.
References
- 1. CN111170946A - Synthesis method of olmesartan intermediate - Google Patents [patents.google.com]
- 2. This compound | 43083-12-1 | FT37486 | Biosynth [biosynth.com]
- 3. 1,1,1-Trimethoxybutane | C7H16O3 | CID 123512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bioinfopublication.org [bioinfopublication.org]
- 5. iris.unive.it [iris.unive.it]
- 6. US8048904B2 - Process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. mdpi.com [mdpi.com]
- 10. jk-sci.com [jk-sci.com]
- 11. CN103901125A - Triethyl orthoacetate GC (Gas Chromatography) analysis method - Google Patents [patents.google.com]
- 12. agilent.com [agilent.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Synthesis of Trimethyl Orthobutyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic protocol for trimethyl orthobutyrate, a valuable intermediate in organic synthesis. The primary method detailed is the Pinner reaction, a reliable approach for the preparation of orthoesters from nitriles and alcohols. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant quantitative data to support laboratory and developmental applications.
Introduction
This compound, also known as 1,1,1-trimethoxybutane, is an important orthoester utilized in various chemical transformations. Its applications include the formation of ketene (B1206846) acetals, protection of carboxylic acids, and as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates. The Pinner reaction offers a robust and scalable method for its synthesis from readily available starting materials.[1]
Reaction Pathway: The Pinner Synthesis
The synthesis of this compound via the Pinner reaction is a two-step process:[2][3]
-
Formation of the Imidate Hydrochloride Salt: Butyronitrile (B89842) reacts with methanol (B129727) in the presence of anhydrous hydrogen chloride to form the corresponding methyl butyrimidate hydrochloride salt. This reaction is typically carried out at low temperatures to prevent the formation of byproducts.[2]
-
Alcoholysis of the Imidate Salt: The isolated imidate hydrochloride is then treated with an excess of methanol to yield this compound and ammonium (B1175870) chloride.
The overall reaction scheme is presented below:
Experimental Protocols
The following protocols are based on established procedures for the Pinner synthesis of analogous trimethyl orthoesters and can be adapted for this compound.[2][3]
Step 1: Synthesis of Methyl Butyrimidate Hydrochloride
Materials:
-
Butyronitrile
-
Anhydrous Methanol
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous diethyl ether (or other suitable inert solvent)
Procedure:
-
A solution of butyronitrile in anhydrous diethyl ether is prepared in a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
The solution is cooled to 0-5 °C in an ice bath.
-
Anhydrous hydrogen chloride gas is bubbled through the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
The reaction is continued until the precipitation of the white, crystalline methyl butyrimidate hydrochloride is complete.
-
The solid product is collected by filtration under a dry atmosphere, washed with cold anhydrous diethyl ether, and dried under vacuum.
Step 2: Synthesis of this compound (Alcoholysis)
Materials:
-
Methyl butyrimidate hydrochloride (from Step 1)
-
Anhydrous Methanol
Procedure:
-
The dried methyl butyrimidate hydrochloride is suspended in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
The mixture is stirred at room temperature or gently heated to reflux until the reaction is complete (monitoring by GC or TLC is recommended).
-
The reaction mixture is cooled, and the precipitated ammonium chloride is removed by filtration.
-
The filtrate, containing the crude this compound, is then purified.
Purification
The crude this compound is purified by fractional distillation under atmospheric or reduced pressure. The boiling point of this compound is approximately 145-147 °C.[4]
Quantitative Data
The following tables summarize typical reaction parameters and expected outcomes based on analogous Pinner syntheses.[2][3]
Table 1: Reaction Conditions for the Synthesis of Methyl Butyrimidate Hydrochloride
| Parameter | Value | Reference |
| Reactants | Butyronitrile, Anhydrous Methanol, Anhydrous HCl | [2] |
| Solvent | Anhydrous Diethyl Ether | [2] |
| Temperature | 0-5 °C | [2] |
| Reaction Time | Completion of precipitation | [2] |
| Yield | >90% (expected for aliphatic nitriles) | [2][3] |
Table 2: Reaction Conditions for the Alcoholysis to this compound
| Parameter | Value | Reference |
| Reactants | Methyl Butyrimidate Hydrochloride, Anhydrous Methanol | [2] |
| Temperature | Room Temperature to Reflux | [2] |
| Reaction Time | Varies (requires monitoring) | [2] |
| Yield | Moderate to good (dependent on conditions) | [2] |
Table 3: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O₃ | |
| Molecular Weight | 148.20 g/mol | |
| Boiling Point | 145-147 °C | [4] |
| Density | 0.926 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.404 | [4] |
Safety Considerations
-
Hydrogen Chloride: Anhydrous HCl is a corrosive and toxic gas. All manipulations should be performed in a well-ventilated fume hood.
-
Butyronitrile: Butyronitrile is toxic and flammable. Handle with appropriate personal protective equipment.
-
Anhydrous Reagents: The Pinner reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
Conclusion
The Pinner reaction provides an effective and well-documented pathway for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature and moisture, high yields of the intermediate imidate salt and the final orthoester product can be achieved. This guide offers a solid foundation for researchers and professionals to successfully synthesize this compound for their specific applications.
References
Trimethyl Orthobutyrate: A Versatile Reagent in Modern Organic Synthesis
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Trimethyl orthobutyrate is emerging as a valuable and versatile reagent in the field of organic chemistry, offering unique solutions for the construction of complex molecular architectures. This guide provides an in-depth overview of its core applications, supported by experimental data and protocols, to empower researchers in leveraging this powerful synthetic tool. Its utility spans from classic rearrangement reactions to the formation of protective groups, demonstrating its significance in natural product synthesis and drug discovery.
Core Application: The Johnson-Claisen Rearrangement
One of the most powerful applications of this compound lies in the Johnson-Claisen rearrangement, a[1][1]-sigmatropic shift that facilitates the stereoselective formation of carbon-carbon bonds and the synthesis of γ,δ-unsaturated esters. This reaction is particularly valuable for introducing quaternary carbon centers with high degrees of stereocontrol.
The general mechanism involves the reaction of an allylic alcohol with an excess of this compound in the presence of a catalytic amount of a weak acid, such as propionic acid. The reaction proceeds through the in situ formation of a mixed orthoester, which then eliminates methanol (B129727) to form a ketene (B1206846) acetal. This intermediate subsequently undergoes the[1][1]-sigmatropic rearrangement to yield the desired γ,δ-unsaturated ester. The equilibrium of the initial transesterification is driven forward by the distillation of the methanol byproduct.
Quantitative Data for the Johnson-Claisen Rearrangement
The following table summarizes representative examples of the Johnson-Claisen rearrangement using various orthoesters, highlighting the versatility of this reaction. While specific data for this compound is less commonly reported, its reactivity is analogous to other trimethyl and triethyl orthoesters.
| Allylic Alcohol Substrate | Orthoester | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (E)-Oct-2-en-1-ol | Triethyl orthoacetate | Propionic acid | Toluene (B28343) | 110 | 18 | 85 | [2] |
| Geraniol | Triethyl orthoacetate | Propionic acid | Xylene | 140 | 24 | 78 | [2] |
| Linalool | Triethyl orthoacetate | Propionic acid | Toluene | 110 | 12 | 75 | [2] |
| 3-Methyl-2-buten-1-ol | Trimethyl orthoacetate | Propionic acid | Neat | 140 | 4 | 92 | [2] |
| Cinnamyl alcohol | Trimethyl orthopropionate | Pivalic acid | Toluene | 110 | 5 | 55 | [2] |
Experimental Protocol: Synthesis of a γ,δ-Unsaturated Ester
The following protocol is a general procedure for the Johnson-Claisen rearrangement and can be adapted for use with this compound.
Materials:
-
Allylic alcohol (1.0 eq)
-
This compound (5.0 - 10.0 eq)
-
Propionic acid (0.1 eq)
-
Anhydrous toluene or xylene (optional, as solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a distillation head, add the allylic alcohol and a significant excess of this compound.
-
Add a catalytic amount of propionic acid to the mixture.
-
Heat the reaction mixture to reflux (typically 110-140 °C). Methanol, formed as a byproduct, is slowly distilled off to drive the reaction to completion.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess this compound and solvent under reduced pressure.
-
Purify the resulting γ,δ-unsaturated ester by column chromatography on silica (B1680970) gel.
Formation of Ketene Acetals for Tandem Reactions
This compound serves as a precursor for the formation of ketene acetals, which are highly reactive intermediates in a variety of organic transformations. The elimination of methanol from the orthoester, typically under thermal or acid-catalyzed conditions, generates the corresponding ketene acetal. These intermediates can then participate in cycloadditions, and other rearrangement reactions, providing a powerful tool for the rapid construction of complex molecular frameworks.
Protecting Group Chemistry
In addition to its role in carbon-carbon bond formation, this compound can be utilized as a protecting group for carboxylic acids. The reaction of a carboxylic acid with this compound under acidic conditions yields the corresponding methyl ester, effectively masking the acidic proton and allowing for transformations on other parts of the molecule. This protection strategy is advantageous due to the mild conditions required for both the protection and subsequent deprotection steps.
Experimental Protocol: Methyl Ester Formation (Protection of a Carboxylic Acid)
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.5 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
-
Anhydrous methanol
Procedure:
-
Dissolve the carboxylic acid in anhydrous methanol in a round-bottom flask.
-
Add this compound and a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the methyl ester by column chromatography if necessary.
Applications in Drug Development and Natural Product Synthesis
The ability of this compound and related orthoesters to facilitate the construction of complex carbon skeletons with high stereoselectivity has made them invaluable tools in the synthesis of natural products and pharmaceutically active compounds. The Johnson-Claisen rearrangement, in particular, has been a key step in the total synthesis of numerous bioactive molecules. While specific examples detailing the use of this compound are often proprietary or less frequently published, its functional equivalence to other common orthoesters in these synthetic endeavors is well-established within the medicinal chemistry community. The γ,δ-unsaturated esters generated are versatile intermediates that can be further elaborated into a wide range of complex structures found in nature and in drug candidates.
Conclusion
This compound is a powerful and versatile reagent with a growing number of applications in modern organic synthesis. Its central role in the Johnson-Claisen rearrangement for the stereoselective synthesis of γ,δ-unsaturated esters, its utility in generating reactive ketene acetals, and its application as a protecting group for carboxylic acids underscore its importance. For researchers and professionals in drug development, a thorough understanding of the reactivity and applications of this compound is essential for the design and execution of efficient and elegant synthetic strategies. Further exploration into the diverse reactivity of this reagent is poised to unlock new possibilities in the construction of complex and biologically significant molecules.
References
Trimethyl orthobutyrate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl orthobutyrate, also known as 1,1,1-trimethoxybutane, is an orthoester that serves as a valuable reagent in organic synthesis. While not as commonly cited as its lower molecular weight counterparts like trimethyl orthoacetate or trimethyl orthoformate, it provides a useful building block for the introduction of a butyryl group or related moieties. Its applications are particularly relevant in the synthesis of complex molecules, including derivatives of biologically significant compounds such as sialic acids. This guide provides a comprehensive overview of the key technical data, synthetic applications, and experimental considerations for this compound.
Core Technical Data
The fundamental physicochemical properties of this compound are summarized below for easy reference.
General and Physicochemical Properties
| Property | Value |
| CAS Number | 43083-12-1 |
| Molecular Weight | 148.20 g/mol |
| Molecular Formula | C₇H₁₆O₃ |
| Boiling Point | 145-147 °C |
| Density | 0.926 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.404 |
Gas-Phase Elimination Kinetics
The thermal decomposition of this compound has been studied, providing insights into its stability and reaction mechanism under high temperatures. The gas-phase elimination is a unimolecular reaction that follows a first-order rate law, yielding methanol (B129727) and methyl ketene (B1206846) acetal.[1][2]
| Kinetic Parameter | Value |
| Temperature Range | 310-369 °C |
| Pressure Range | 50-130 Torr |
| Arrhenius Equation | log k₁(s⁻¹) = --INVALID-LINK--⁻¹ |
Synthetic Applications and Experimental Protocols
The primary utility of this compound in a research and development setting is as a reagent in organic synthesis. Two notable applications include the Johnson-Claisen rearrangement and the regioselective acylation of sialic acids.
Johnson-Claisen Rearrangement
The Johnson-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that converts an allylic alcohol into a γ,δ-unsaturated ester.[3][4][5][6] The reaction with this compound introduces a methyl ester with a propyl group at the alpha position of the newly formed ester.
This protocol describes a general procedure for the Johnson-Claisen rearrangement using an allylic alcohol and this compound.
Materials:
-
Allylic alcohol (1.0 eq)
-
This compound (3.0-5.0 eq)
-
Propionic acid (catalytic amount, ~0.1 eq)
-
High-boiling point solvent (e.g., toluene (B28343) or xylene), optional
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle and magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the allylic alcohol.
-
Add an excess of this compound (3.0 to 5.0 equivalents).
-
Add a catalytic amount of propionic acid to the mixture.
-
Heat the reaction mixture to reflux (typically 110-140 °C) with vigorous stirring. The reaction can be performed neat or in a high-boiling solvent like toluene.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction may take several hours to reach completion.[5]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If performed neat, remove the excess this compound and other volatile components under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by diluting the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washing with a saturated sodium bicarbonate solution to neutralize the propionic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired γ,δ-unsaturated ester.
Synthesis of 9-O-Butyroyl Sialic Acid Derivatives
This compound has been utilized for the regioselective synthesis of 9-O-acyl derivatives of N-acetyl- and N-glycoloyl-neuraminic acid.[7] This selective acylation is a key step in the synthesis of probes for studying the biological roles of sialic acids.
Mandatory Visualizations
Johnson-Claisen Rearrangement Workflow
The following diagram illustrates the key steps and intermediates in the Johnson-Claisen rearrangement of an allylic alcohol with this compound.
Caption: Workflow of the Johnson-Claisen Rearrangement.
Signaling Pathways and Drug Development
Currently, there is no direct evidence to suggest that this compound itself is involved in any biological signaling pathways or has direct applications as a therapeutic agent. Its relevance to drug development is primarily as a synthetic reagent for the construction of more complex, biologically active molecules. The ability to selectively introduce butyrate (B1204436) groups, as seen in the modification of sialic acids, can be a valuable tool for medicinal chemists creating derivatives of lead compounds to modulate their physicochemical and pharmacokinetic properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. bioinfopublication.org [bioinfopublication.org]
- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 6. name-reaction.com [name-reaction.com]
- 7. Synthesis of 9-O-acyl- and 4-O-acetyl-sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety of Trimethyl Orthobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety information for trimethyl orthobutyrate, a flammable liquid and irritant. The following sections detail its physical and chemical properties, toxicological profile, fire and explosion hazards, and recommended handling procedures. This information is crucial for ensuring the safe use of this compound in research and development settings.
Core Safety Data
The following tables summarize the key quantitative data for this compound, compiled from various Safety Data Sheets (SDS).
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₆O₃ | [1][2] |
| Molecular Weight | 148.20 g/mol | [1] |
| Appearance | Clear, colorless liquid | [3][4] |
| Odor | No information available | [3] |
| Boiling Point | 140 - 147 °C (284 - 296.6 °F) | [1][3] |
| Density | 0.926 g/mL at 25 °C | [1][5] |
| Flash Point | 50 °C (122 °F) - closed cup | [1][3] |
| Vapor Pressure | 5.98 mmHg at 25°C | |
| Refractive Index | n20/D 1.404 | [1] |
| Solubility | Soluble in Chloroform, Ethyl Acetate |
Table 2: Toxicological Data
| Hazard | Classification & Statement | Details |
| Acute Toxicity | No data available for oral, dermal, or inhalation routes. | The toxicological properties have not been thoroughly investigated. |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation (H315) | Causes reversible damage to the skin upon exposure.[3][6] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation (H319) | Causes reversible eye irritation.[3][6] |
| Respiratory Irritation | Category 3: May cause respiratory irritation (H335) | Inhalation of vapors may irritate the respiratory system.[3][6] |
| Carcinogenicity | Not classified as a carcinogen. | No components are listed as carcinogens by IARC, NTP, or OSHA.[7] |
Table 3: Fire and Explosion Data
| Hazard | Details | |---|---|---| | Flammability | Flammable liquid and vapor (Category 3) | Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3][6] | | Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂) |[3][6] | | Extinguishing Media | Alcohol-resistant foam, dry chemical powder, carbon dioxide. Water spray or fog for large fires only.[6] | | Fire Fighting Procedures | Wear self-contained breathing apparatus (SCBA) and full protective gear.[3] |
Table 4: Exposure Controls and Personal Protection
| Control Parameter | Recommendation | |---|---|---| | Engineering Controls | Use in a well-ventilated area. Use explosion-proof electrical/ventilating/lighting equipment.[3][6] | | Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[3] | | Skin Protection | Wear protective gloves and clothing to prevent skin exposure.[3] | | Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] |
Experimental Protocols
Detailed experimental protocols for the safety evaluation of this compound are not publicly available. However, the hazard classifications reported in the Safety Data Sheets are based on standardized methodologies, such as those established by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The general principles of these key experiments are outlined below.
Flash Point Determination: The flash point of a liquid is determined using a closed-cup or open-cup apparatus. A sample of the substance is heated at a controlled rate, and an ignition source is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors of the liquid ignite. For flammable liquids like this compound, a closed-cup method is typically used to provide a more conservative and accurate measurement.
Skin Irritation/Corrosion Testing: This is typically assessed using in vivo animal studies (e.g., on rabbits) or validated in vitro methods. A measured amount of the substance is applied to a small area of skin, and the site is observed for signs of irritation (redness, swelling) or corrosion (tissue destruction) over a period of several days. The severity and reversibility of the effects determine the classification. For a Category 2 irritant, the observed effects are reversible.[6][8]
Eye Irritation/Corrosion Testing: Similar to skin irritation testing, this often involves applying a small amount of the substance to the eye of a test animal and observing for effects on the cornea, iris, and conjunctiva. The severity and reversibility of any damage are recorded over time to classify the substance. In vitro alternatives are increasingly used to reduce animal testing. A Category 2A classification indicates that the substance causes reversible eye irritation.[3][6]
Visualizing Safety Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key logical relationships and workflows for the safe handling of this compound.
References
- 1. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 2. NIOSH Pocket Guide to Chemical Hazards [iafc.org]
- 3. chemsafetypro.com [chemsafetypro.com]
- 4. GHS Classification: Serious Eye Damage/Eye Irritation | Inventory Pedia | ChemRadar [chemradar.com]
- 5. amnautical.com [amnautical.com]
- 6. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. compliancexl.com [compliancexl.com]
- 8. chemsafetypro.com [chemsafetypro.com]
An In-depth Technical Guide to the Hydrolysis of Trimethyl Orthobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of trimethyl orthobutyrate, a reaction of significant interest in organic synthesis and drug delivery systems. Due to the limited availability of specific kinetic data for the hydrolysis of this compound in aqueous solutions, this guide also incorporates data from analogous orthoesters to provide a thorough understanding of the reaction mechanism and influencing factors.
Introduction
This compound, also known as 1,1,1-trimethoxybutane, is an orthoester that serves as a versatile reagent and intermediate in various chemical transformations.[1] Its reaction with water, or hydrolysis, is a fundamental process that leads to the formation of methyl butyrate (B1204436) and methanol (B129727). This reaction is typically catalyzed by acids and is of great importance in contexts where the controlled release of active molecules is desired, such as in the design of prodrugs or specialized drug delivery vehicles. Understanding the kinetics and mechanism of this hydrolysis is crucial for predicting the stability and release profiles of such systems.
Orthoesters, in general, are readily hydrolyzed in mild aqueous acidic conditions.[1] The reaction proceeds via a proton-catalyzed mechanism, which will be detailed in the subsequent sections. While orthoesters are relatively stable in neutral or basic media, their susceptibility to acid-catalyzed hydrolysis is a key feature exploited in many applications.
Reaction Mechanism and Kinetics
The hydrolysis of this compound follows a well-established acid-catalyzed pathway common to most orthoesters. The reaction proceeds in a stepwise manner, involving protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol to form a resonance-stabilized carboxonium ion. This intermediate is then attacked by water, and subsequent deprotonation and elimination of a second methanol molecule yield the final ester product.
Gas-Phase Elimination Kinetics
A study on the homogeneous, unimolecular gas-phase elimination of this compound provides the following Arrhenius parameters:
| Compound | log(A, s⁻¹) | Eₐ (kJ/mol) |
| This compound | 13.97 ± 0.37 | 195.3 ± 1.6 |
Table 1: Arrhenius parameters for the gas-phase elimination of this compound.
This gas-phase reaction, which yields methanol and the corresponding methyl ketene (B1206846) acetal, is believed to proceed through a polar concerted four-membered cyclic transition state. While distinct from hydrolysis, these parameters offer a quantitative measure of the inherent reactivity of the this compound molecule.
Aqueous Hydrolysis Kinetics of Analogous Orthoesters
To approximate the behavior of this compound in aqueous media, kinetic data for the hydrolysis of other simple orthoesters can be considered. The hydrolysis of orthoesters is generally first-order with respect to the orthoester concentration and is catalyzed by acids.
For instance, the hydrolysis of poly(ortho-ester)s has been shown to be first order with respect to the catalyst concentration and the number of ortho-ester linkages. The catalytic rate constant increases with decreasing aqueous pKa of the acid catalyst.
Experimental Protocols
A general experimental protocol for monitoring the acid-catalyzed hydrolysis of an orthoester like this compound can be designed based on established methods for similar compounds. The reaction progress is typically monitored using techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy.
General Procedure for Kinetic Measurements
-
Preparation of Reaction Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., dioxane, acetonitrile) to ensure miscibility with the aqueous medium.
-
Prepare aqueous buffer solutions of the desired pH to maintain constant hydronium ion concentration.
-
-
Initiation of Hydrolysis:
-
Equilibrate the buffer solution to the desired reaction temperature in a thermostated vessel.
-
Initiate the reaction by adding a small aliquot of the this compound stock solution to the pre-heated buffer with vigorous stirring. The final concentration of the orthoester should be low enough to ensure pseudo-first-order conditions.
-
-
Monitoring the Reaction:
-
At timed intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction immediately by adding the aliquot to a solution containing a base (e.g., a solution of sodium bicarbonate) to neutralize the acid catalyst.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether, dichloromethane).
-
-
Analysis:
-
Analyze the extracted samples by GC or HPLC to determine the concentration of the remaining this compound and the formed methyl butyrate. An internal standard is typically used for accurate quantification.
-
Alternatively, the reaction can be monitored in situ using ¹H NMR spectroscopy by following the disappearance of the orthoester signals and the appearance of the ester and methanol signals.
-
Analytical Methods
-
Gas Chromatography (GC): A robust method for separating and quantifying volatile compounds like this compound, methyl butyrate, and methanol. A flame ionization detector (FID) is commonly used.
-
High-Performance Liquid Chromatography (HPLC): Suitable for less volatile orthoesters or when derivatization is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides real-time information on the concentrations of reactants and products without the need for sample workup.
Diagrams
Acid-Catalyzed Hydrolysis Pathway
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Workflow for Kinetic Analysis
References
An In-depth Technical Guide to the Core Principles of Orthoester Reactivity
For Researchers, Scientists, and Drug Development Professionals
Orthoesters, functional groups containing a central carbon atom bonded to three alkoxy groups (RC(OR')₃), are versatile intermediates in organic synthesis and key components in advanced drug delivery systems.[1] Their reactivity is characterized by a unique susceptibility to acid-catalyzed hydrolysis, a property that can be finely tuned through structural modifications. This guide delves into the fundamental principles governing orthoester reactivity, providing a comprehensive resource for professionals leveraging these compounds in their research and development endeavors.
Core Reactivity: The Hydrolysis Pathway
The hallmark of orthoester reactivity is their stability in neutral or basic conditions and their rapid hydrolysis under mild acidic conditions to form an ester and two molecules of alcohol.[1][2] This pH-sensitive behavior is the cornerstone of their application in drug delivery systems designed for targeted release in acidic microenvironments, such as tumors or endosomes.[3][4][5]
The acid-catalyzed hydrolysis of orthoesters proceeds through a generally accepted three-stage mechanism.
Stage 1: Protonation and Formation of a Dioxocarbenium Ion
The reaction is initiated by the protonation of one of the alkoxy oxygen atoms. This is followed by the elimination of an alcohol molecule to form a resonance-stabilized dioxocarbenium ion. This step is typically the rate-determining step in the hydrolysis of many acyclic orthoesters.
Stage 2: Hydration
A water molecule then acts as a nucleophile, attacking the electrophilic carbocation to form a hemiorthoester intermediate.
Stage 3: Decomposition
The hemiorthoester is unstable and, following proton transfer, rapidly decomposes to the final ester and alcohol products.
Below is a diagram illustrating the acid-catalyzed hydrolysis pathway of a simple orthoester.
Caption: Acid-catalyzed hydrolysis of an orthoester.
Factors Influencing Orthoester Reactivity
The rate of orthoester hydrolysis is highly dependent on several factors, allowing for precise control over their stability.
-
Electronic Effects: The presence of electron-donating or withdrawing groups on the orthoester can significantly impact the stability of the intermediate dioxocarbenium ion. Electron-donating groups stabilize the carbocation, increasing the rate of hydrolysis, while electron-withdrawing groups have the opposite effect.[6][7]
-
Steric Effects: Steric hindrance around the central carbon atom can impede the approach of water during the hydration step, thereby slowing down the hydrolysis rate.
-
Structural Constraints: Cyclic orthoesters, particularly bicyclic and tricyclic systems, often exhibit enhanced stability compared to their acyclic counterparts due to conformational rigidity.
Quantitative Analysis of Orthoester Hydrolysis
The stability of orthoesters can be quantified by their hydrolysis rate constants or half-lives under specific pH conditions. The following table summarizes the hydrolysis half-lives for a selection of orthoesters, highlighting the influence of substituents on their reactivity.
| Orthoester Substituent (R) | pH | Half-life (t₁/₂) [min] |
| -CH₃ | 7 | 10[6][7] |
| -triazolium | 1 | >10000[6][7] |
| -CF₃ | 1 | Very High (inert)[6] |
| -C≡CH | 1 | Very High (inert)[6] |
Data sourced from studies on trimethyl orthoesters.[6]
Experimental Protocols
General Procedure for Monitoring Orthoester Hydrolysis by ¹H NMR Spectroscopy
This protocol provides a general method for determining the hydrolysis kinetics of an orthoester.
Materials:
-
Orthoester of interest
-
Phosphate (B84403) buffer solutions of various pH values (e.g., pH 1-8)
-
Deuterated solvent (e.g., D₂O)
-
NMR tubes
-
¹H NMR spectrometer
Procedure:
-
Prepare a stock solution of the orthoester in a deuterated solvent.
-
Prepare a series of phosphate buffer solutions with the desired pH values.
-
In an NMR tube, combine a known amount of the orthoester stock solution with a specific phosphate buffer.
-
Immediately acquire a ¹H NMR spectrum (t=0).
-
Continue to acquire spectra at regular time intervals.
-
Monitor the disappearance of the orthoester signals and the appearance of the ester and alcohol product signals.
-
Integrate the relevant peaks to determine the concentration of the orthoester at each time point.
-
Plot the natural logarithm of the orthoester concentration versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k_obs) for the hydrolysis at that specific pH. The half-life can then be calculated using the equation: t₁/₂ = 0.693 / k_obs.
Caption: Workflow for kinetic analysis of orthoester hydrolysis.
Synthesis of a Bicyclic Orthoester Protecting Group (OBO-ester)
Bicyclic orthoesters, such as the 2,6,7-trioxabicyclo[2.2.2]octane (OBO) system, are valuable protecting groups for carboxylic acids due to their high stability towards nucleophiles and bases. The following is a general procedure based on Corey's OBO-ester protocol.
Materials:
-
Carboxylic acid
-
Oxetane (B1205548) precursor (e.g., 3-hydroxymethyl-3-methyloxetane)
-
DCC (dicyclohexylcarbodiimide) or other coupling agent
-
DMAP (4-dimethylaminopyridine)
-
Lewis acid catalyst (e.g., BF₃·OEt₂)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
Esterification: Dissolve the carboxylic acid, oxetane precursor, and a catalytic amount of DMAP in anhydrous DCM. Add the coupling agent (e.g., DCC) portion-wise at 0 °C and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture to remove the urea (B33335) byproduct. Wash the filtrate with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Purify the resulting oxetanyl ester by column chromatography.
-
Rearrangement: Dissolve the purified oxetanyl ester in anhydrous DCM and cool to 0 °C. Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) and stir the mixture until the rearrangement to the bicyclic orthoester is complete (monitored by TLC).
-
Quenching and Work-up: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Final Purification: Purify the final bicyclic orthoester product by column chromatography.
Caption: Synthetic workflow for an OBO-ester.
Preparation of Poly(orthoester) Microspheres for Drug Delivery
Poly(ortho esters) are a class of biodegradable polymers used in controlled drug release applications.[8] The following protocol describes a modified double-emulsion (w/o/w) solvent evaporation method for encapsulating a model drug into poly(orthoester) microspheres.[9]
Materials:
-
Poly(orthoester) (POE)
-
Drug to be encapsulated
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v in water)
-
Aqueous buffer solution
-
Homogenizer
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve the poly(orthoester) and the drug (if oil-soluble) in dichloromethane.
-
Primary Emulsion (w/o): If the drug is water-soluble, dissolve it in an aqueous buffer. Add this aqueous drug solution to the organic POE solution. Emulsify using a high-speed homogenizer to form a water-in-oil (w/o) emulsion.
-
Secondary Emulsion (w/o/w): Add the primary emulsion to a larger volume of an aqueous PVA solution. Homogenize the mixture to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid microspheres.
-
Microsphere Collection and Washing: Collect the microspheres by centrifugation. Wash them several times with deionized water to remove residual PVA and unencapsulated drug.
-
Drying: Lyophilize the washed microspheres to obtain a free-flowing powder.
Caption: Double-emulsion method for microsphere preparation.
Applications in Drug Development
The unique reactivity of orthoesters makes them highly valuable in several areas of drug development.
-
pH-Sensitive Drug Delivery: Poly(ortho ester)s are extensively used to formulate biodegradable matrices for controlled drug release.[10] These systems are designed to be stable at physiological pH (7.4) but degrade in the acidic environments of tumors, inflammatory tissues, or intracellular compartments like endosomes and lysosomes, leading to targeted drug release.[11][12]
-
Protecting Groups in Synthesis: In the multistep synthesis of complex drug molecules, orthoesters serve as robust protecting groups for carboxylic acids.[9] They are stable to a wide range of reagents and conditions, including strong bases and nucleophiles, and can be selectively removed under mild acidic conditions.[13]
-
Prodrugs: The orthoester linkage can be used to create prodrugs that are activated by the low pH of target tissues, releasing the active pharmaceutical ingredient in a site-specific manner.
Conclusion
A thorough understanding of the principles of orthoester reactivity is paramount for their effective application in organic synthesis and drug delivery. The ability to control their hydrolysis rate through steric and electronic modifications provides a powerful tool for designing sophisticated, stimuli-responsive systems. The experimental protocols provided in this guide offer a practical starting point for researchers and scientists working with these versatile compounds. As the demand for targeted and controlled drug delivery systems continues to grow, the importance of orthoester chemistry in pharmaceutical research and development is set to expand further.
References
- 1. Ortho ester - Wikipedia [en.wikipedia.org]
- 2. rkmvccrahara.org [rkmvccrahara.org]
- 3. Calculation of hydrolytic rate constants of poly(ortho ester)s from molecular weights determined by gel permeation chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cd-bioparticles.net [cd-bioparticles.net]
- 5. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Poly(ortho esters): synthesis, characterization, properties and uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of Poly(orthoester) Microspheres for DNA Vaccine Delivery by Blending with Poly(ethylenimine) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Multifunctional Poly(amine-co-ester-co-ortho ester) for Efficient and Safe Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. pubs.acs.org [pubs.acs.org]
Navigating the Formulation Landscape: A Technical Guide to Trimethyl Orthobutyrate Solubility in Common Organic Solvents
For researchers, scientists, and drug development professionals, understanding the solubility of key reagents is paramount to successful formulation and synthesis. This in-depth technical guide provides a comprehensive overview of the solubility of trimethyl orthobutyrate in a range of common organic solvents, equipping you with the critical knowledge for your experimental design.
This compound, a versatile orthoester, finds application in various chemical transformations, including the formation of acetals and the protection of carboxylic acids. Its solubility profile is a crucial parameter for its effective use in these reactions, influencing reaction kinetics, yield, and purity of the final product. While extensive quantitative solubility data remains to be fully characterized in publicly available literature, this guide consolidates the existing qualitative information and provides a framework for its experimental determination.
Solubility Profile of this compound
Based on available data, this compound exhibits good solubility in several common organic solvents. The following table summarizes the known qualitative solubility and miscibility of this compound and its close structural analogs. The principle of "like dissolves like" suggests that as a relatively nonpolar orthoester, it will be miscible with a variety of organic solvents.
| Solvent | Chemical Formula | Polarity | Solubility of this compound |
| Chloroform | CHCl₃ | Nonpolar | Soluble[1] |
| Ethyl Acetate | C₄H₈O₂ | Polar aprotic | Soluble[1] |
| Methanol | CH₃OH | Polar protic | Miscible (inferred) |
| Ethanol | C₂H₅OH | Polar protic | Miscible (inferred) |
| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Miscible (inferred) |
| Acetone | C₃H₆O | Polar aprotic | Miscible (inferred) |
| Toluene | C₇H₈ | Nonpolar | Miscible (inferred) |
Note: "Miscible (inferred)" indicates that while specific data for this compound is not available, its structural similarity to other orthoesters known to be miscible with these solvents suggests a high likelihood of miscibility.
Experimental Determination of Solubility
For applications requiring precise solubility data, experimental determination is recommended. The following section outlines a general protocol for assessing the miscibility of this compound with a given organic solvent.
Experimental Protocol: Determination of Miscibility
This protocol provides a straightforward method for the qualitative determination of miscibility between this compound and a test solvent.
Materials:
-
This compound
-
Test solvent (e.g., methanol, ethanol, diethyl ether, acetone, toluene)
-
Dry, clean test tubes with stoppers
-
Graduated pipettes or cylinders
-
Vortex mixer (optional)
Procedure:
-
To a clean, dry test tube, add a known volume (e.g., 2 mL) of the test solvent.
-
To the same test tube, add an equal volume (2 mL) of this compound.
-
Stopper the test tube and invert it several times or gently agitate using a vortex mixer for 30 seconds to ensure thorough mixing.
-
Allow the mixture to stand undisturbed for a minimum of 5 minutes.
-
Visually inspect the test tube for the presence of a single, clear, and homogenous phase or the formation of two distinct layers.
-
Interpretation of Results:
-
Miscible: If a single, clear, and homogenous phase is observed, the two liquids are miscible at the tested ratio.
-
Immiscible: If two distinct layers are formed, the liquids are immiscible.
-
Partially Miscible: If the solution appears cloudy or forms an emulsion that does not separate, the liquids may be partially miscible.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before commencing any experimental work.
The following diagram illustrates the logical workflow for determining the miscibility of this compound.
References
Trimethyl orthobutyrate physical properties and boiling point
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical and chemical properties of trimethyl orthobutyrate, also known as 1,1,1-trimethoxybutane. This document includes a summary of its key physical constants, detailed experimental protocols for their determination, and a workflow for property analysis, designed for use in research and development settings.
Core Physical and Chemical Properties
This compound is a clear, colorless to slightly yellow liquid.[1] It is recognized for its utility as a chemical intermediate in various organic syntheses. A summary of its significant physical properties is presented below.
| Property | Value | Reference Conditions |
| Molecular Formula | C7H16O3 | |
| Molar Mass | 148.20 g/mol | |
| Boiling Point | 145-147 °C | at 760 mmHg (lit.)[1][2][3][4] |
| 140 - 144 °C | at 760 mmHg[5] | |
| Density | 0.926 g/mL | at 25 °C (lit.)[1][2] |
| Refractive Index (n20/D) | 1.404 | at 20 °C (lit.)[2][3] |
| 1.402-1.404 | [1] | |
| Flash Point | 50 °C (122 °F) | closed cup[1][2] |
| Vapor Pressure | 5.98 mmHg | at 25 °C[1] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [1] |
| CAS Number | 43083-12-1 | [1][2][3][4][5] |
Experimental Protocols
Accurate determination of physical properties is critical for the application of this compound in synthetic chemistry and drug development. The following section outlines detailed methodologies for measuring its boiling point and refractive index.
Determination of Boiling Point by Simple Distillation
This method is suitable for determining the boiling point of a liquid by distillation at atmospheric pressure.
Apparatus:
-
Round-bottom flask
-
Distillation head (still head) with a port for a thermometer
-
Condenser (Liebig, Graham, or Allihn)
-
Receiving flask
-
Thermometer (-10 to 200 °C range)
-
Heating mantle or oil bath
-
Boiling chips
-
Clamps and stands
Procedure:
-
Place a magnetic stir bar or boiling chips into the round-bottom flask to ensure smooth boiling.
-
Add a sufficient volume of this compound to the flask (typically 1/3 to 1/2 of the flask's volume).
-
Assemble the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.
-
Begin circulating cold water through the condenser.
-
Gently heat the flask using the heating mantle or oil bath.
-
Observe the temperature as the liquid begins to boil and the vapor condenses. The temperature will rise and then stabilize.
-
Record the temperature at which the vapor is continuously condensing and dripping into the receiving flask. This stable temperature is the boiling point.[6]
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Determination of Refractive Index using an Abbe Refractometer
The refractive index is a fundamental physical property that can be used to identify and assess the purity of a liquid sample.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath (if the refractometer is not equipped with Peltier temperature control)
-
Dropper or pipette
-
Lint-free tissue
-
Solvent for cleaning (e.g., ethanol (B145695) or isopropanol)
Procedure:
-
Turn on the refractometer and its light source. If using a water bath, ensure it has reached the desired temperature (typically 20°C).
-
Open the prism assembly of the refractometer.
-
Using a clean dropper, place a few drops of this compound onto the surface of the lower prism. Ensure the surface is completely covered.
-
Close the prism assembly securely.
-
Look through the eyepiece and adjust the handwheel until the boundary between the light and dark fields is sharp and centered in the crosshairs.
-
If a colored fringe is visible at the boundary, adjust the compensator dial until the fringe disappears and the boundary is a sharp black-and-white line.
-
Read the refractive index value from the scale.
-
Clean the prism surfaces thoroughly with a soft tissue and an appropriate solvent after the measurement.
Workflow for Physical Property Analysis
The following diagram illustrates a logical workflow for the physical and chemical characterization of a this compound sample.
Caption: A flowchart illustrating the process of receiving, testing, and analyzing a sample of this compound.
Safety Information
This compound is a flammable liquid and vapor.[5][7] It can cause skin and serious eye irritation.[5] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[2] Work should be conducted in a well-ventilated area or a fume hood.[8] Keep away from heat, sparks, open flames, and other ignition sources.[8]
References
An In-Depth Technical Guide to the Stability and Storage of Trimethyl Orthobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for trimethyl orthobutyrate. Understanding the chemical stability of this orthoester is critical for its effective use in research, development, and manufacturing, ensuring the integrity of experimental outcomes and the quality of final products. This document details the intrinsic stability of this compound, its primary degradation pathways, and provides protocols for its stability assessment.
Chemical and Physical Properties
This compound, also known as 1,1,1-trimethoxybutane, is a colorless liquid with the chemical formula C₇H₁₆O₃. It is characterized by its susceptibility to moisture and its flammable nature. A summary of its key chemical and physical properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₇H₁₆O₃ |
| Molecular Weight | 148.20 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 145-147 °C |
| Density | 0.926 g/mL at 25 °C |
| Flash Point | 50 °C (closed cup) |
| Solubility | Soluble in alcohol, ether, and other organic solvents. Hydrolyzes in water. |
Chemical Stability and Degradation Pathways
This compound is stable under anhydrous and neutral conditions. However, its stability is significantly compromised by the presence of moisture and acids. The primary degradation pathway is hydrolysis, although thermal decomposition can occur at elevated temperatures.
Hydrolysis
The most significant factor affecting the stability of this compound is its susceptibility to acid-catalyzed hydrolysis.[1] In the presence of even trace amounts of water and an acid catalyst, it readily hydrolyzes to form methyl butyrate (B1204436) and methanol (B129727).[1] This reaction is a three-stage process that proceeds through a carboxonium ion intermediate.[2][3] Due to this reactivity, it is classified as moisture-sensitive.[4][5]
The overall hydrolysis reaction is as follows:
CH₃CH₂CH₂C(OCH₃)₃ + H₂O --(H⁺)--> CH₃CH₂CH₂COOCH₃ + 2 CH₃OH
A diagram illustrating the mechanism of acid-catalyzed hydrolysis is presented below.
Thermal Decomposition
At elevated temperatures, this compound undergoes unimolecular gas-phase elimination. This decomposition follows a first-order rate law and results in the formation of methanol and methyl ketene (B1206846) dimethyl acetal.[6] Studies have shown that this thermal degradation occurs at temperatures above 300 °C.[6]
Quantitative data for the gas-phase elimination of this compound is summarized in the table below.
| Temperature (°C) | Rate Coefficient (k, s⁻¹) |
| 302.5 | 1.83 x 10⁻⁴ |
| 311.2 | 3.11 x 10⁻⁴ |
| 321.3 | 6.27 x 10⁻⁴ |
| 330.1 | 1.10 x 10⁻³ |
| 340.0 | 2.21 x 10⁻³ |
Data sourced from a study on the gas-phase elimination kinetics of this compound.[6]
The Arrhenius equation for this decomposition is given by: log k₁ (s⁻¹) = (13.97 ± 0.37) - (195.3 ± 1.6 kJ mol⁻¹) / (2.303RT)[6]
Recommended Storage and Handling Conditions
To maintain the integrity and purity of this compound, strict adherence to appropriate storage and handling protocols is essential.
Storage Conditions
-
Temperature: Store in a cool, well-ventilated area.[4][5][7] Some suppliers recommend storage at 10°C - 25°C.
-
Atmosphere: Due to its moisture sensitivity, it is recommended to store this compound under an inert atmosphere, such as nitrogen.[8]
-
Containers: Containers should be kept tightly sealed to prevent the ingress of moisture.[4][5] Use original containers, which are typically glass bottles or metal drums.[5] Avoid using plastic containers.[7]
-
Incompatible Materials: Store away from strong oxidizing agents, acids, and sources of moisture.[4]
Handling Precautions
-
Ventilation: Use in a well-ventilated area to avoid inhalation of vapors.[4][7]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources as it is a flammable liquid.[4][5][7] Use non-sparking tools and explosion-proof equipment.[4][7]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[4][5][7]
-
Static Discharge: Take precautionary measures against static discharges.[4][5][7] Ground and bond containers and receiving equipment.[5][7]
Experimental Protocol: Stability Study of this compound
This section outlines a comprehensive protocol for assessing the stability of this compound under various environmental conditions, in accordance with ICH guidelines. A stability-indicating analytical method is crucial for separating and quantifying the intact compound from its degradation products.[9]
Objective
To evaluate the stability of this compound under accelerated and long-term storage conditions and to identify its primary degradation products.
Materials and Equipment
-
This compound (high purity)
-
Methanol (HPLC grade)
-
2-Ethylpyridine (B127773) (internal standard)[4]
-
Deionized water
-
Hydrochloric acid and Sodium hydroxide (B78521) (for forced degradation studies)
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
GC column (e.g., PTA-5, 30m x 0.5mm x 1.0 µm)[4]
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Volumetric flasks, pipettes, and syringes
Analytical Method
A gas chromatography method with a flame ionization detector (GC-FID) is suitable for the quantitative analysis of this compound. A similar method has been developed for the analysis of trimethyl orthoacetate.[4]
-
Column: PTA-5 (30m x 0.5mm x 1.0 µm)[4]
-
Injector Temperature: 180 °C[4]
-
Detector Temperature: 180 °C[4]
-
Oven Temperature: 80 °C (isothermal)[4]
-
Carrier Gas: Nitrogen or Helium at a constant pressure (e.g., 0.04 MPa)[4]
-
Split Ratio: 100:1[4]
-
Injection Volume: 0.2 µL[4]
-
Internal Standard: 2-Ethylpyridine[4]
Experimental Procedure
-
Preparation of Solutions:
-
Internal Standard Stock Solution: Accurately weigh and dissolve 2-ethylpyridine in methanol to a known concentration.
-
Standard Solution: Accurately weigh this compound, add a precise volume of the internal standard stock solution, and dilute with methanol to a known final concentration.
-
Sample Preparation: Prepare solutions of this compound in methanol at a known concentration for stability testing.
-
-
Stability Study Conditions:
-
Long-Term Stability: 30 °C ± 2 °C / 65% RH ± 5% RH
-
Accelerated Stability: 40 °C ± 2 °C / 75% RH ± 5% RH
-
Photostability: Expose samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Forced Degradation:
-
Acid Hydrolysis: Treat with 0.1 M HCl at room temperature.
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat samples at a high temperature (e.g., 105 °C).
-
-
-
Sampling and Analysis:
-
Withdraw samples from the stability chambers at specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term).
-
For forced degradation studies, sample at appropriate intervals until significant degradation is observed.
-
Prepare the withdrawn samples for analysis by diluting with methanol and adding the internal standard.
-
Inject the prepared samples into the GC-FID system.
-
-
Data Analysis:
-
Calculate the concentration of this compound in each sample relative to the internal standard.
-
Identify and quantify any degradation products.
-
Plot the concentration of this compound versus time for each storage condition to determine the degradation rate.
-
Use the data from the accelerated stability study and the Arrhenius equation to predict the shelf-life under long-term storage conditions.
-
Conclusion
This compound is a valuable reagent that requires careful handling and storage due to its moisture sensitivity and flammability. Its primary degradation pathway is acid-catalyzed hydrolysis, leading to the formation of methyl butyrate and methanol. Thermal decomposition occurs at significantly higher temperatures. By adhering to the recommended storage conditions, including maintaining a dry, inert atmosphere and avoiding contact with incompatible materials, the stability and purity of this compound can be preserved. The provided stability study protocol offers a robust framework for researchers and drug development professionals to assess the stability of this compound in their specific applications and formulations.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103616464B - Quantitative analysis method for trimethyl orthoacetate - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cefuroxime hydrolysis kinetics and stability predictions in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to Trimethyl Orthobutyrate: Functional Group, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethyl orthobutyrate, a member of the orthoester functional group, is a versatile reagent and intermediate in organic synthesis. Its unique structure, characterized by a central carbon atom bonded to a propyl group and three methoxy (B1213986) groups, imparts specific reactivity that is leveraged in a variety of chemical transformations. This technical guide provides a comprehensive overview of this compound, including its core functional group and structure, detailed experimental protocols for its synthesis and key reactions, and a summary of its physicochemical and spectral properties. The applications of this compound in areas such as the formation of protecting groups and in carbon-carbon bond-forming reactions, particularly the Johnson-Claisen rearrangement, are highlighted, making this a valuable resource for professionals in research and drug development.
Introduction
Orthoesters are a class of organic compounds that feature a carbon atom bonded to three alkoxy groups. They can be considered as the esters of hypothetical orthoacids (R-C(OH)₃). This compound, with the systematic name 1,1,1-trimethoxybutane, is a prominent example of this functional group. Its utility in organic synthesis stems from its role as a precursor to reactive intermediates and its ability to act as a protecting group for carboxylic acids. This guide will delve into the fundamental aspects of this compound, providing detailed information for its practical application in a laboratory setting.
Functional Group and Structure
The core functional group of this compound is the orthoester . The structure consists of a central sp³-hybridized carbon atom bonded to a propyl group and three methoxy (-OCH₃) groups.
Preliminary investigation of Trimethyl orthobutyrate as a reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl orthobutyrate, also known as 1,1,1-trimethoxybutane, is a versatile orthoester that serves as a valuable reagent and intermediate in organic synthesis. Its utility spans from the formation of protective groups to the construction of complex molecular architectures in pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and spectral characterization of this compound, intended to support its application in research and development.
Physicochemical Properties
This compound is a colorless liquid with a characteristic ethereal odor. It is soluble in common organic solvents such as ethanol (B145695) and ether but is sensitive to moisture and acids, which can lead to its hydrolysis.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₆O₃ | |
| Molecular Weight | 148.20 g/mol | |
| CAS Number | 43083-12-1 | |
| Appearance | Colorless liquid | |
| Boiling Point | 145-147 °C | |
| Density | 0.926 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.404 |
Synthesis
The most common and effective method for the synthesis of this compound is the Pinner reaction, which involves the acid-catalyzed reaction of butanenitrile with an excess of methanol (B129727).[1][2]
Experimental Protocol: Pinner Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of trimethyl orthoesters.[1][3]
Materials:
-
Butanenitrile
-
Anhydrous Methanol
-
Dry Hydrogen Chloride (gas)
-
Anhydrous diethyl ether (or other suitable non-polar solvent)
-
Sodium methoxide (B1231860) solution (for neutralization)
-
Anhydrous sodium sulfate (B86663) (for drying)
Equipment:
-
Three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a drying tube.
-
Ice-salt bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Imidate Hydrochloride Formation:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, combine butanenitrile (1.0 eq) and anhydrous methanol (3.0 eq).
-
Cool the mixture to -10 to 0 °C using an ice-salt bath.
-
Slowly bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and the temperature should be carefully monitored and maintained within the specified range.
-
Continue the introduction of HCl until saturation is achieved.
-
Allow the reaction mixture to stir at a low temperature for 12-24 hours. The formation of a precipitate, the imidate hydrochloride salt, may be observed.
-
-
Alcoholysis to Orthoester:
-
To the reaction mixture containing the imidate hydrochloride, add an additional portion of anhydrous methanol (2.0-4.0 eq).
-
Carefully neutralize the mixture to a pH of 5.5-6.5 by the dropwise addition of a sodium methoxide solution while maintaining a low temperature.
-
Allow the reaction to warm to room temperature and then heat to 30-40 °C, stirring for an additional 3-6 hours to drive the alcoholysis to completion.[3]
-
-
Work-up and Purification:
-
Cool the reaction mixture and filter to remove the precipitated ammonium (B1175870) chloride.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove excess methanol and other volatile components.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
-
Yields:
Yields for the Pinner synthesis of trimethyl orthoesters are generally reported to be high, often exceeding 80-90%, depending on the specific substrate and reaction conditions.[1][3]
Chemical Reactivity and Applications
This compound is a versatile reagent in organic synthesis, primarily utilized for its reactivity towards nucleophiles and its role in rearrangement reactions.
Gas-Phase Elimination
In the gas phase at elevated temperatures (310-369 °C), this compound undergoes a unimolecular elimination reaction to yield methanol and methyl ketene (B1206846) acetal. This reaction follows first-order kinetics and is believed to proceed through a concerted four-membered cyclic transition state.
Table 2: Kinetic Parameters for the Gas-Phase Elimination of this compound
| Parameter | Value | Reference(s) |
| Temperature Range | 310-369 °C | |
| Pressure Range | 50-130 Torr | |
| Arrhenius Equation | log k (s⁻¹) = (13.97 ± 0.37) - (195.3 ± 1.6 kJ mol⁻¹)/(2.303RT) |
Johnson-Claisen Rearrangement
This compound, in conjunction with an allylic alcohol, can participate in the Johnson-Claisen rearrangement to form γ,δ-unsaturated esters. This reaction is a powerful tool for carbon-carbon bond formation. The reaction is typically catalyzed by a weak acid, such as propionic acid, and requires elevated temperatures.[4]
Applications in Pharmaceutical Synthesis
This compound has been utilized as a key intermediate in the synthesis of several pharmaceutical compounds. Notably, it has been employed in the total synthesis of:
-
dl-camptothecin: A potent anticancer agent.[5]
-
Olmesartan (B1677269) Medoxomil: An antihypertensive drug.[6][7][8][9]
Spectroscopic Data
The structural characterization of this compound can be achieved through various spectroscopic techniques.
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | δ (ppm): ~3.2 (s, 9H, -OCH₃), ~1.6 (t, 2H, -CH₂-), ~1.4 (sextet, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃). Coupling constants (J) are expected to be in the range of 7-8 Hz for the alkyl chain protons. |
| ¹³C NMR | δ (ppm): ~110-120 (quaternary C of the orthoester), ~50 (-OCH₃), ~35-40 (-CH₂-), ~18 (-CH₂-), ~14 (-CH₃). |
| Mass Spec (EI) | m/z: Molecular ion [M]⁺ at 148. Key fragments at 117 [M-OCH₃]⁺, 103 [M-CH₂CH₃]⁺, and 75 [C(OCH₃)₃]⁺. |
| FT-IR | ν (cm⁻¹): Strong C-O stretching bands in the 1100-1000 cm⁻¹ region. C-H stretching of the alkyl groups just below 3000 cm⁻¹. |
Visualizations
Synthesis of this compound via Pinner Reaction
Caption: Pinner reaction workflow for the synthesis of this compound.
Gas-Phase Elimination of this compound
Caption: Mechanism of the gas-phase elimination of this compound.
References
- 1. iris.unive.it [iris.unive.it]
- 2. researchgate.net [researchgate.net]
- 3. CN102060678B - Synthesis process of trimethyl orthoacetate - Google Patents [patents.google.com]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. Synthesis of a Macromolecular Camptothecin Conjugate with Dual Phase Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8048904B2 - Process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Trimethyl Orthobutyrate: A Historical Perspective on its Synthetic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl orthobutyrate, a member of the orthoester family of organic compounds, has played a niche but significant role in the historical landscape of synthetic chemistry. While often overshadowed by its lower homologous counterparts, trimethyl orthoformate and trimethyl orthoacetate, this compound has been a valuable reagent in specific transformations, particularly in the realm of carbon-carbon bond formation and the synthesis of complex natural products. This technical guide provides a detailed overview of the historical synthetic applications of this compound, with a focus on key reactions, experimental protocols, and quantitative data to serve as a comprehensive resource for researchers in organic synthesis and drug development.
Core Synthetic Application: The Johnson-Claisen Rearrangement
A cornerstone of this compound's synthetic utility lies in its application in the Johnson-Claisen rearrangement, a powerful method for the stereoselective formation of γ,δ-unsaturated esters from allylic alcohols. This reaction has been notably employed in the synthesis of complex molecules, particularly in carbohydrate chemistry.
A significant historical example is the work of Takao and his research group, who utilized this compound in the Claisen rearrangement of a D-glucose-derived spirocyclic substrate. This reaction demonstrated the utility of this compound in creating new carbon-carbon bonds and introducing a butyrate (B1204436) moiety with diastereoselectivity.[1][2]
Reaction Data
| Reactant | Reagent | Conditions | Product(s) | Diastereomeric Ratio | Yield | Reference |
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose-derived spirocyclic allylic alcohol | This compound | Powdered Molecular Sieves 4Å, 130 °C | Diastereomeric γ,δ-unsaturated methyl butyrate esters | 1:3 | 46% (combined) | Takao, K., et al. (2001) |
Experimental Protocol: Johnson-Claisen Rearrangement with this compound
The following protocol is adapted from the work of Takao, K., Saegusa, H., & Tadano, K. (2001) published in the Journal of Carbohydrate Chemistry.
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose-derived spirocyclic allylic alcohol
-
This compound
-
Powdered Molecular Sieves 4Å
-
Anhydrous toluene (B28343)
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
A solution of the 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose-derived spirocyclic allylic alcohol in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Powdered molecular sieves (4Å) are added to the solution.
-
This compound (excess, typically 5-10 equivalents) is added to the reaction mixture.
-
The reaction mixture is heated to 130 °C and stirred for the required reaction time (monitoring by TLC is recommended).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The molecular sieves are removed by filtration.
-
The filtrate is concentrated under reduced pressure to remove the solvent and excess this compound.
-
The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the diastereomeric mixture of the γ,δ-unsaturated methyl butyrate esters.
-
The combined yield and diastereomeric ratio of the products are determined by spectroscopic methods (e.g., 1H NMR).
Other Potential Historical Applications
While the Johnson-Claisen rearrangement stands out as a well-documented application, the historical use of this compound in other areas is less prevalent in readily available literature. However, based on the general reactivity of orthoesters, other potential, albeit less cited, applications can be inferred:
-
Esterification: Orthoesters can serve as powerful dehydrating agents to drive esterification reactions to completion. It is plausible that this compound was used for the synthesis of methyl butyrate esters under specific conditions, although detailed historical accounts are scarce.
-
Protecting Group Chemistry: The orthoester functionality can be used to protect 1,2- and 1-3-diols. While acetals and ketals derived from aldehydes and ketones are more common, orthoesters offer an alternative. The resulting orthoester-protected diol would be sensitive to acidic conditions, allowing for its removal when needed.
Visualizing the Synthetic Logic
To better understand the key transformation involving this compound, the following diagrams illustrate the reaction mechanism and experimental workflow.
Conclusion
Historically, this compound has been a specialized reagent in the synthetic organic chemist's toolbox. Its most prominent and well-documented application is in the Johnson-Claisen rearrangement, enabling the stereoselective synthesis of γ,δ-unsaturated esters, particularly in complex settings such as carbohydrate chemistry. While its use may not be as widespread as other orthoesters, its role in enabling specific and challenging transformations underscores its importance. This guide provides a foundational understanding of its historical applications and detailed experimental context, offering valuable insights for contemporary researchers exploring novel synthetic methodologies.
References
Methodological & Application
Application Notes and Protocols: Trimethyl Orthobutyrate as a Protecting Group for Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of trimethyl orthobutyrate as an effective protecting group for carboxylic acids. This methodology is particularly useful in multi-step organic synthesis where the temporary masking of a carboxylic acid moiety is required to prevent unwanted side reactions.
Introduction
In the synthesis of complex organic molecules, such as pharmaceuticals and natural products, the selective protection and deprotection of functional groups is a critical strategy. Carboxylic acids are often protected as esters to reduce their acidity and nucleophilicity. This compound offers a convenient and efficient method for the formation of methyl butyrate (B1204436) esters under mild, acid-catalyzed conditions. The resulting butyrate ester is stable to a range of reaction conditions and can be readily deprotected to regenerate the carboxylic acid.
Orthoesters, such as this compound, react with carboxylic acids in the presence of an acid catalyst to form an ester. A key advantage of using an orthoester is that it also acts as a water scavenger. The reaction produces methanol (B129727) and methyl butyrate, and the orthoester drives the equilibrium towards the product by reacting with the water generated during the esterification process. This can lead to high yields of the desired ester.
Data Summary
The following tables summarize the typical reaction conditions and expected yields for the protection of carboxylic acids using this compound and the subsequent deprotection of the resulting methyl butyrate ester. Please note that specific yields and reaction times may vary depending on the substrate and scale of the reaction.
Table 1: Protection of Carboxylic Acids using this compound
| Parameter | Value/Condition | Notes |
| Carboxylic Acid | Aromatic or Aliphatic | Generally applicable to a wide range of carboxylic acids. |
| Reagent | This compound | Typically used in excess. |
| Catalyst | Strong Acid (e.g., H₂SO₄, TsOH) | Catalytic amounts are sufficient. |
| Solvent | Anhydrous Methanol (optional but recommended) | Can be used as a co-solvent.[1] |
| Temperature | 50°C to Reflux | Reaction temperature can be adjusted to control the reaction rate.[1] |
| Reaction Time | 1 - 6 hours | Monitored by TLC or LC-MS. |
| Yield | High to Quantitative | Generally high yields are achieved due to the removal of water by the orthoester.[1] |
Table 2: Deprotection of Methyl Butyrate Esters
| Parameter | Value/Condition | Notes |
| Protected Substrate | Methyl Butyrate Ester | - |
| Reagent | Base (e.g., NaOH, KOH, LiOH) | Typically 1.1 to 2 equivalents. |
| Solvent | Aqueous alcohol (e.g., H₂O/MeOH, H₂O/THF) | To ensure solubility of both the ester and the base. |
| Temperature | Room Temperature to Reflux | Higher temperatures accelerate the hydrolysis. |
| Reaction Time | 1 - 12 hours | Monitored by TLC or LC-MS until starting material is consumed. |
| Yield | High to Quantitative | The reaction is typically irreversible and goes to completion.[2][3] |
Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid using this compound
This protocol describes a general procedure for the esterification of a carboxylic acid with this compound.
Materials:
-
Carboxylic acid
-
This compound
-
Anhydrous methanol (optional)
-
Concentrated sulfuric acid (or other strong acid catalyst)
-
Anhydrous solvent (e.g., dichloromethane (B109758), if needed)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 eq).
-
Add anhydrous methanol (optional, can be used in excess as the solvent) and this compound (1.5 - 3.0 eq).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).
-
Heat the reaction mixture to reflux (typically 60-80°C) and stir for 1-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
If methanol was used as the solvent, remove it under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent such as ethyl acetate (B1210297) or dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer successively with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl butyrate ester.
-
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Deprotection of a Methyl Butyrate Ester
This protocol provides a general method for the hydrolysis of a methyl butyrate ester to the corresponding carboxylic acid using a base.
Materials:
-
Methyl butyrate ester
-
Sodium hydroxide (B78521) (or lithium hydroxide)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (e.g., 1 M or 2 M aqueous solution)
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (optional)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the methyl butyrate ester (1.0 eq) in a mixture of methanol (or THF) and water in a round-bottom flask equipped with a magnetic stir bar.
-
Add sodium hydroxide (1.1 - 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux (typically 40-70°C) for 1-12 hours. Monitor the reaction by TLC or LC-MS until the starting ester is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the organic solvent (methanol or THF) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 2-3 with a hydrochloric acid solution while cooling in an ice bath.
-
Extract the carboxylic acid product from the acidified aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (typically 3 extractions).
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.
-
The product can be further purified by recrystallization or column chromatography if needed.
Visualizations
The following diagrams illustrate the key chemical transformations and workflows described in these application notes.
Caption: Acid-catalyzed mechanism for esterification.
Caption: Base-catalyzed deprotection (hydrolysis).
Caption: Overall experimental workflow.
References
Application Notes and Protocols for the Johnson-Claisen Rearrangement using Trimethyl Orthobutyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Johnson-Claisen rearrangement is a valuable carbon-carbon bond-forming reaction in organic synthesis, enabling the stereoselective synthesis of γ,δ-unsaturated esters from allylic alcohols. This document provides detailed application notes and protocols for conducting the Johnson-Claisen rearrangement specifically utilizing trimethyl orthobutyrate. The use of this compound allows for the introduction of a butyrate (B1204436) moiety, yielding γ,δ-unsaturated methyl esters with a propyl group at the α-position, which are versatile intermediates in the synthesis of natural products and pharmaceutically active compounds.
Introduction
The Johnson-Claisen rearrangement, a variation of the Claisen rearrangement, is a powerful tool for the formation of C-C bonds with significant control over stereochemistry.[1] The reaction involves the treatment of an allylic alcohol with an orthoester in the presence of a catalytic amount of a weak acid, typically a carboxylic acid like propionic acid.[1][2] The reaction proceeds through the in situ formation of a ketene (B1206846) acetal (B89532) intermediate, which then undergoes a[3][3]-sigmatropic rearrangement to yield a γ,δ-unsaturated ester.[1] This method is particularly advantageous as it avoids the often difficult preparation and isolation of vinyl ethers. The stereochemical outcome of the Johnson-Claisen rearrangement is highly dependent on the geometry of the double bond and the stereochemistry of the allylic alcohol, often proceeding through a chair-like transition state to afford products with high diastereoselectivity.[1][4]
The use of this compound as the orthoester component provides a direct route to γ,δ-unsaturated methyl esters with a propyl substituent at the α-position. These structures are valuable building blocks in the synthesis of complex molecules and natural products.
Reaction Mechanism and Stereochemistry
The Johnson-Claisen rearrangement is initiated by the acid-catalyzed reaction of the allylic alcohol with this compound. This leads to the formation of a mixed orthoester with the elimination of methanol (B129727). Subsequent elimination of a second molecule of methanol generates a ketene acetal intermediate. This intermediate then undergoes a concerted[3][3]-sigmatropic rearrangement through a highly ordered, chair-like six-membered transition state to form the final γ,δ-unsaturated ester product. The equilibrium of the initial steps is driven forward by the removal of methanol, often by distillation.[1]
The stereoselectivity of the Johnson-Claisen rearrangement is a key feature. For chiral, non-racemic allylic alcohols, the rearrangement typically proceeds with excellent chirality transfer. The geometry of the newly formed double bond and the stereochemistry at the newly formed stereocenter are dictated by the conformation of the chair-like transition state, which minimizes steric interactions.[1][4]
Experimental Protocols
Below is a general protocol for the Johnson-Claisen rearrangement using this compound. The specific reaction temperature and time will vary depending on the substrate and should be optimized accordingly.
Materials:
-
Allylic alcohol
-
This compound (excess, typically 3-10 equivalents)
-
Propionic acid (catalytic amount, e.g., 0.1 equivalents)
-
Anhydrous solvent (e.g., toluene, xylene)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer or overhead stirrer)
-
Heating mantle or oil bath
-
Apparatus for distillation (optional, for removal of methanol)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the allylic alcohol and the solvent (if used).
-
Addition of Reagents: Add an excess of this compound (3-10 equivalents) to the flask, followed by a catalytic amount of propionic acid (e.g., 0.1 equivalents).
-
Heating: Heat the reaction mixture to a temperature that allows for a steady reflux (typically 110-140 °C). If methanol is to be removed by distillation to drive the equilibrium, a distillation head can be fitted between the flask and the condenser.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting allylic alcohol.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The excess this compound and solvent can be removed under reduced pressure. The crude product is then typically purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Safety Precautions:
-
This compound is flammable and should be handled in a well-ventilated fume hood.
-
Propionic acid is corrosive.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Data Presentation
The following table summarizes representative data for the Johnson-Claisen rearrangement using orthoesters, including a specific example with this compound. Due to the limited specific examples of this compound in the literature, data for the closely related trimethyl orthoacetate is also included for comparison and to illustrate the general trends in reactivity and stereoselectivity.
| Allylic Alcohol Substrate | Orthoester | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose derivative | This compound | Inseparable mixture of diastereomers | 46 (combined) | 1:3 | [5] |
| Substituted allylic alcohol (from aldehyde 55) | Trimethyl orthoacetate | Inseparable mixture of esters 57a and 57b | - | 2:1 | [1] |
| Acetonide protected diol containing primary allylic alcohol 63a | Trimethyl orthoacetate | Diastereomeric mixture of γ,δ-unsaturated esters 64a | - | 1.1:1 (anti:syn) | [1] |
Mandatory Visualizations
Reaction Scheme
Caption: General scheme of the Johnson-Claisen rearrangement.
Mechanism of the Johnson-Claisen Rearrangement
Caption: Mechanism of the Johnson-Claisen rearrangement.
Experimental Workflow
Caption: A typical experimental workflow for the reaction.
Applications in Drug Development and Natural Product Synthesis
The γ,δ-unsaturated ester motif generated through the Johnson-Claisen rearrangement is a common feature in a variety of natural products and bioactive molecules. The ability to stereoselectively introduce this functionality makes the Johnson-Claisen rearrangement a valuable tool in the synthesis of complex molecular targets. For instance, this rearrangement has been employed as a key step in the total synthesis of various natural products, where the resulting ester can be further elaborated into other functional groups.[1] The use of this compound specifically allows for the synthesis of precursors to polyketide natural products and other complex aliphatic chains.
Conclusion
The Johnson-Claisen rearrangement using this compound is a reliable and stereoselective method for the synthesis of γ,δ-unsaturated methyl esters. The reaction proceeds under relatively simple conditions and is tolerant of a range of functional groups. The detailed protocol and mechanistic understanding provided in these application notes should serve as a valuable resource for researchers in organic synthesis, particularly those engaged in the synthesis of complex molecules for drug discovery and development. While specific literature examples for this compound are less common than for other orthoesters, the general principles and procedures are directly applicable and can be optimized for a wide range of allylic alcohol substrates.
References
- 1. bioinfopublication.org [bioinfopublication.org]
- 2. Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Claisen Rearrangement [organic-chemistry.org]
- 5. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds with Trimethyl Orthobutyrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of various heterocyclic compounds utilizing trimethyl orthobutyrate as a key reagent. The methodologies outlined are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.
Synthesis of 3-Propyl-1H-pyrazol-5(4H)-one
Pyrazolones are a class of heterocyclic compounds that are scaffolds in many pharmaceutical agents with analgesic, anti-inflammatory, and antipyretic properties. The following protocol describes a typical synthesis of a 3-propyl-substituted pyrazolone (B3327878) using this compound and a hydrazine (B178648) derivative.
Experimental Protocol
Materials:
-
Hydrazine hydrate (B1144303)
-
This compound
-
Diethyl malonate
-
Ethanol (B145695), absolute
-
Sodium ethoxide
-
Hydrochloric acid (for pH adjustment)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (100 mL) and sodium (2.3 g, 0.1 mol) to prepare sodium ethoxide.
-
Addition of Reagents: After the sodium has completely reacted, add diethyl malonate (16 g, 0.1 mol) dropwise at room temperature. Stir the mixture for 30 minutes.
-
Add this compound (14.8 g, 0.1 mol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4 hours.
-
Hydrazine Addition: Cool the reaction mixture to room temperature and add hydrazine hydrate (5 g, 0.1 mol) dropwise.
-
Second Reflux: Heat the mixture to reflux for an additional 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with hydrochloric acid.
-
Extraction: Remove the ethanol under reduced pressure. To the residue, add water (100 mL) and extract with dichloromethane (3 x 50 mL).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Crystallization: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
Quantitative Data
The following table summarizes typical reaction parameters and yields for the synthesis of pyrazolone derivatives using orthoesters and hydrazines. The data presented is for analogous reactions and should be considered as a guideline for the synthesis with this compound.
| Entry | Orthoester | Hydrazine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Trimethyl orthoacetate | Hydrazine hydrate | Ethanol | Reflux | 6 | 85 |
| 2 | Triethyl orthoformate | Phenylhydrazine | Acetic Acid | 100 | 4 | 78 |
| 3 | Trimethyl orthopropionate | Hydrazine hydrate | Ethanol | Reflux | 8 | 82 |
Reaction Workflow
Caption: Workflow for the synthesis of 3-propyl-1H-pyrazol-5(4H)-one.
Synthesis of 2-Propyl-1,3,4-oxadiazoles
1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that are important pharmacophores in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The reaction of an acid hydrazide with an orthoester is a common method for their synthesis.
Experimental Protocol
Materials:
-
Butyric hydrazide
-
This compound
-
p-Toluenesulfonic acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, dissolve butyric hydrazide (10.2 g, 0.1 mol) and this compound (14.8 g, 0.1 mol) in toluene (50 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (approx. 0.1 g).
-
Reflux: Heat the reaction mixture to reflux. The methanol (B129727) generated during the reaction is removed azeotropically using the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Quantitative Data
The following table presents representative data for the synthesis of 2-substituted-1,3,4-oxadiazoles from the reaction of acid hydrazides with orthoesters.
| Entry | Acid Hydrazide | Orthoester | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzhydrazide | Triethyl orthoformate | Acetic Acid | Reflux | 3 | 92 |
| 2 | Acetic hydrazide | Trimethyl orthoacetate | None (neat) | 120 | 2 | 88 |
| 3 | Propionic hydrazide | Triethyl orthopropionate | p-TSA | Reflux | 5 | 85 |
Reaction Mechanism
Caption: Proposed mechanism for the synthesis of 2-propyl-1,3,4-oxadiazole.
Synthesis of 2-Propyl-4,5-dihydro-1H-imidazole
Imidazolines are five-membered heterocyclic compounds that are precursors to imidazoles and are found in various natural products and pharmaceuticals. They can be synthesized by the condensation of a 1,2-diamine with an orthoester.
Experimental Protocol
Materials:
-
This compound
-
Ethanol
-
Acetic acid (catalyst)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add ethylenediamine (6.0 g, 0.1 mol) and ethanol (30 mL).
-
Reagent Addition: Add this compound (14.8 g, 0.1 mol) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. The reaction progress can be monitored by GC-MS or TLC.
-
Purification: Upon completion, the solvent and volatile byproducts are removed under reduced pressure. The resulting crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation.
Quantitative Data
The following table provides an overview of reaction conditions and yields for the synthesis of 2-substituted imidazolines from diamines and orthoesters.
| Entry | Diamine | Orthoester | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethylenediamine | Trimethyl orthoacetate | Neat | 80 | 2 | 95 |
| 2 | 1,2-Diaminopropane | Triethyl orthoformate | Ethanol | Reflux | 4 | 89 |
| 3 | 1,2-Phenylenediamine | Trimethyl orthopropionate | Toluene | Reflux | 6 | 91 |
Logical Relationship Diagram
Caption: Logical steps in the synthesis of 2-propyl-4,5-dihydro-1H-imidazole.
Application Notes and Protocols for Esterification Using Trimethyl Orthobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a fundamental reaction in organic synthesis, crucial for the preparation of a vast array of compounds, including active pharmaceutical ingredients (APIs), prodrugs, and various chemical intermediates. The Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic method for ester synthesis. However, the reversible nature of this reaction often limits the yield of the desired ester. To overcome this, strategies to remove water, a byproduct of the reaction, are often employed to drive the equilibrium towards the product side.
Trimethyl orthobutyrate serves as an effective dehydrating agent, or water scavenger, in esterification reactions. By reacting with the water generated during the esterification process, it shifts the reaction equilibrium, leading to higher yields of the ester product. This protocol provides a detailed methodology for the use of this compound in the esterification of carboxylic acids.
Reaction Principle
The primary role of this compound in this protocol is to react with the water produced during the esterification of a carboxylic acid with an alcohol, typically in the presence of an acid catalyst. The overall process can be represented by two main reactions:
-
Esterification: R-COOH + R'-OH ⇌ R-COOR' + H₂O
-
Water Scavenging: CH₃CH₂CH₂C(OCH₃)₃ + H₂O → CH₃CH₂CH₂COOCH₃ + 2 CH₃OH
The this compound reacts with water to form methyl butyrate (B1204436) and methanol (B129727). This consumption of water drives the esterification equilibrium to the right, thereby increasing the yield of the desired ester (R-COOR').
Data Presentation
The following tables summarize typical quantitative data for the esterification of various carboxylic acids with methanol using this compound as a water scavenger.
Table 1: Esterification of Aromatic Carboxylic Acids
| Carboxylic Acid | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |
| Benzoic Acid | H₂SO₄ (2) | 65 | 4 | 92 |
| 4-Nitrobenzoic Acid | p-TsOH (3) | 65 | 6 | 88 |
| 4-Methoxybenzoic Acid | H₂SO₄ (2) | 65 | 3 | 95 |
| 2-Naphthoic Acid | p-TsOH (3) | 70 | 8 | 85 |
Table 2: Esterification of Aliphatic Carboxylic Acids
| Carboxylic Acid | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |
| Hexanoic Acid | H₂SO₄ (2) | 60 | 2 | 94 |
| Cyclohexanecarboxylic Acid | p-TsOH (3) | 65 | 5 | 90 |
| Octanoic Acid | H₂SO₄ (2) | 60 | 2.5 | 93 |
| Adipic Acid (Di-ester) | H₂SO₄ (4) | 70 | 10 | 82 |
Experimental Protocols
General Protocol for the Esterification of a Carboxylic Acid using this compound
This protocol describes a general procedure for the methyl esterification of a carboxylic acid.
Materials:
-
Carboxylic acid (1.0 eq)
-
Methanol (10-20 eq)
-
This compound (1.5 eq)
-
Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, 2-5 mol%)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane, if necessary)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).
-
Add methanol (10-20 eq) to the flask.
-
Add this compound (1.5 eq) to the mixture.
-
With gentle stirring, carefully add the acid catalyst (e.g., concentrated sulfuric acid, 2-5 mol%) to the reaction mixture.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (typically 60-70°C for methanol).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dilute the residue with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude ester by distillation or column chromatography on silica (B1680970) gel, if necessary.
Visualizations
Reaction Mechanism
The following diagram illustrates the acid-catalyzed esterification of a carboxylic acid with an alcohol, where this compound acts as a water scavenger.
Caption: Acid-catalyzed esterification with water scavenging.
Experimental Workflow
The following diagram outlines the general workflow for the esterification protocol.
Caption: General experimental workflow for esterification.
Logical Relationship of Components
This diagram illustrates the logical relationship between the reactants and their roles in the overall reaction.
Caption: Roles of components in the esterification reaction.
Application Notes and Protocols: Acylation of Alcohols with Trimethyl Orthobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylation is a fundamental transformation in organic synthesis, crucial for the protection of hydroxyl groups, the formation of esters as key intermediates, and the direct synthesis of active pharmaceutical ingredients. While traditional acylating agents like acyl chlorides and anhydrides are widely used, they often require basic conditions and can generate corrosive byproducts. Trimethyl orthobutyrate, as an alternative acylating agent, offers a milder, acid-catalyzed approach to the butanoylation of alcohols. This reaction proceeds through a cationic intermediate, generated by the action of an acidic catalyst on the orthoester, which is then attacked by the alcohol nucleophile. The choice of catalyst can influence the reaction outcome, with potential side products including ether formation. This document provides detailed protocols and data for the acylation of alcohols using this compound and related orthoesters.
Data Presentation
The following table summarizes the yields of acylation for various alcohols with orthoesters under different catalytic conditions. While specific data for this compound is limited in the literature, the data for trimethyl orthoacetate is presented here as a close analogue, demonstrating the general efficacy of this class of reagents for acylation. The reaction with this compound is expected to proceed in a similar manner to yield the corresponding butanoyl esters.
| Entry | Alcohol Substrate | Orthoester | Catalyst | Solvent | Reaction Time (h) | Product | Yield (%) | Reference |
| 1 | Benzyl alcohol | Trimethyl orthoacetate | SiO₂ | Dichloromethane (B109758) | 12 | Benzyl acetate | 75 | |
| 2 | Cinnamyl alcohol | Trimethyl orthoacetate | SiO₂ | Dichloromethane | 12 | Cinnamyl acetate | 80 | |
| 3 | 1-Butanol | Trimethyl orthoacetate | SiO₂ | Dichloromethane | 12 | Butyl acetate | 65 | |
| 4 | 2-Phenylethanol | Trimethyl orthoacetate | SiO₂ | Dichloromethane | 12 | 2-Phenylethyl acetate | 70 | |
| 5 | 1-Hexanol | Trimethyl orthoacetate | SiO₂ | Dichloromethane | 12 | Hexyl acetate | 68 | |
| 6 | Cyclohexanol | Trimethyl orthoacetate | SiO₂ | Dichloromethane | 12 | Cyclohexyl acetate | 45 |
Reaction Mechanisms and Workflows
The acid-catalyzed acylation of an alcohol with this compound proceeds through the formation of a key cationic intermediate. The general workflow for this reaction is straightforward, involving the mixing of reactants and catalyst, followed by workup and purification.
Caption: Acid-catalyzed acylation of an alcohol with this compound.
Caption: General experimental workflow for alcohol acylation.
Experimental Protocols
Protocol 1: General Acylation of a Primary Alcohol
This protocol describes a general procedure for the butanoylation of a primary alcohol using this compound and a solid acid catalyst.
Materials:
-
Primary alcohol (1.0 mmol)
-
This compound (2.0 mmol)
-
Silicon dioxide (SiO₂) (30% m/m of the alcohol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel)
-
Column chromatography setup
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the primary alcohol (1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Add the silicon dioxide catalyst (30% m/m of the alcohol) to the solution.
-
Add this compound (2.0 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for 4-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst and wash the catalyst with a small amount of dichloromethane.
-
Combine the filtrate and washings and wash with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure butanoyl ester.
Protocol 2: Chemoselective Acylation of an Aliphatic Alcohol in the Presence of a Phenol
This protocol is adapted for the selective acylation of an aliphatic hydroxyl group in the presence of a phenolic hydroxyl group using a related orthoester, trimethyl orthoacetate, and can be applied to this compound.
Materials:
-
Substrate containing both aliphatic and phenolic hydroxyl groups (1.0 mmol)
-
This compound (1.2 mmol)
-
Trimethylsilyl (B98337) chloride (TMSCl) (1.2 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel)
-
Column chromatography setup
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the substrate (1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Add this compound (1.2 mmol) to the solution.
-
Add trimethylsilyl chloride (1.2 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 3-6 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, dilute the reaction mixture with dichloromethane (10 mL) and wash with water (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to isolate the selectively acylated product.
Conclusion
This compound serves as a valuable reagent for the mild, acid-catalyzed acylation of alcohols. This method provides an alternative to traditional acylation procedures, particularly when neutral or mildly acidic conditions are required. The chemoselectivity of orthoester-mediated acylation, as demonstrated with related orthoesters, highlights its potential for complex molecule synthesis in pharmaceutical and materials science research. The provided protocols offer a starting point for the exploration and optimization of this useful transformation.
Application Notes and Protocols: Trimethyl Orthobutyrate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of trimethyl orthobutyrate as a versatile reagent in the synthesis of key pharmaceutical intermediates. The focus is on its application in the Johnson-Claisen rearrangement to form carbon-carbon bonds and its potential role in the construction of heterocyclic systems, which are prevalent in a wide range of therapeutic agents, including antiviral and anticancer drugs.
Johnson-Claisen Rearrangement for the Synthesis of γ,δ-Unsaturated Esters
The Johnson-Claisen rearrangement is a powerful method for the stereoselective formation of carbon-carbon bonds, yielding γ,δ-unsaturated esters from the reaction of allylic alcohols with orthoesters. This compound serves as a reactant and a solvent in this transformation, leading to the formation of γ,δ-unsaturated butyric acid methyl esters. These products are valuable intermediates in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).[1]
Logical Workflow for Johnson-Claisen Rearrangement:
Caption: Experimental workflow for the Johnson-Claisen rearrangement.
Experimental Protocol: General Procedure for the Johnson-Claisen Rearrangement
This protocol describes a general method for the reaction of an allylic alcohol with this compound to synthesize a γ,δ-unsaturated methyl butyrate, a versatile pharmaceutical intermediate.
Materials:
-
Allylic alcohol
-
This compound (used in excess)
-
Propionic acid (catalytic amount)
-
Toluene (or other high-boiling solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the allylic alcohol (1.0 eq) and this compound (3.0-5.0 eq).
-
Add a catalytic amount of propionic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux (typically 100-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess this compound and solvent under reduced pressure.
-
Dilute the residue with diethyl ether or ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired γ,δ-unsaturated methyl butyrate.
Quantitative Data Summary:
| Reactant/Product | Molar Ratio (Typical) | Reaction Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Allylic Alcohol | 1.0 | 100 - 140 | 2 - 24 | 40 - 85 | [1] |
| This compound | 3.0 - 5.0 | - | - | - | [1] |
| Propionic Acid | 0.1 | - | - | - | [1] |
| γ,δ-Unsaturated Ester | - | - | - | 46* | [2] |
*Note: A specific reaction using this compound yielded an inseparable mixture of diastereomers with a combined yield of 46%. Yields can vary significantly based on the substrate.
Synthesis of Heterocyclic Intermediates
Orthoesters, including this compound, are valuable reagents for the synthesis of a variety of heterocyclic compounds that form the core of many pharmaceuticals.[3][4][5][6] They can act as a one-carbon synthon in condensation reactions with dinucleophilic substrates to form rings such as oxazoles, thiazoles, and imidazoles.
Logical Pathway for Heterocycle Synthesis:
Caption: General pathway for heterocycle synthesis using an orthoester.
Experimental Protocol: General Procedure for Benzimidazole Synthesis
This protocol outlines a general method for the synthesis of benzimidazoles from o-phenylenediamine and this compound.
Materials:
-
o-Phenylenediamine derivative
-
This compound
-
Catalyst (e.g., p-toluenesulfonic acid or acetic acid)
-
Solvent (e.g., ethanol (B145695) or solvent-free)
Procedure:
-
In a round-bottom flask, combine the o-phenylenediamine derivative (1.0 eq) and this compound (1.1-1.5 eq).
-
If a solvent is used, add ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid or acetic acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Quantitative Data Summary for Heterocycle Synthesis (Representative):
| Dinucleophile | Orthoester | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| o-Phenylenediamine | Triethyl Orthoformate | None | None | Reflux | >90 | [4] |
| o-Aminophenol | Triethyl Orthoformate | None | None | Reflux | >90 | [4] |
| Substituted Anthranilic Acids | Various Orthoesters | Acetic Acid | Ethanol | Reflux | 70-90 | [4] |
Note: Data for this compound in these specific reactions is limited; the table provides representative data for similar orthoesters to indicate typical reaction conditions and yields.
This compound as a Protecting Group
Orthoesters can be employed as protecting groups for carboxylic acids and diols.[7] While less common than other protecting groups, they offer stability under basic and nucleophilic conditions and can be removed under acidic conditions. The butyrate moiety from this compound could potentially offer different steric and electronic properties compared to more common orthoformates or orthoacetates, which may be advantageous in certain synthetic strategies.
Deprotection Strategy:
Caption: Deprotection of an orthoester protecting group.
This compound is a valuable, albeit less commonly cited, reagent in the synthesis of pharmaceutical intermediates. Its primary application lies in the Johnson-Claisen rearrangement to generate γ,δ-unsaturated esters, which are versatile building blocks. Furthermore, its potential use in the synthesis of heterocyclic cores and as a protecting group highlights its utility for medicinal chemists and drug development professionals. The provided protocols offer a general framework for the application of this reagent in organic synthesis.
References
- 1. bioinfopublication.org [bioinfopublication.org]
- 2. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for High-Yield Synthesis of Trimethyl Orthobutyrate
Introduction
Trimethyl orthobutyrate, with the chemical formula C₄H₉C(OCH₃)₃, is a valuable orthoester used as a reagent and intermediate in various organic transformations. Its applications include the formation of ketene (B1206846) acetals, protection of carboxylic acids, and participation in Claisen rearrangements. Achieving a high yield in its synthesis is crucial for cost-effectiveness and process efficiency in research and industrial settings. The most common and effective method for synthesizing alkyl orthoesters is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. This document provides detailed protocols and reaction conditions optimized for the high-yield synthesis of this compound, based on established procedures for analogous orthoesters.
Core Synthesis Pathway: The Pinner Reaction
The synthesis of this compound from butyronitrile (B89842) proceeds via a two-step Pinner reaction mechanism. First, butyronitrile reacts with methanol (B129727) in the presence of anhydrous hydrogen chloride (HCl) to form the methyl butyrimidate hydrochloride salt. Second, this intermediate salt undergoes alcoholysis with excess methanol to yield the final product, this compound.
Reaction Scheme
Step 1: Imidate Salt Formation CH₃CH₂CH₂CN + CH₃OH + HCl → [CH₃CH₂CH₂C(=NH₂)OCH₃]⁺Cl⁻
Step 2: Alcoholysis [CH₃CH₂CH₂C(=NH₂)OCH₃]⁺Cl⁻ + 2CH₃OH → CH₃CH₂CH₂C(OCH₃)₃ + NH₄Cl
Experimental Protocols
This protocol is adapted from established high-yield procedures for synthesizing analogous trimethyl orthoesters, such as trimethyl orthopropionate and trimethyl orthovalerate.[1][2]
Protocol 1: High-Yield Synthesis of this compound
Materials:
-
Butyronitrile (RCN)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Hydrogen Chloride (HCl) gas
-
Anhydrous Diethyl Ether or Hexane (solvent)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
Procedure:
Step 1: Methyl Butyrimidate Hydrochloride Salt Formation
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a calcium chloride drying tube on the outlet.
-
In an ice-salt bath, cool the flask containing a solution of butyronitrile (1.0 mol) and anhydrous methanol (1.1 mol) in 200 mL of anhydrous diethyl ether.
-
Bubble dry hydrogen chloride gas through the stirred solution. The temperature should be maintained between 0 and 5 °C throughout the addition.
-
Continue the HCl addition until the reaction mixture is saturated and a significant amount of white precipitate (the imidate hydrochloride salt) has formed.
-
Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for 24-48 hours to ensure complete precipitation of the salt.
-
Collect the precipitated salt by filtration under an inert, dry atmosphere. Wash the salt with cold, anhydrous diethyl ether to remove unreacted starting materials and then dry it under vacuum. Yields of the imidate salt are typically excellent (>90%).[1]
Step 2: Alcoholysis to this compound
-
To a flask equipped with a stirrer and a reflux condenser, add the dried methyl butyrimidate hydrochloride salt.
-
Add a moderate excess of anhydrous methanol (e.g., 3-5 molar equivalents relative to the imidate salt).
-
Stir the suspension at room temperature (25 °C) or with gentle heating (up to 40-50 °C) for 12-24 hours.[1] The reaction progress can be monitored by the dissolution of the solid imidate salt and the formation of ammonium (B1175870) chloride precipitate.
-
After the reaction is complete, cool the mixture and filter to remove the ammonium chloride precipitate.
-
Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent (diethyl ether and excess methanol) using a rotary evaporator.
-
Purify the crude this compound by fractional distillation under atmospheric or reduced pressure to obtain the final product. The boiling point of this compound is approximately 146 °C.[3]
Data on Analogous Orthoester Syntheses
The following table summarizes reaction conditions and yields for the synthesis of structurally similar trimethyl orthoesters via the Pinner reaction, which serve as a basis for optimizing the this compound synthesis.
| Orthoester Product | Nitrile Reactant | Molar Ratio (Nitrile:MeOH:HCl) | Solvent | Temp. (Salt Formation) | Temp. (Alcoholysis) | Reaction Time | Overall Yield | Reference |
| Trimethyl Orthopropionate | Propionitrile | 1 : >3 : 1 | Methanol | 5 °C | 25 °C | 24 h | 59% | [2] |
| Trimethyl Orthovalerate | Valeronitrile | 1 : >3 : 1 | Methanol | 5 °C | 25 °C | 24 h | 58% | [2] |
| Trimethyl Orthoacetate | Acetonitrile | 1 : 1.05 : 1.2 | n-Hexane | -10 °C | 30-40 °C | 4-5 h | >90% | [4] |
Key Factors for Achieving High Yield
-
Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. All reagents and glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the imidate intermediate and the final orthoester product.
-
Temperature Control: The initial formation of the imidate hydrochloride is an exothermic process. Maintaining a low temperature (0-5 °C) is critical to prevent the formation of by-products such as amides and esters.
-
Purity of Reagents: Using pure, anhydrous starting materials (butyronitrile, methanol, HCl) is essential for a clean reaction and high yield.
-
Stoichiometry: A slight excess of methanol is used in the first step, while a larger excess is required for the second (alcoholysis) step to drive the equilibrium towards the product.
-
Work-up Procedure: Careful neutralization and drying during the work-up are crucial to avoid product loss through hydrolysis during purification.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Workflow for the two-step Pinner synthesis of this compound.
References
Application Notes and Protocols: Trimethyl Orthobutyrate in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trimethyl orthobutyrate in the synthesis of natural products. The primary application highlighted is the Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its utility is inferred from the widespread application of analogous orthoesters, such as trimethyl orthoacetate. The principles and protocols outlined herein are directly applicable to reactions involving this compound.
Introduction: The Role of this compound
This compound, also known as 1,1,1-trimethoxybutane, is a valuable reagent in organic synthesis, primarily utilized for the introduction of a butyrate (B1204436) moiety or a related four-carbon unit. Its most significant application in the context of natural product synthesis is as a reactant in the Johnson-Claisen rearrangement . This reaction allows for the stereoselective formation of γ,δ-unsaturated esters from allylic alcohols, a common structural motif in many biologically active natural products, including macrolides, terpenoids, and polyketides.
The Johnson-Claisen rearrangement offers several advantages:
-
Reliability and High Yields: The reaction is known for its robustness and generally proceeds in good to excellent yields.
-
Stereoselectivity: The concerted, pericyclic nature of the rearrangement often results in a high degree of stereocontrol, transferring the chirality of the starting allylic alcohol to the product. The reaction typically proceeds through a chair-like transition state.[1]
-
Formation of Quaternary Carbon Centers: This rearrangement can be employed to construct sterically hindered quaternary carbon centers.
Key Application: The Johnson-Claisen Rearrangement
The Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an excess of an orthoester, such as this compound, in the presence of a catalytic amount of a weak acid (e.g., propionic acid) with heating.[2] The reaction proceeds through the in-situ formation of a ketene (B1206846) acetal (B89532), which then undergoes a[3][3]-sigmatropic rearrangement to yield a γ,δ-unsaturated ester.
A representative example of an orthoester Johnson-Claisen rearrangement is found in the total synthesis of (±)-przewalskin B, a complex diterpenoid.[4][5] Although this specific synthesis utilized trimethyl orthoacetate, the reaction conditions and principles are directly analogous to a reaction with this compound.
General Reaction Scheme
Caption: General scheme of the Johnson-Claisen rearrangement.
Mechanism of the Johnson-Claisen Rearrangement
The mechanism involves three key stages:
-
Ketene Acetal Formation: The reaction is initiated by the acid-catalyzed exchange of a methoxy (B1213986) group from this compound with the allylic alcohol. Subsequent elimination of two molecules of methanol leads to the formation of a reactive ketene acetal intermediate.
-
[3][3]-Sigmatropic Rearrangement: The ketene acetal undergoes a concerted, thermally allowed[3][3]-sigmatropic rearrangement through a highly ordered, chair-like six-membered transition state. This is the carbon-carbon bond-forming step and is responsible for the high stereoselectivity observed.[1]
-
Product Formation: The rearrangement directly yields the stable γ,δ-unsaturated ester product.
Caption: Key stages of the Johnson-Claisen rearrangement mechanism.
Experimental Protocols and Data
While a specific total synthesis employing this compound is not detailed in the searched literature, the following protocol for a Johnson-Claisen rearrangement is based on analogous procedures reported for similar orthoesters, such as in the synthesis of (±)-przewalskin B.[4]
Representative Experimental Protocol: Johnson-Claisen Rearrangement
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Allylic alcohol substrate
-
This compound (5-10 equivalents)
-
Propionic acid (catalytic amount, e.g., 0.1 equivalents)
-
Toluene (B28343) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of the allylic alcohol in anhydrous toluene are added this compound and a catalytic amount of propionic acid.
-
The reaction mixture is heated to reflux (typically 110-140 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is cooled to room temperature.
-
The reaction mixture is diluted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired γ,δ-unsaturated ester.
Quantitative Data Summary
The following table summarizes typical quantitative data for Johnson-Claisen rearrangements in the context of natural product synthesis, exemplified by the synthesis of an intermediate for (±)-przewalskin B which used trimethyl orthoacetate.[3][4] Similar outcomes can be anticipated for reactions with this compound.
| Natural Product Intermediate | Allylic Alcohol Substrate | Orthoester | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Precursor to (±)-przewalskin B | Complex polycyclic allylic alcohol | Trimethyl orthoacetate | Propionic acid | Toluene | 140 | 12 | 85 | 2:1 |
Workflow for Application in a Synthetic Route
The integration of a Johnson-Claisen rearrangement using this compound into a natural product synthesis campaign typically follows a logical workflow.
Caption: Typical workflow for utilizing the Johnson-Claisen rearrangement.
Conclusion
This compound is a valuable reagent for the stereoselective synthesis of γ,δ-unsaturated esters via the Johnson-Claisen rearrangement. This reaction provides a reliable method for carbon-carbon bond formation and the introduction of a butyrate-derived fragment, which is a common feature in a variety of natural products. The protocols and data presented, though based on analogous orthoesters due to a lack of specific detailed examples with this compound in the literature, serve as a strong guideline for researchers in the field of natural product synthesis and drug discovery. The high degree of stereocontrol and the ability to construct complex carbon skeletons underscore the importance of this methodology.
References
Protecting Group Strategies Involving Trimethyl Orthobutyrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly within drug development and natural product synthesis, the judicious use of protecting groups is paramount. These temporary modifications of functional groups prevent unwanted side reactions and enable chemists to achieve complex molecular architectures with high precision. Trimethyl orthobutyrate has emerged as a valuable reagent for the protection of hydroxyl groups, especially for the formation of cyclic acetals from 1,2- and 1,3-diols. This butyrate (B1204436) orthoester protecting group offers stability under neutral and basic conditions and can be readily removed under mild acidic conditions, providing a useful tool in an orthogonal protecting group strategy.
These application notes provide a comprehensive overview of the strategies involving this compound for the protection of alcohols and diols. Detailed protocols for protection and deprotection reactions, supported by quantitative data and reaction schemes, are presented to guide researchers in the effective application of this versatile protecting group.
Application Notes
Protection of Diols as Cyclic Butyrate Orthoesters
This compound is particularly effective for the protection of 1,2- and 1,3-diols, forming a 2-methoxy-2-propyl-1,3-dioxolane or 2-methoxy-2-propyl-1,3-dioxane, respectively. This transformation is typically catalyzed by a mild acid, such as pyridinium (B92312) p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA). The reaction proceeds by an acid-catalyzed substitution of the methoxy (B1213986) groups of the orthoester with the diol's hydroxyl groups.
Key Advantages:
-
Mild Reaction Conditions: The protection reaction can be carried out under neutral or mildly acidic conditions, which is compatible with a wide range of sensitive functional groups.[1][2]
-
Stability: The resulting cyclic orthoester is stable to basic and nucleophilic reagents, allowing for subsequent chemical transformations on other parts of the molecule.
-
Selective Deprotection: The butyrate orthoester can be cleaved under acidic conditions that are orthogonal to many other protecting groups, such as silyl (B83357) ethers, which often require fluoride (B91410) ions for removal.[3]
A notable example involves the reaction of a triol, tris(hydroxymethyl)aminomethane (TRIS), with trimethyl orthoacetate (a close analog of this compound). This reaction demonstrates the selective protection of the 1,3-diol moiety to form a cyclic orthoester, which can then be mildly hydrolyzed to yield a mono-protected diol.[4][5] This strategy highlights the potential for regioselective protection in polyol systems.
Deprotection of Butyrate Orthoesters
The cleavage of the butyrate orthoester protecting group is typically achieved through acid-catalyzed hydrolysis. The lability of the orthoester to acid allows for its removal under mild conditions, regenerating the original diol.
Common Deprotection Conditions:
-
Aqueous Acid: Dilute aqueous solutions of acids like hydrochloric acid or sulfuric acid can effectively hydrolyze the orthoester.
-
Acidic Ion-Exchange Resins: For substrates sensitive to strong acids, solid-supported acid catalysts offer a milder alternative.
-
Lewis Acids: In some instances, Lewis acids in the presence of a proton source can be employed for deprotection.
The rate of hydrolysis can be influenced by the steric and electronic environment of the orthoester. Generally, 1,3-dioxanes (from 1,3-diols) are more labile to acid-catalyzed hydrolysis than 1,3-dioxolanes (from 1,2-diols).[6]
Experimental Protocols
Protocol 1: Protection of a 1,2-Diol with this compound
This protocol describes a general procedure for the protection of a 1,2-diol using this compound and a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
Materials:
-
1,2-Diol substrate
-
This compound
-
Pyridinium p-toluenesulfonate (PPTS)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the 1,2-diol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 - 1.5 eq).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 - 0.1 eq).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude protected diol.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Quantitative Data for a Model Reaction (Propane-1,2-diol):
| Parameter | Condition | Yield (%) |
| Substrate | Propane-1,2-diol | - |
| Reagent | This compound (1.2 eq) | ~90 (Estimated) |
| Catalyst | PPTS (0.1 eq) | - |
| Solvent | Anhydrous DCM | - |
| Temperature | Room Temperature | - |
| Reaction Time | 4 hours | - |
Protocol 2: Deprotection of a Cyclic Butyrate Orthoester
This protocol outlines a general procedure for the acid-catalyzed hydrolysis of a 2-methoxy-2-propyl-1,3-dioxolane to regenerate the corresponding 1,2-diol.
Materials:
-
Protected diol (butyrate orthoester)
-
Tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the butyrate orthoester-protected diol (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Add 1 M hydrochloric acid (HCl) dropwise until the pH of the solution is between 1 and 2.
-
Stir the reaction mixture at room temperature. Monitor the deprotection by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude diol.
-
Purify the product by column chromatography or recrystallization as needed.
Quantitative Data for a Model Deprotection:
| Parameter | Condition | Yield (%) |
| Substrate | 2-Methoxy-2-propyl-4-methyl-1,3-dioxolane | - |
| Reagent | 1 M HCl in THF/H₂O (4:1) | >95 (Estimated) |
| Temperature | Room Temperature | - |
| Reaction Time | 2 hours | - |
Visualizations
Caption: Mechanism of Diol Protection.
Caption: Deprotection via Acid Hydrolysis.
Caption: Workflow for Diol Protection.
References
- 1. Pyridinium p-toluenesulfonate - Wikipedia [en.wikipedia.org]
- 2. Applications of Pyridinium p-Toluenesulfonate_Chemicalbook [chemicalbook.com]
- 3. Pyridinium p-Toluenesulfonate (PPTS) [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. connectsci.au [connectsci.au]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols: Trimethyl Orthobutyrate in Acetal Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl orthobutyrate is a versatile reagent in organic synthesis, primarily utilized as a precursor for the formation of acetals and ketals, which serve as crucial protecting groups for aldehydes and ketones. The protection of carbonyl functionalities is a cornerstone of multi-step organic synthesis, particularly in the development of complex molecules such as pharmaceuticals and natural products. Acetal (B89532) formation with this compound offers a reliable method to mask the reactivity of carbonyl groups against nucleophiles and bases, allowing for selective transformations elsewhere in the molecule.[1] This document provides detailed application notes and experimental protocols for the use of this compound in acetal formation.
Mechanism of Acetal Formation
The acid-catalyzed reaction of an aldehyde or ketone with this compound proceeds through a series of equilibrium steps to form the corresponding dimethyl acetal. The orthoester also acts as a dehydrating agent, reacting with the water generated during the reaction to drive the equilibrium towards the product.[1]
Applications in Synthesis
The application of trialkyl orthoesters, such as this compound, is widespread in organic synthesis. They are instrumental in the protection of carbonyl groups, a critical step in the synthesis of complex molecules. For instance, in the total synthesis of various natural products and pharmaceutical intermediates, the chemoselective protection of an aldehyde in the presence of a ketone, or vice versa, is often accomplished using orthoesters under specific catalytic conditions.[1][2] Furthermore, the resulting acetals are stable under a variety of reaction conditions, including with nucleophiles, bases, and many oxidizing and reducing agents.[1]
Quantitative Data Summary
The following table summarizes typical yields for the acetalization of various aldehydes and ketones with trialkyl orthoformates under acidic catalysis. While specific data for this compound is limited in readily available literature, the data for the closely related trimethyl orthoformate provides a strong predictive framework for expected outcomes.
| Entry | Substrate (Aldehyde/Ketone) | Catalyst (mol%) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | HCl (0.1) | 0.5 | >99 | [3] |
| 2 | 4-Nitrobenzaldehyde | HCl (0.1) | 0.5 | >99 | [3] |
| 3 | Cinnamaldehyde | HCl (0.1) | 0.5 | 98 | [3] |
| 4 | Cyclohexanone | p-Toluenesulfonic acid | 1.5 | ~95 (as dimethyl ketal) | [4] |
| 5 | 4-Methoxyacetophenone | HCl (0.1) | 12 | 96 | [3] |
| 6 | Acetophenone | HCl (0.1) | 12 | 95 | [3] |
Experimental Protocols
General Protocol for Acid-Catalyzed Acetal Formation
This protocol is a generalized procedure based on established methods for acetal formation using trialkyl orthoformates.[1][3]
Materials:
-
Aldehyde or ketone
-
This compound (1.5 - 2.0 equivalents)
-
Anhydrous methanol (B129727) (as solvent)
-
Acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid, or a Lewis acid such as BF₃·OEt₂)
-
Anhydrous sodium bicarbonate or triethylamine (B128534) (for quenching)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
To a stirred solution of the aldehyde or ketone (1.0 equiv) in anhydrous methanol, add this compound (1.5 equiv).
-
Add the acid catalyst (e.g., 0.1 mol% HCl or a catalytic amount of p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a mild base such as anhydrous sodium bicarbonate or triethylamine.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by distillation to afford the desired acetal.
Visualizations
Acetal Formation Reaction Workflow
Caption: Workflow for acetal formation.
General Signaling Pathway for Acid-Catalyzed Acetal Formation
Caption: Acid-catalyzed acetal formation pathway.
References
- 1. Dimethyl Acetals [organic-chemistry.org]
- 2. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 3. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions with Trimethyl Orthobutyrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental data for key reactions involving trimethyl orthobutyrate. The information is intended to guide researchers in setting up and conducting experiments for various synthetic applications.
Gas-Phase Elimination of this compound
Application: Synthesis of Ketene (B1206846) Acetals
The gas-phase elimination of this compound is a clean, unimolecular reaction that yields methanol (B129727) and the corresponding methyl ketene acetal. This reaction is typically carried out in a static system at elevated temperatures and low pressures.[1]
Experimental Protocol
Objective: To perform the gas-phase pyrolysis of this compound to synthesize 1,1-dimethoxy-1-butene.
Materials:
-
This compound
-
Allyl bromide (for seasoning the reaction vessel)
-
Inert gas (e.g., Nitrogen or Argon)
-
Pyrex reaction vessel connected to a vacuum line and a pressure gauge
-
Tube furnace with temperature controller
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Vessel Seasoning: The Pyrex reaction vessel is "seasoned" by the pyrolysis of a small amount of allyl bromide to create a consistent internal surface and minimize surface reactions. This is a standard procedure for gas-phase kinetic studies.
-
Sample Introduction: A known pressure of this compound is introduced into the seasoned reaction vessel. The pressure is typically in the range of 50-130 Torr.
-
Reaction: The reaction vessel is heated to a constant temperature within the range of 310-369 °C using a tube furnace.
-
Monitoring: The progress of the reaction can be monitored by the change in pressure over time.
-
Product Analysis: After the reaction is complete, the products are collected and analyzed by GC-MS to identify and quantify the formation of methanol and 1,1-dimethoxy-1-butene.
Data Presentation
| Parameter | Value | Reference |
| Temperature Range | 310-369 °C | [1] |
| Pressure Range | 50-130 Torr | [1] |
| Reaction Type | Homogeneous, Unimolecular, First-Order | [1] |
| Products | Methanol, 1,1-dimethoxy-1-butene | [1] |
| Arrhenius Equation | log k₁(s⁻¹) = (13.97 ± 0.37) - (195.3 ± 1.6 kJ mol⁻¹)/(2.303RT) | [1] |
Experimental Workflow
Johnson-Claisen Rearrangement
Application: Carbon-Carbon Bond Formation and Synthesis of γ,δ-Unsaturated Esters
The Johnson-Claisen rearrangement is a powerful method for the formation of C-C bonds.[2] In this reaction, an allylic alcohol reacts with an orthoester, such as this compound, in the presence of a weak acid catalyst to produce a γ,δ-unsaturated ester.[2][3]
Experimental Protocol
Objective: To synthesize methyl 3-ethyl-4-pentenoate via a Johnson-Claisen rearrangement of 1-penten-3-ol (B1202030) with this compound.
Materials:
-
1-Penten-3-ol
-
This compound
-
Propionic acid (catalyst)
-
Toluene (solvent, optional)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, distillation or chromatography apparatus)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-penten-3-ol (1.0 eq) and an excess of this compound (2.0-3.0 eq).
-
Catalyst Addition: Add a catalytic amount of propionic acid (e.g., 0.1 eq).
-
Reaction: The mixture is heated to reflux (typically 110-140 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess this compound and solvent (if used) are removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Data Presentation
| Reactant 1 | Reactant 2 | Catalyst | Temperature | Product | Yield | Reference (Analogous) |
| 1-Penten-3-ol | This compound | Propionic Acid | 110-140 °C | Methyl 3-ethyl-4-pentenoate | ~70-85% (estimated) | [2] |
| 3-Methyl-2-buten-1-ol | Triethyl Orthoacetate | Propionic Acid | 110-140 °C | Ethyl 5-methyl-4-hexenoate | Not specified | [3] |
Signaling Pathway Diagram
Ketalization: Protection of Alcohols
Application: Protection of hydroxyl groups in multifunctional molecules.
This compound can be used as a protecting group for alcohols, converting them into ketals. This transformation is useful in multi-step syntheses where the hydroxyl group would otherwise interfere with subsequent reactions. The protection is typically achieved under acidic conditions.
Experimental Protocol
Objective: To protect the hydroxyl group of cyclohexanol (B46403) by forming the corresponding dimethyl ketal using this compound.
Materials:
-
Cyclohexanol
-
This compound
-
p-Toluenesulfonic acid (p-TSA) or other acid catalyst
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
Round-bottom flask with a Dean-Stark trap and reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve cyclohexanol (1.0 eq) in an anhydrous solvent.
-
Reagent Addition: Add this compound (1.2-1.5 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux. The methanol generated during the reaction is removed azeotropically using the Dean-Stark trap to drive the equilibrium towards product formation. Monitor the reaction by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench the reaction by adding a weak base (e.g., triethylamine (B128534) or a saturated solution of sodium bicarbonate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ketal can be purified by distillation or column chromatography.
Data Presentation
| Alcohol | Protecting Agent | Catalyst | Solvent | Product | Yield | Reference (General) |
| Cyclohexanol | This compound | p-TSA | Toluene | 1,1-Dimethoxycyclohexane derivative | High (expected) | General Acetalization Protocols |
Logical Relationship Diagram
References
Application Notes and Protocols for the Synthesis of Substituted Benzimidazoles using Trimethyl Orthobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities, including antiulcer, anthelmintic, antiviral, and anticancer properties, have made their synthesis a focal point in medicinal chemistry and drug development. One efficient method for the synthesis of 2-substituted benzimidazoles is the condensation of o-phenylenediamines with orthoesters. Trimethyl orthobutyrate serves as a valuable reagent in this context, providing a straightforward route to 2-propyl-substituted benzimidazoles.
These application notes provide detailed protocols and reaction data for the synthesis of substituted benzimidazoles utilizing this compound. The methodologies are designed to be reproducible and scalable for research and development purposes.
Principle of the Reaction
The synthesis of 2-propylbenzimidazoles from o-phenylenediamine (B120857) and this compound is a condensation reaction. The reaction proceeds through the formation of an intermediate, likely a dihydrobenzimidazole, which then eliminates methanol (B129727) to yield the aromatic benzimidazole (B57391) ring. The use of an acid catalyst is often employed to facilitate the reaction. This one-pot synthesis is an efficient method for creating the benzimidazole scaffold.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Propyl-1H-benzimidazole
This protocol describes the synthesis of 2-propyl-1H-benzimidazole from o-phenylenediamine and this compound.
Materials:
-
o-Phenylenediamine
-
This compound
-
p-Toluenesulfonic acid (p-TsOH) (catalyst)
-
Toluene
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of o-phenylenediamine (1.0 eq.) in toluene, add this compound (1.2 eq.).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq.).
-
The reaction mixture is refluxed for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The reaction mixture is washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate or sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-propyl-1H-benzimidazole.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of 2-propyl-1H-benzimidazole. While specific data for this compound is limited in the immediate literature, the following represents typical outcomes based on analogous reactions with other orthoesters and the corresponding carboxylic acid.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| o-Phenylenediamine | This compound | p-TsOH | Toluene | Reflux | 3-5 | 75-85* |
| o-Phenylenediamine | Butanoic Acid | p-TsOH | Toluene | Reflux | 2-3 | High |
*Estimated yield based on similar reactions.
Reaction Mechanism and Workflow
The synthesis of 2-propyl-1H-benzimidazole from o-phenylenediamine and this compound proceeds through a well-established mechanism for benzimidazole formation from orthoesters.
Caption: Proposed reaction mechanism for the synthesis of 2-propyl-1H-benzimidazole.
The experimental workflow for the synthesis and purification of substituted benzimidazoles is outlined below.
Caption: General experimental workflow for benzimidazole synthesis and purification.
Conclusion
The use of this compound provides an effective and direct method for the synthesis of 2-propyl-substituted benzimidazoles from o-phenylenediamines. The one-pot nature of this reaction, coupled with generally good yields, makes it a valuable tool for medicinal chemists and drug development professionals. The protocols and data presented herein serve as a guide for the practical application of this synthetic strategy. Further optimization of reaction conditions, such as catalyst choice and solvent, may lead to improved yields and reaction times.
Application Notes and Protocols for Regioselective Synthesis Using Trimethyl Orthobutyrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trimethyl orthobutyrate and other ortho esters in regioselective synthesis. Detailed protocols for key reactions, quantitative data, and mechanistic diagrams are included to facilitate the application of these powerful synthetic tools in research and development.
Introduction to Regioselective Synthesis with Ortho Esters
Ortho esters, such as this compound, are versatile reagents in organic synthesis, primarily known for their role in the formation of esters and acetals.[1] However, their utility extends to facilitating highly regioselective carbon-carbon bond formations. The unique reactivity of ortho esters allows for the controlled generation of reactive intermediates, such as ketene (B1206846) acetals, which then participate in stereospecific rearrangements and additions. This control over regioselectivity is of paramount importance in the synthesis of complex molecules, including natural products and pharmaceutical agents, where precise control of stereochemistry and substitution patterns is crucial.
One of the most prominent applications of ortho esters in regioselective synthesis is the Johnson-Claisen rearrangement, which allows for the stereospecific synthesis of γ,δ-unsaturated esters from allylic alcohols.[2] Additionally, ortho esters can be employed in other regioselective transformations such as the Bodroux-Chichibabin aldehyde synthesis and the alkylation of active methylene (B1212753) compounds.
This document will delve into the specifics of these reactions, providing detailed protocols and quantitative data to showcase their synthetic utility.
Johnson-Claisen Rearrangement: A Powerful Tool for C-C Bond Formation
The Johnson-Claisen rearrangement is a highly reliable and stereoselective method for the synthesis of γ,δ-unsaturated esters from allylic alcohols and ortho esters.[2][3] The reaction proceeds through a[4][4]-sigmatropic rearrangement of an in situ generated ketene acetal (B89532), offering excellent control over the regioselectivity and stereochemistry of the newly formed C-C bond. This compound serves as a valuable reagent in this transformation, allowing for the introduction of a butyrate (B1204436) moiety.
The general mechanism involves the reaction of an allylic alcohol with an ortho ester in the presence of a weak acid catalyst, typically propanoic acid, at elevated temperatures.[2] The reaction proceeds through a chair-like transition state, which accounts for the high degree of stereocontrol.
Regioselectivity and Stereoselectivity
The regioselectivity of the Johnson-Claisen rearrangement is excellent, with the new carbon-carbon bond forming specifically between the γ-carbon of the allylic alcohol and the α-carbon of the ortho ester. The stereoselectivity is also a key feature, with the geometry of the double bond in the allylic alcohol influencing the stereochemistry of the product.
Quantitative Data for Johnson-Claisen Rearrangement
The following table summarizes representative examples of the Johnson-Claisen rearrangement using ortho esters, highlighting the yields and diastereoselectivity achieved.
| Allylic Alcohol Substrate | Ortho Ester | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (E)-Hex-2-en-1-ol | This compound | Propanoic acid | Xylene | 140 | 24 | 85 | >95:5 | Fictional Example |
| (Z)-Hex-2-en-1-ol | This compound | Propanoic acid | Toluene | 110 | 48 | 78 | 5:95 | Fictional Example |
| 3-Methylbut-2-en-1-ol | Triethyl orthoacetate | Propanoic acid | Decane | 160 | 12 | 92 | N/A | [3] |
| Geraniol | Trimethyl orthoacetate | Propanoic acid | Xylene | 140 | 36 | 88 | >98:2 (E) | Fictional Example |
| Linalool | This compound | Sc(OTf)₃ | Dichloromethane | 25 | 6 | 95 | 90:10 | Fictional Example |
Experimental Protocol: Diastereoselective Synthesis of a γ,δ-Unsaturated Ester
This protocol describes the diastereoselective Johnson-Claisen rearrangement of an allylic alcohol using this compound.
Materials:
-
Allylic alcohol (1.0 equiv)
-
This compound (5.0 equiv)
-
Propanoic acid (0.1 equiv)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the allylic alcohol and anhydrous toluene.
-
Add this compound followed by the catalytic amount of propanoic acid.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired γ,δ-unsaturated ester.
Workflow Diagram:
Bodroux-Chichibabin Aldehyde Synthesis
The Bodroux-Chichibabin aldehyde synthesis is a classic method for the conversion of Grignard reagents into aldehydes with one additional carbon atom.[2][5] This reaction typically employs triethyl orthoformate, but other orthoformates can also be utilized. While less common, the principle can be extended to higher ortho esters like this compound, which would lead to the formation of a ketone after hydrolysis of the intermediate acetal.
The reaction involves the nucleophilic attack of the Grignard reagent on the orthoformate, followed by hydrolysis of the resulting acetal to yield the aldehyde.
Regioselectivity
The regioselectivity of this reaction is excellent, as the Grignard reagent selectively attacks the electrophilic carbon of the orthoformate.
Experimental Protocol: Synthesis of an Aldehyde using Triethyl Orthoformate
This protocol outlines the general procedure for the Bodroux-Chichibabin aldehyde synthesis.
Materials:
-
Magnesium turnings (1.1 equiv)
-
Anhydrous diethyl ether or THF
-
Alkyl or aryl halide (1.0 equiv)
-
Triethyl orthoformate (1.2 equiv)
-
Aqueous acid (e.g., 1 M HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare the Grignard reagent by adding a solution of the alkyl or aryl halide in anhydrous diethyl ether or THF to a suspension of magnesium turnings in the same solvent under an inert atmosphere.
-
Once the Grignard reagent formation is complete, cool the solution in an ice bath.
-
Add triethyl orthoformate dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully pouring it into a mixture of crushed ice and aqueous acid.
-
Stir the mixture until the acetal is hydrolyzed (monitor by TLC).
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting aldehyde by distillation or column chromatography.
Reaction Pathway Diagram:
Regioselective Alkylation of Active Methylene Compounds
Ortho esters can serve as electrophiles in the regioselective alkylation of active methylene compounds, such as β-ketoesters and malonates. This reaction provides a route to introduce a substituted methylene group at the α-position of the dicarbonyl compound.
Experimental Protocol: C-Alkylation of a β-Ketoester
Materials:
-
β-Ketoester (1.0 equiv)
-
Sodium ethoxide (1.1 equiv)
-
This compound (1.2 equiv)
-
Anhydrous ethanol
-
Aqueous acid for workup
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol, add the β-ketoester dropwise at room temperature under an inert atmosphere.
-
Stir the resulting enolate solution for 30 minutes.
-
Add this compound to the reaction mixture and heat to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Neutralize the reaction with aqueous acid and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Synthesis of this compound
A common method for the synthesis of ortho esters is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of a strong acid, typically hydrogen chloride.[1][6]
Experimental Protocol: Pinner Reaction for this compound
Materials:
-
Anhydrous methanol (B129727)
-
Anhydrous hydrogen chloride gas
-
Anhydrous diethyl ether
Procedure:
-
Cool a solution of butyronitrile in anhydrous methanol and anhydrous diethyl ether to 0 °C in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution with stirring.
-
Allow the reaction mixture to stand at a low temperature until the imidate hydrochloride precipitates.
-
Isolate the precipitate by filtration and wash with cold, anhydrous diethyl ether.
-
Treat the imidate hydrochloride with an excess of anhydrous methanol to effect alcoholysis to the ortho ester.
-
Neutralize the reaction mixture and isolate the this compound by fractional distillation.
Synthesis Workflow Diagram:
Conclusion
This compound and other ortho esters are valuable reagents for achieving high levels of regioselectivity in organic synthesis. The Johnson-Claisen rearrangement, in particular, stands out as a powerful and reliable method for the stereoselective formation of carbon-carbon bonds. The protocols and data presented in these application notes are intended to serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient and controlled synthesis of complex molecular targets.
References
- 1. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 2. bioinfopublication.org [bioinfopublication.org]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 6. A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Preparation of 9-O-Acyl-Sialic Acids Using Trimethyl Orthobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides that occupy the terminal positions of glycan chains on glycoproteins and glycolipids. Their modifications play crucial roles in a myriad of biological processes, including cell-cell recognition, immune responses, and host-pathogen interactions. One of the most common modifications is O-acetylation, particularly at the C-9 position, which can significantly modulate the biological activity of sialylated molecules.
9-O-acetylated sialic acids are implicated in various physiological and pathological processes. For instance, 9-O-acetylation of sialic acids can impact the binding of pathogens, such as influenza C and coronaviruses, which use these modified sugars as receptors for cell entry. In the immune system, 9-O-acetylation can mask or create binding sites for sialic acid-binding immunoglobulin-like lectins (Siglecs), thereby regulating immune cell signaling. Furthermore, aberrant 9-O-acetylation has been associated with certain cancers, making these molecules important targets for diagnostics and therapeutics.
The chemical synthesis of 9-O-acyl-sialic acids with high regioselectivity is essential for advancing research in these areas. The use of orthoesters, such as trimethyl orthobutyrate, provides an efficient and selective method for the acylation of the primary hydroxyl group at the C-9 position of sialic acid. This document provides detailed application notes and a protocol for the preparation of 9-O-butyryl-N-acetylneuraminic acid.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of 9-O-Acetyl-N-acetylneuraminic Acid
| Parameter | Value | Reference |
| Starting Material | N-acetylneuraminic acid (Neu5Ac) | [1] |
| Reagent | Trimethyl orthoacetate | [1] |
| Catalyst | p-Toluenesulfonic acid (catalytic amount) | [1] |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1] |
| Reaction Time | 20 minutes | [1] |
| Temperature | Room Temperature | [1] |
| Yield | 68% | [1] |
| Purification Method | Ion-exchange chromatography | [1] |
Note: The data presented is for the synthesis of 9-O-acetyl-N-acetylneuraminic acid using trimethyl orthoacetate. A similar yield is expected for the synthesis of 9-O-butyryl-N-acetylneuraminic acid using this compound under analogous conditions.
Experimental Protocols
Protocol: Regioselective 9-O-Butyrylation of N-Acetylneuraminic Acid
This protocol describes the synthesis of 5-acetamido-9-O-butyryl-3,5-dideoxy-D-glycero-D-galacto-non-2-ulopyranosonic acid (9-O-butyryl-Neu5Ac) using this compound. The method is adapted from a procedure for 9-O-acetylation using trimethyl orthoacetate[1].
Materials:
-
N-acetylneuraminic acid (Neu5Ac)
-
This compound
-
p-Toluenesulfonic acid (p-TsOH)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
DOWEX-1X8 formate (B1220265) anion exchange resin (100-200 mesh)
-
Formic acid
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Chromatography column
-
Lyophilizer
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve N-acetylneuraminic acid (1.0 eq.) in anhydrous DMSO.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Stir the mixture at room temperature until the solids are completely dissolved.
-
-
Acylation Reaction:
-
To the stirred solution, add this compound (2.0 eq.) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for approximately 20-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Purification:
-
Prepare a chromatography column with DOWEX-1X8 formate anion exchange resin.
-
Once the reaction is complete, pour the reaction mixture directly onto the prepared ion-exchange column.
-
Wash the column with several column volumes of deionized water to remove unreacted starting materials and byproducts.
-
Elute the desired 9-O-butyryl-N-acetylneuraminic acid from the resin using a solution of formic acid (e.g., 1 M).
-
Collect the fractions containing the product.
-
-
Isolation and Characterization:
-
Combine the product-containing fractions and remove the formic acid under reduced pressure.
-
Dissolve the resulting residue in a minimal amount of deionized water and lyophilize to obtain the final product as a white solid.
-
Characterize the purified 9-O-butyryl-N-acetylneuraminic acid by appropriate analytical techniques, such as NMR spectroscopy and mass spectrometry, to confirm its structure and purity.
-
Mandatory Visualization
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Trimethyl Orthobutyrate Synthesis
Welcome to the technical support center for trimethyl orthobutyrate synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Pinner reaction. This reaction typically involves the treatment of butyronitrile (B89842) with an excess of methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride.[1] The reaction proceeds through the formation of an intermediate imido ester hydrochloride, which then reacts with additional methanol to form the desired this compound.
Q2: My this compound yield is consistently low. What are the likely causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Presence of Water: The Pinner reaction is highly sensitive to moisture. Water can hydrolyze the intermediate imido ester or the final orthoester product, reducing the yield.[1] Ensure all reactants and equipment are anhydrous.
-
Suboptimal Temperature Control: The initial stage of the Pinner reaction (formation of the imido ester hydrochloride) is typically carried out at low temperatures (e.g., -10°C to 5°C) to minimize side reactions.[2] The subsequent alcoholysis step may require a higher temperature (e.g., 25-40°C).[2]
-
Incorrect Stoichiometry: An insufficient excess of methanol can lead to incomplete conversion of the intermediate.
-
Inefficient Acid Catalyst: The concentration and delivery of the acid catalyst (e.g., HCl gas) are crucial for driving the reaction to completion.
-
Side Reactions: The formation of byproducts can significantly lower the yield of the desired product.
Q3: What are the common side products in this compound synthesis?
A3: A major side-reaction in the Pinner synthesis is the conversion of the alcohol (methanol) to the corresponding alkyl chloride (methyl chloride) by the acid catalyst.[1] Other potential side products can include amides and esters formed from the hydrolysis of intermediates. In some cases, triazine derivatives may also be formed as impurities.
Q4: How can I effectively purify the final this compound product?
A4: Purification of this compound typically involves several steps:
-
Filtration: Removal of ammonium (B1175870) chloride, a byproduct of the reaction.
-
Distillation: Fractional distillation under reduced pressure is commonly used to separate the this compound from unreacted starting materials and other volatile impurities.
-
Washing: The crude product may be washed with a mild alkaline solution to neutralize any remaining acid, followed by washing with water and brine.
-
Drying: The purified product should be dried over a suitable drying agent (e.g., anhydrous sodium sulfate) to remove any residual water.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Presence of moisture in reactants or glassware.2. Inactive or insufficient acid catalyst.3. Incorrect reaction temperature. | 1. Ensure all reagents (butyronitrile, methanol) are anhydrous and glassware is oven-dried.2. Use anhydrous HCl gas and ensure its efficient delivery to the reaction mixture.3. Monitor and control the temperature carefully during both stages of the reaction. |
| Formation of a White Precipitate (other than NH4Cl) | 1. Hydrolysis of the intermediate or product. | 1. Re-check the reaction setup for any potential sources of moisture. |
| Product Decomposes During Distillation | 1. Presence of residual acid.2. Distillation temperature is too high. | 1. Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) before distillation.2. Perform distillation under reduced pressure to lower the boiling point. |
| Low Purity of Final Product | 1. Incomplete reaction.2. Inefficient purification. | 1. Increase the reaction time or adjust the stoichiometry of the reactants.2. Optimize the distillation conditions (e.g., use a more efficient distillation column). Consider additional purification steps like column chromatography if necessary. |
Experimental Protocols and Data
Table 1: Reaction Conditions for Trimethyl Orthoacetate Synthesis (Pinner Reaction) [2]
| Parameter | Condition |
| Reactants | Acetonitrile, Methanol, Hydrogen Chloride |
| Solvent | Non-polar solvent (e.g., n-hexane) |
| Molar Ratio (Acetonitrile:Methanol:HCl) | 1 : (1-2) : (1.05-1.5) |
| Temperature (Salt Formation) | -20°C to -5°C |
| Temperature (Alcoholysis) | 25°C to 40°C |
| pH (Alcoholysis) | 5.0 - 6.5 |
| Reaction Time (Alcoholysis) | 3 - 6 hours |
Table 2: Reported Yields for Trimethyl Orthoacetate under Varying Conditions [2]
| Embodiment | Molar Ratio (Acetonitrile:Methanol:HCl) | pH (Alcoholysis) | Yield (%) |
| 1 | Not Specified | 5.5 - 6.0 | 90.05 |
| 2 | Not Specified | 5.0 - 6.0 | 90.15 |
| 3 | Not Specified | 5.5 - 6.5 | 90.95 |
| 4 | Not Specified | 5.5 - 6.0 | 90.65 |
General Experimental Protocol for this compound Synthesis (Adapted from Pinner Reaction for Analogous Orthoesters)
Materials:
-
Butyronitrile (anhydrous)
-
Methanol (anhydrous)
-
Hydrogen chloride (gas, anhydrous)
-
Non-polar solvent (e.g., n-hexane, anhydrous)
-
Ammonia (B1221849) or Sodium Methoxide (B1231860) solution (for pH adjustment)
Procedure:
-
Salt Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a drying tube, combine butyronitrile, anhydrous methanol, and the non-polar solvent.
-
Cool the mixture to between -10°C and 0°C in an ice-salt bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the stirred solution while maintaining the low temperature.
-
After the addition of HCl is complete, continue stirring at low temperature for several hours to allow for the formation of the imido ester hydrochloride precipitate.
-
-
Alcoholysis:
-
Add an additional portion of anhydrous methanol to the reaction mixture.
-
Carefully adjust the pH of the system to between 5.5 and 6.5 by introducing ammonia gas or adding a solution of sodium methoxide in methanol.
-
Allow the reaction mixture to warm to a temperature between 30°C and 40°C and stir for 4-6 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture and filter to remove the precipitated ammonium chloride.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by fractional distillation under vacuum.
-
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Common side reactions of Trimethyl orthobutyrate and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethyl orthobutyrate.
Frequently Asked Questions (FAQs)
1. What are the most common side reactions when using this compound?
The most common side reactions encountered when using this compound are:
-
Hydrolysis: this compound is sensitive to moisture and can hydrolyze, especially under acidic conditions, to form methyl butyrate (B1204436) and methanol (B129727). This is often the primary cause of reduced yield and the introduction of impurities.
-
Transesterification: In the presence of other alcohols and a catalyst, this compound can undergo transesterification, leading to the formation of different orthoesters.
-
O-Alkylation/O-Acetylation (in specific reactions): In the context of the Johnson-Claisen rearrangement, O-alkylation and O-acetylation of the starting allylic alcohol can occur as significant side reactions.
-
Thermal Decomposition: At elevated temperatures (typically above 310°C), this compound can decompose via a unimolecular elimination reaction to yield methanol and methyl ketene (B1206846) acetal (B89532).[1][2]
2. How can I prevent hydrolysis of this compound during my reaction?
To prevent hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout your experiment. Here are key steps:
-
Use Dry Glassware: Ensure all glassware is thoroughly dried, either in an oven or by flame-drying under an inert atmosphere.
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.
-
Dehydrating Agents: In reactions where water is a byproduct, such as acetalization, using trimethyl orthoformate as a dehydrating agent can be effective as it reacts with water to form methyl formate (B1220265) and methanol.[3]
-
Control of Acidity: Since hydrolysis is acid-catalyzed, carefully control the amount and type of acid catalyst used. In some cases, a milder Lewis acid or a heterogeneous catalyst can reduce the extent of hydrolysis.
3. What is transesterification in the context of this compound and how can I avoid it?
Transesterification is the exchange of the alkoxy groups of the orthoester with another alcohol. For this compound, this would involve the replacement of one or more methoxy (B1213986) groups with another alkoxy group from an alcohol present in the reaction mixture. This is a potential side reaction if your substrate or solvent contains other alcohol functionalities.
To avoid transesterification:
-
Choice of Solvent: If possible, use a non-alcoholic solvent or a solvent that matches the alkoxy groups of the orthoester (i.e., methanol for this compound).
-
Stoichiometry: Use a stoichiometric amount of the desired alcohol if it is a reactant, rather than using it as the solvent, to minimize it acting as a transesterifying agent.
4. How can I minimize O-alkylation/O-acetylation side reactions during a Johnson-Claisen rearrangement?
In the Johnson-Claisen rearrangement, the allylic alcohol can be consumed by side reactions other than the desired rearrangement. O-alkylation and O-acetylation are known side reactions with orthoesters like trimethyl orthoacetate. While specific data for this compound is less common, the principles are the same.
To minimize these side reactions:
-
Catalyst Choice: The choice of a weak protic acid catalyst, such as propanoic acid, is often crucial for the success of the Johnson-Claisen rearrangement.[4] Stronger acids can promote other side reactions.
-
Temperature Control: Running the reaction at the lowest effective temperature can help improve selectivity and reduce the rate of competing side reactions.[5]
-
Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) to avoid unnecessarily long reaction times, which can lead to the accumulation of byproducts.
5. What are the thermal decomposition products of this compound and at what temperatures does this become a concern?
The gas-phase thermal decomposition of this compound is a unimolecular elimination reaction that yields methanol and methyl ketene acetal.[1][2] This reaction typically occurs at temperatures in the range of 310-369°C.[2] For most laboratory solution-phase reactions, which are conducted at much lower temperatures, thermal decomposition is not a significant concern. However, if you are performing high-temperature reactions or distillations, this decomposition pathway should be considered.
Troubleshooting Guides
Problem: Low yield of the desired product and presence of a significant amount of methyl butyrate.
-
Possible Cause: Hydrolysis of this compound due to the presence of water.
-
Solution:
-
Verify Anhydrous Conditions: Ensure all glassware was properly dried and that anhydrous solvents were used. Consider using molecular sieves to dry the solvent and reagents before use.
-
Inert Atmosphere: Repeat the reaction under a nitrogen or argon atmosphere to prevent the ingress of atmospheric moisture.
-
Check Reagent Purity: The this compound itself may have been partially hydrolyzed during storage. Consider purifying it by distillation before use.
-
pH Control: If your reaction is acid-catalyzed, consider reducing the catalyst loading or using a milder catalyst.
-
Problem: My Johnson-Claisen rearrangement with an allylic alcohol and this compound is giving a mixture of products, including some that are not the desired rearranged ester.
-
Possible Cause: Competing side reactions such as O-alkylation or O-acetylation of the allylic alcohol. The reaction may also be producing diastereomeric mixtures of the desired product.[5]
-
Solution:
-
Optimize Catalyst: If using a strong acid, switch to a weaker acid catalyst like propanoic acid.[4] The amount of catalyst can also be critical and may require optimization.
-
Adjust Temperature: Lowering the reaction temperature may favor the desired[6][6]-sigmatropic rearrangement over competing pathways.
-
Control Stoichiometry: Use an appropriate excess of this compound to drive the formation of the ketene acetal intermediate, but be aware that a very large excess might promote other side reactions.
-
Diastereoselectivity: Be aware that the Johnson-Claisen rearrangement can produce diastereomers, which may be difficult to separate. The diastereomeric ratio can sometimes be influenced by the reaction conditions.[4]
-
Problem: My reaction is sluggish or does not go to completion, and I suspect my this compound has decomposed.
-
Possible Cause 1: Hydrolysis. The reagent may have been compromised by moisture during storage or handling.
-
Solution: Check the purity of the this compound by NMR or GC. If necessary, purify by distillation under an inert atmosphere. Store the purified reagent over molecular sieves.
-
-
Possible Cause 2: Thermal Decomposition. If the reaction is being run at very high temperatures (above 300°C), thermal decomposition is possible.[2]
-
Solution: If the reaction requires high temperatures, consider if a catalyst could be used to lower the required temperature. If high temperature is unavoidable, minimize the reaction time.
-
Data Presentation
Table 1: Influence of Reaction Conditions on Hydrolysis of Orthoesters
| Parameter | Condition | Effect on Hydrolysis | Citation(s) |
| pH | Acidic (low pH) | Increases rate | [7] |
| Neutral (pH ~7) | Slower rate | [6] | |
| Basic (high pH) | Generally stable, slow rate | [6] | |
| Temperature | Increase | Increases rate | [8][9] |
| Water Content | Increase | Increases extent of hydrolysis | [5] |
Table 2: Factors Influencing Side Reactions in the Johnson-Claisen Rearrangement
| Factor | Condition | Desired Rearrangement | Side Reactions (O-alkylation, etc.) | Citation(s) |
| Catalyst | Weak Protic Acid (e.g., Propanoic Acid) | Favored | Minimized | [4] |
| Strong Acid | Can promote | Increased | [10] | |
| Temperature | Lower (optimal) | Favored | Minimized | [5] |
| Higher | May decrease selectivity | Increased | [11] | |
| Substrate Structure | Steric hindrance near the alcohol | Can disfavor | May become more competitive | [4] |
Experimental Protocols
Protocol 1: General Procedure for Acetalization of an Aldehyde with Minimized Hydrolysis
This protocol describes a general method for the protection of an aldehyde as a dimethyl acetal using this compound, with an emphasis on minimizing the hydrolysis side reaction.
Materials:
-
Aldehyde
-
This compound
-
Anhydrous methanol
-
Acid catalyst (e.g., p-toluenesulfonic acid, anhydrous HCl in methanol)
-
Anhydrous sodium bicarbonate or triethylamine (B128534) for quenching
-
Anhydrous solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add the aldehyde and anhydrous methanol.
-
Add this compound (1.2-1.5 equivalents).
-
Cool the mixture in an ice bath.
-
Add a catalytic amount of the acid catalyst.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
-
Quench the reaction by adding anhydrous sodium bicarbonate or a slight excess of triethylamine to neutralize the acid catalyst.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and the extraction solvent.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetal.
-
Purify by distillation or column chromatography as needed.
Troubleshooting:
-
Low Yield/Presence of Methyl Butyrate: This indicates hydrolysis. Ensure all reagents and solvents are scrupulously dried. Consider adding molecular sieves to the reaction mixture.
-
Incomplete Reaction: The catalyst may be insufficient or inactive. Use a freshly opened or properly stored catalyst. A slight increase in catalyst loading may be necessary, but be mindful that this can also increase the rate of hydrolysis if water is present.
Protocol 2: Johnson-Claisen Rearrangement of an Allylic Alcohol
This protocol provides a general procedure for the Johnson-Claisen rearrangement using this compound to form a γ,δ-unsaturated methyl ester, with measures to minimize side reactions.
Materials:
-
Allylic alcohol
-
This compound (large excess, e.g., 10-20 equivalents)
-
High-boiling anhydrous solvent (e.g., toluene (B28343) or xylene)
-
Weak acid catalyst (e.g., propanoic acid, 0.1 equivalents)
-
Anhydrous sodium bicarbonate solution for workup
-
Anhydrous solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and under an inert atmosphere, add the allylic alcohol, anhydrous toluene, and this compound.
-
Add a catalytic amount of propanoic acid.
-
Heat the reaction mixture to reflux and maintain for the required time (monitor by TLC or GC). The progress of the reaction can be followed by the disappearance of the starting alcohol.
-
Cool the reaction mixture to room temperature.
-
Dilute with the extraction solvent and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Troubleshooting:
-
Presence of Unreacted Allylic Alcohol and Other Byproducts: This could indicate that the reaction temperature is too low or the catalyst is not effective. A slight increase in temperature or a different weak acid catalyst could be screened. However, be cautious as higher temperatures can also promote side reactions.
-
Formation of Multiple Products: If significant O-alkylation or other side products are observed, try reducing the reaction temperature and ensuring a truly catalytic amount of a weak acid is used. Stronger acids are more likely to produce byproducts.
-
Low Conversion: Ensure a sufficient excess of this compound is used to drive the equilibrium towards the formation of the intermediate ketene acetal.[4]
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bioinfopublication.org [bioinfopublication.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. Claisen Rearrangement [organic-chemistry.org]
Technical Support Center: Purification of Products from Trimethyl Orthobutyrate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving trimethyl orthobutyrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions involving this compound?
A1: The most common impurities include:
-
Unreacted starting materials: Residual this compound, alcohols, or carbonyl compounds.
-
Hydrolysis products: The primary culprits are the corresponding ester (e.g., methyl butyrate) and methanol, formed by the reaction of the orthoester with water. This is a very common issue as orthoesters are highly sensitive to aqueous acid.[1]
-
Byproducts from side reactions: Depending on the specific reaction, these can include polymers or products from undesired rearrangements.[2]
-
Catalyst residues: Acidic or basic catalysts used in the reaction may need to be removed.
Q2: How can I minimize the hydrolysis of my orthoester product during the workup?
A2: Preventing hydrolysis is critical for achieving a good yield and purity. Key strategies include:
-
Anhydrous Conditions: Ensure all glassware is meticulously dried, and use anhydrous solvents.[3]
-
Neutralizing Quench: Before aqueous workup, quench the reaction with a mild, non-aqueous base (e.g., triethylamine) to neutralize any acid catalyst.
-
Cold Workup: Perform aqueous washes with cold solutions (e.g., ice-cold saturated sodium bicarbonate) to slow down the rate of hydrolysis.
-
Brine Wash: After aqueous washes, use a brine (saturated NaCl solution) wash to remove the bulk of the dissolved water from the organic layer.
-
Prompt Drying: Immediately dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate (B86663), magnesium sulfate) after the workup.
-
Azeotropic Removal of Water: For some applications, trimethyl orthoformate can be used as a dehydrating agent, as it reacts with water to form methyl formate (B1220265) and methanol, which can be removed by distillation.[4]
Q3: What are the recommended analytical techniques for assessing the purity of my final product?
A3: A combination of techniques is often best for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds, providing both separation of components and their mass identification. This is useful for detecting starting materials, solvents, and low-boiling byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample.[5][6][7] The presence of characteristic signals from impurities like the corresponding ester or starting materials can be easily detected.
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of the purification, allowing for the visualization of different components in a mixture.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of products from this compound reactions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low product yield after workup. | Hydrolysis of the orthoester product. | - Ensure anhydrous conditions throughout the reaction and workup. - Neutralize any acid catalyst with a base like triethylamine (B128534) before adding water. - Use cold aqueous solutions for washing and minimize contact time. - Promptly and thoroughly dry the organic phase. |
| Product loss during extraction. | - Use a brine wash to decrease the solubility of the organic product in the aqueous layer. - Perform multiple extractions with smaller volumes of solvent. | |
| Product appears to be a mixture of diastereomers that are difficult to separate. | Formation of a new stereocenter. | - In some cases, diastereomers formed during the reaction may be inseparable by standard column chromatography.[2] - Consider using preparative HPLC or specialized chiral chromatography if separation is essential. - Alternatively, investigate if the subsequent reaction step can be performed on the diastereomeric mixture. |
| Product decomposes on silica (B1680970) gel during column chromatography. | Acidic nature of silica gel. | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. A common practice is to use an eluent containing a small percentage (e.g., 1-2%) of triethylamine. - Alternatively, use a different stationary phase like basic alumina. |
| Incomplete removal of non-polar impurities by column chromatography. | Inappropriate solvent system. | - Use a less polar eluent system to increase the retention of your product on the column relative to the non-polar impurities. - Consider using reverse-phase chromatography if the impurities are significantly less polar than your product. |
| Product is an inseparable mixture with a byproduct. | Similar physical properties (boiling point, polarity). | - If distillation fails, attempt a different purification technique like column chromatography with a carefully selected eluent system to maximize separation. - Chemical treatment to selectively react with either the product or the impurity to alter its properties, followed by purification, can be an option in some cases. |
| Solid precipitate forms during the reaction or workup. | Formation of insoluble salts (e.g., ammonium (B1175870) chloride in Pinner reactions). | - Filter the reaction mixture before workup to remove the solid.[3] - If the precipitate forms during the workup, it is likely an inorganic salt that can be removed by filtration or an aqueous wash. |
Data Presentation: Typical Efficiency of Purification Methods
The choice of purification method depends on the properties of the product and the nature of the impurities. The following table provides a general comparison of common purification techniques.
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Best Suited For | Limitations |
| Distillation | >98% | 70-90% | Thermally stable, volatile liquids with significantly different boiling points from impurities. | Not suitable for thermally sensitive compounds or for separating compounds with close boiling points. |
| Flash Column Chromatography (Silica Gel) | >99% | 80-95% | Separating compounds with different polarities. | Can lead to decomposition of acid-sensitive compounds. May not separate compounds with very similar polarities. |
| Liquid-Liquid Extraction | Variable (depends on partition coefficients) | 85-99% | Removing water-soluble impurities (salts, polar starting materials) from an organic product. | Inefficient for separating compounds with similar solubilities in the two phases. |
| Recrystallization | >99.5% | 50-80% | Solid products with suitable solubility profiles in a given solvent. | Not applicable to liquids or oils. Can have lower yields compared to other methods. |
| Preparative HPLC | >99.9% | 60-90% | High-purity separation of complex mixtures or isomers. | More expensive and time-consuming than other methods; limited by sample load. |
Experimental Protocols
Protocol 1: General Workup Procedure to Minimize Hydrolysis
This protocol describes a standard workup for a reaction mixture containing an acid-sensitive orthoester product.
-
Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath.
-
Neutralize the Catalyst: Add triethylamine dropwise to the cold reaction mixture to neutralize the acid catalyst. Monitor the pH with moist pH paper until it is neutral or slightly basic.
-
Solvent Addition/Extraction: Dilute the mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Transfer the mixture to a separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
Ice-cold saturated aqueous sodium bicarbonate solution to remove any residual acid.
-
Ice-cold water.
-
Ice-cold saturated aqueous sodium chloride (brine) to remove dissolved water.
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Flash Column Chromatography on Neutralized Silica Gel
This protocol is suitable for the purification of acid-sensitive orthoester products.
-
Prepare Neutralized Silica Gel: Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate). Add triethylamine to the slurry to constitute 1-2% of the total volume and mix well.
-
Pack the Column: Pack a chromatography column with the neutralized silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Elute the column with the prepared eluent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: General workflow for the purification of products from this compound reactions.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. CN103616464B - Quantitative analysis method for trimethyl orthoacetate - Google Patents [patents.google.com]
- 2. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
Troubleshooting low conversion rates in orthoester reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low conversion rates in orthoester reactions.
Troubleshooting Guides
Issue: Low or No Product Formation
Low or non-existent product yield is a common issue in orthoester chemistry, often stemming from suboptimal reaction conditions or reagent quality. This guide provides a systematic approach to diagnosing and resolving poor conversion rates.
Question: My orthoester reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low conversion in orthoester reactions can be attributed to several key factors. Systematically addressing each of these potential issues will help identify and resolve the problem.
1. Presence of Water (Hydrolysis):
Orthoesters are highly susceptible to hydrolysis, especially under the acidic conditions often required for these reactions.[1][2][3] Trace amounts of water in your reagents or solvent can lead to the decomposition of the orthoester to a standard ester and an alcohol, significantly reducing the yield of your desired product.[1][2][3]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware should be rigorously dried (e.g., flame-dried or oven-dried) and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Solvents and Reagents: Use freshly distilled, anhydrous solvents. Reagents should be dried using appropriate methods (e.g., molecular sieves, drying agents). Consider using a "sacrificial" orthoester to scavenge any residual water.[2]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.
-
2. Inappropriate Catalyst or Catalyst Concentration:
The choice and concentration of the acid catalyst are critical. Both Brønsted and Lewis acids can be used, but their effectiveness varies depending on the specific reaction.[4] An inappropriate catalyst or concentration can lead to slow reaction rates or the promotion of side reactions.[4]
-
Troubleshooting Steps:
-
Catalyst Screening: If the reaction is sluggish, consider screening a panel of acidic catalysts (e.g., p-toluenesulfonic acid (p-TSA), trifluoroacetic acid (TFA), BF₃·OEt₂, montmorillonite (B579905) clays).[4]
-
Optimize Catalyst Loading: The amount of catalyst may need to be optimized. Too little catalyst can result in a slow reaction, while too much can lead to degradation of starting materials or products.
-
Consider Catalyst Type: For sensitive substrates, a milder catalyst may be necessary to avoid decomposition.
-
3. Suboptimal Reaction Temperature:
Temperature plays a crucial role in reaction kinetics.[5][6] An insufficient temperature may lead to a slow reaction rate, while an excessively high temperature can cause decomposition of reactants or products, or promote undesired side reactions.[5]
-
Troubleshooting Steps:
-
Gradual Temperature Increase: If the reaction is not proceeding at a lower temperature, gradually increase the temperature while monitoring the reaction progress by a suitable technique (e.g., TLC, GC, NMR).
-
Literature Precedent: Consult the literature for the optimal temperature range for similar orthoester reactions.
-
4. Inefficient Removal of Byproducts:
Many orthoester reactions, such as the Johnson-Claisen rearrangement, produce alcohol as a byproduct.[7] According to Le Chatelier's principle, the accumulation of this byproduct can slow down or even reverse the reaction.
-
Troubleshooting Steps:
-
Azeotropic Removal: If the reaction solvent forms an azeotrope with the alcohol byproduct, a Dean-Stark apparatus can be used for its continuous removal.
-
Use of a Drying Agent: In some cases, adding molecular sieves to the reaction mixture can help sequester the alcohol byproduct.
-
5. Substrate Reactivity and Steric Hindrance:
The electronic and steric properties of your substrates can significantly impact the reaction rate. Electron-withdrawing groups on the orthoester can decrease its reactivity, while bulky substituents on either the orthoester or the alcohol can sterically hinder the reaction.[2]
-
Troubleshooting Steps:
-
Modify Substrates: If possible, consider using a more reactive orthoester or a less sterically hindered alcohol.
-
Increase Reaction Time: For less reactive substrates, a longer reaction time may be necessary to achieve a reasonable conversion.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting low conversion rates in orthoester reactions.
Caption: A step-by-step workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: How critical are anhydrous conditions for orthoester reactions?
A1: Extremely critical. Orthoesters readily hydrolyze in the presence of even trace amounts of water, particularly under acidic conditions, which are often necessary for the reaction to proceed.[1][2][3] This hydrolysis reaction converts the orthoester to an ester and an alcohol, which are likely undesired byproducts and will significantly lower the yield of your target molecule.[1][2][3] Therefore, ensuring that all reagents, solvents, and glassware are scrupulously dry is the most important first step in setting up a successful orthoester reaction.
Q2: What is the role of the acid catalyst, and how do I choose the right one?
A2: The acid catalyst protonates one of the alkoxy groups of the orthoester, making it a better leaving group (an alcohol). This generates a highly reactive oxocarbenium ion intermediate, which then reacts with the nucleophile (e.g., an alcohol) in the reaction mixture. The choice of catalyst depends on the reactivity of your substrates. For robust substrates, a strong acid like p-toluenesulfonic acid (p-TSA) is often effective. For more sensitive molecules that might degrade under strongly acidic conditions, a milder Lewis acid such as montmorillonite KSF clay or BF₃·OEt₂ might be more appropriate.[4] It is often beneficial to perform small-scale screening experiments with different catalysts to identify the optimal one for your specific reaction.
Q3: My reaction produces an alcohol as a byproduct. How does this affect the conversion rate and how can I mitigate it?
A3: The formation of an alcohol byproduct is common in many orthoester reactions, such as transesterification and the Johnson-Claisen rearrangement.[7] As the reaction is often reversible, the accumulation of the alcohol byproduct can shift the equilibrium back towards the starting materials, thus lowering the conversion to your desired product. To drive the reaction to completion, the alcohol byproduct should be removed as it is formed. This can be achieved by using a Dean-Stark apparatus if the solvent forms a suitable azeotrope with the alcohol, or by adding a drying agent like molecular sieves to the reaction mixture.
Q4: Can I run orthoester reactions without a solvent?
A4: Yes, solvent-free orthoester reactions are not only possible but can also be advantageous in certain cases.[4][8] Performing reactions under solvent-free conditions can lead to higher reactant concentrations, which can increase the reaction rate and, in some instances, improve yields.[8] This approach is also considered a "green" chemistry practice as it reduces solvent waste.[4][9] However, the feasibility of a solvent-free approach depends on the physical properties of your reactants (e.g., whether they are liquids or low-melting solids at the reaction temperature).
Quantitative Data Summary
The following table summarizes the impact of different catalysts and reaction conditions on the yield of various orthoester reactions, based on literature reports.
| Reaction Type | Orthoester | Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| γ-Lactone Synthesis | Triethyl orthoacetate | trans-2-alkene-1,4-diol | Hydroquinone | None | 140-150 | 24 | 52-91 | [8] |
| Benzoxazole Synthesis | Triethyl orthoformate | 2-aminophenol | Ag@TiO₂ | Water | Room Temp. | 0.07-0.17 | 82-93 | [9] |
| Unsymmetrical Ether Synthesis | Triethyl orthoformate | Benzyl alcohol | Montmorillonite KSF | None | Room Temp. | 4-12 | Variable | [4] |
| Cyclic Orthoester Formation | Trimethyl orthoformate | Glycerol | PPTS | None | Room Temp. | 2 | High | [4] |
| Koenigs–Knorr Glycosylation | - | Glucopyranoside | 2-APB / Ag₂O | Acetonitrile | 60 | 3 | 55 (product 1), 36 (product 2) | [4] |
Key Experimental Protocols
Protocol 1: General Procedure for Orthoester Synthesis under Anhydrous Conditions (Pinner Reaction)
The Pinner reaction is a classic method for synthesizing orthoesters from nitriles and alcohols in the presence of an acid catalyst.[10]
Materials:
-
Nitrile
-
Anhydrous alcohol (e.g., methanol (B129727) or ethanol)
-
Anhydrous hydrogen chloride (gas or a solution in an anhydrous solvent)
-
Anhydrous ether
-
Flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and a drying tube.
Procedure:
-
Set up the flame-dried glassware under a positive pressure of nitrogen or argon.
-
To the reaction flask, add the nitrile and a stoichiometric excess of the anhydrous alcohol.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring. Alternatively, add a solution of HCl in an anhydrous solvent dropwise. Maintain the temperature at 0 °C.
-
After the addition of HCl is complete, allow the reaction to stir at 0 °C or room temperature, monitoring the progress by TLC or GC. The reaction time can vary from a few hours to overnight.
-
Upon completion, the reaction mixture may contain a precipitated imino ester salt.
-
To convert the imino ester salt to the orthoester, add a further excess of the anhydrous alcohol and stir until the reaction is complete.
-
Work-up the reaction by neutralizing the excess acid with a suitable base (e.g., sodium alkoxide in the corresponding alcohol) at low temperature.
-
Filter off any precipitated salts and remove the solvent under reduced pressure.
-
Purify the crude orthoester by distillation under reduced pressure.
Orthoester Hydrolysis Mechanism
The following diagram illustrates the acid-catalyzed hydrolysis of an orthoester, a common side reaction to be avoided.
Caption: Acid-catalyzed hydrolysis of an orthoester.
Protocol 2: Johnson-Claisen Rearrangement
The Johnson-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that converts an allylic alcohol into a γ,δ-unsaturated ester using an orthoester.[7][11]
Materials:
-
Allylic alcohol
-
Trialkyl orthoacetate (e.g., triethyl orthoacetate)
-
Weak acid catalyst (e.g., propionic acid)
-
High-boiling anhydrous solvent (e.g., toluene (B28343) or xylene)
-
Reaction vessel equipped with a reflux condenser and a magnetic stirrer.
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the allylic alcohol, a 3-5 fold excess of the trialkyl orthoacetate, and the anhydrous solvent.
-
Add a catalytic amount of the weak acid (e.g., a few drops of propionic acid).
-
Heat the reaction mixture to reflux. The temperature will depend on the solvent used (toluene: ~110 °C, xylene: ~140 °C).
-
Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess orthoester under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
References
- 1. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 5. ajpojournals.org [ajpojournals.org]
- 6. The effect of temperature on reaction rate | Class experiment | RSC Education [edu.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ortho ester - Wikipedia [en.wikipedia.org]
- 11. bioinfopublication.org [bioinfopublication.org]
Technical Support Center: Managing Reaction Temperature for Trimethyl Orthobutyrate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to managing reaction temperature during the synthesis and handling of Trimethyl orthobutyrate.
Troubleshooting Guide
Uncontrolled reaction temperatures can lead to reduced yields, increased impurity profiles, and potential safety hazards. This guide addresses common temperature-related issues encountered during the synthesis of this compound, primarily via the Pinner reaction, which involves the acid-catalyzed reaction of butyronitrile (B89842) with methanol (B129727).
| Issue | Potential Cause | Recommended Action |
| Reaction temperature unexpectedly rises above 10°C during HCl gas introduction (Pinner reaction). | The reaction of hydrogen chloride with methanol is exothermic. The rate of HCl addition is too fast. Inadequate cooling of the reaction vessel. | Immediately stop the addition of HCl gas. Increase the cooling bath temperature to maintain the reaction below 5°C. Once the temperature is stable, resume HCl addition at a much slower rate. Ensure the reaction vessel is adequately submerged in the cooling bath. |
| Low yield of this compound. | Temperature during Pinner reaction was too high: This can lead to the decomposition of the intermediate alkyl imidate hydrochloride. Temperature during alcoholysis was too low: Incomplete conversion of the intermediate to the final product. Presence of moisture: Hydrolysis of the orthoester product. | Maintain the Pinner reaction temperature strictly at or below 5°C. Ensure the alcoholysis step is conducted within the recommended 25-65°C range. Use anhydrous reagents and solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of significant amide byproducts (e.g., butyramide). | Elevated temperatures during the Pinner reaction can favor the thermal decomposition of the imidate hydrochloride intermediate to form an amide. | Strictly control the temperature of the Pinner reaction to below 5°C. Use of a non-polar solvent can sometimes minimize this side reaction. |
| Presence of methyl butyrate (B1204436) as a major impurity. | Hydrolysis of this compound: This can occur during the reaction or workup if moisture is present, especially under acidic conditions. Elevated temperatures during workup: Can promote hydrolysis. | Ensure all glassware is oven-dried and reagents are anhydrous. Quench the reaction with a non-aqueous base. Perform aqueous workup at low temperatures and as quickly as possible. |
| Reaction stalls or proceeds very slowly during the alcoholysis step. | The reaction temperature is too low. Insufficient mixing. | Gradually increase the temperature of the reaction mixture, ensuring it does not exceed 65°C. Ensure efficient stirring to promote contact between the intermediate and methanol. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Pinner reaction step in this compound synthesis?
A1: The Pinner reaction, where butyronitrile reacts with methanol in the presence of hydrogen chloride, is critical to control. The temperature should be maintained at or below 5°C.[1][2] This is crucial to prevent the decomposition of the thermodynamically unstable intermediate, the alkyl imidate hydrochloride (Pinner salt).[3][4]
Q2: What is the recommended temperature range for the alcoholysis step?
A2: The alcoholysis step, where the intermediate imidate hydrochloride reacts with excess methanol to form this compound, should be conducted at a temperature between 25°C and 65°C.[2] This temperature range is a balance between achieving a reasonable reaction rate and preventing side reactions.
Q3: What are the main byproducts related to improper temperature control?
A3: The primary byproducts resulting from poor temperature control are butyramide (B146194) and methyl butyrate. Butyramide can form from the thermal decomposition of the imidate hydrochloride intermediate if the temperature during the Pinner reaction is too high.[3] Methyl butyrate is typically formed from the hydrolysis of the this compound product in the presence of water, a reaction that is accelerated by heat and acidic conditions.[2]
Q4: How can I effectively monitor the temperature of a moisture-sensitive reaction like this?
A4: For accurate temperature monitoring of moisture-sensitive reactions, it is recommended to use a calibrated thermometer or thermocouple placed directly into the reaction mixture. The probe should be positioned to measure the bulk internal temperature, away from the walls of the reactor. Ensure that the entry point of the temperature probe is well-sealed to prevent the ingress of atmospheric moisture.
Q5: Is the synthesis of this compound an exothermic or endothermic process?
A5: The initial step of the Pinner reaction, the introduction of hydrogen chloride gas into methanol, is highly exothermic and requires careful cooling.[5] The subsequent alcoholysis step is typically less exothermic but still requires temperature monitoring to prevent overheating from the heat of reaction or external heating.
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and properties of this compound.
| Parameter | Value | Reference(s) |
| Pinner Reaction Temperature | ≤ 5°C | [1][2] |
| Alcoholysis Temperature | 25 - 65°C | [2] |
| Boiling Point | 145-147°C | [6] |
| Flash Point | 50°C (closed cup) | [7] |
| Density | 0.926 g/mL at 25°C | [6] |
Experimental Protocols
Synthesis of Trimethyl Orthoesters via the Pinner Reaction [1][2]
Step 1: Formation of Imidate Hydrochloride (Pinner Salt)
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube, a mixture of the aliphatic nitrile (e.g., butyronitrile) (1.0 eq) and anhydrous methanol (3.0 eq) is charged.
-
The flask is cooled to 5°C in an ice-salt bath.
-
Dry hydrogen chloride gas is slowly bubbled through the stirred solution. The temperature must be carefully monitored and maintained at or below 5°C throughout the addition.
-
After the addition of HCl (3.0 eq) is complete, the reaction mixture is stirred at 5°C for an additional 20-24 hours.
Step 2: Alcoholysis to Trimethyl Orthoester
-
After the initial reaction period, the excess methanol and HCl are removed under reduced pressure while keeping the temperature below 10°C.
-
The resulting imidate hydrochloride is then treated with an excess of anhydrous methanol.
-
The mixture is warmed to a temperature between 25°C and 65°C and stirred for 48 hours, or until the reaction is complete (monitored by GC or TLC). During this time, ammonium (B1175870) chloride will precipitate.
-
Upon completion, the reaction mixture is cooled, and the precipitated ammonium chloride is removed by filtration.
-
The filtrate is carefully neutralized with a non-aqueous base (e.g., sodium methoxide) and then purified by fractional distillation under reduced pressure to yield the trimethyl orthoester.
Mandatory Visualizations
Caption: Troubleshooting workflow for temperature deviations.
Caption: Temperature-dependent reaction pathways.
References
- 1. CN110872214B - Trimethyl orthoformate and preparation method thereof - Google Patents [patents.google.com]
- 2. iris.unive.it [iris.unive.it]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound 97 43083-12-1 [sigmaaldrich.com]
- 7. 1,1,1-Trimethoxybutane | C7H16O3 | CID 123512 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Trimethyl Orthobutyrate Synthesis & Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of trimethyl orthobutyrate. Our aim is to offer practical solutions to common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis?
A1: The most prevalent byproducts depend on the synthetic route employed. For the common Pinner reaction, which utilizes butyronitrile (B89842) and methanol (B129727) with an acid catalyst (like HCl), the primary byproducts include:
-
Ammonium (B1175870) chloride (NH₄Cl): A solid salt formed during the reaction.
-
Unreacted starting materials: Butyronitrile and methanol.
-
Methyl butyrate: Formed from the hydrolysis of this compound if water is present.
Q2: How can I remove solid byproducts from my crude this compound?
A2: Solid byproducts, such as ammonium chloride, can be effectively removed by filtration. After the reaction is complete, the solid can be separated from the liquid product by vacuum or gravity filtration.
Q3: What is the most effective method for purifying liquid this compound?
A3: Fractional distillation is a highly effective method for separating this compound from volatile impurities like unreacted methanol and methyl butyrate, due to differences in their boiling points. For removal of trace acidic or ionic impurities, column chromatography using a weakly basic anion exchange resin can be employed.
Q4: How can I confirm the purity of my final this compound product?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended analytical technique to assess the purity of this compound. This method can separate and identify volatile compounds, allowing for the detection and quantification of any remaining impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step | Success Indicator |
| Incomplete reaction | Ensure anhydrous (dry) conditions throughout the reaction, as water can hydrolyze the product. Use of a drying agent or inert atmosphere can be beneficial. | Increased product yield in subsequent reactions. |
| Suboptimal reaction temperature | Maintain the recommended temperature for the Pinner reaction, which is typically carried out at low temperatures (e.g., 0-5 °C) during the initial addition of HCl gas.[1] | Improved conversion of starting materials to product. |
| Insufficient reaction time | Allow the reaction to proceed for the recommended duration to ensure maximum conversion. | No significant increase in product formation with extended reaction time. |
Issue 2: Presence of Solid Impurities After Filtration
| Possible Cause | Troubleshooting Step | Success Indicator |
| Inefficient filtration | Use a finer porosity filter paper or a sintered glass funnel for vacuum filtration to ensure complete removal of fine solid particles. | A clear filtrate with no visible solid particles. |
| Precipitation of byproducts upon cooling | Ensure the filtration is performed at a suitable temperature to keep all desired components in solution. | No further precipitation is observed in the filtered solution upon standing. |
Issue 3: Contamination with Volatile Byproducts After Distillation
| Possible Cause | Troubleshooting Step | Success Indicator |
| Inefficient fractional distillation setup | Use a longer fractionating column or one packed with a high-efficiency packing material to increase the number of theoretical plates.[2] | Sharper separation between fractions, with a stable boiling point for the main product fraction. |
| Distillation rate is too fast | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow, steady distillation rate is crucial for good separation.[2] | A clear separation of different components based on their boiling points, as observed by the thermometer. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Pinner Reaction
This protocol is based on established procedures for the synthesis of similar orthoesters.[1][3]
Materials:
-
Butyronitrile
-
Anhydrous Methanol
-
Dry Hydrogen Chloride (gas)
-
Anhydrous diethyl ether (or other non-polar solvent)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, combine butyronitrile and a 1.5 to 2-fold molar excess of anhydrous methanol, dissolved in an anhydrous non-polar solvent like diethyl ether.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the stirred solution, maintaining the temperature below 10 °C.
-
After the addition of a slight molar excess of HCl, allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).
-
Add a 2 to 4-fold molar excess of anhydrous methanol to the resulting imidate hydrochloride salt.
-
Adjust the pH of the system to 5-6.5 by the addition of a base like ammonia (B1221849) or sodium methoxide.
-
Stir the mixture at 25-40 °C for 3-6 hours to facilitate alcoholysis.[3]
Protocol 2: Purification by Fractional Distillation
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Thermometer
Procedure:
-
Filter the crude reaction mixture to remove any solid byproducts (e.g., ammonium chloride).
-
Transfer the filtrate to the distillation flask.
-
Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned correctly at the vapor outlet to the condenser.
-
Slowly heat the distillation flask.
-
Collect the initial fraction, which will primarily be the lower-boiling solvent and unreacted methanol.
-
As the temperature rises and stabilizes at the boiling point of this compound (approximately 145-147 °C at atmospheric pressure), change the receiving flask to collect the pure product.
-
For heat-sensitive materials or to lower the boiling point, perform the distillation under reduced pressure.
Protocol 3: Purification using Ion Exchange Resin
This protocol is adapted from methods used for purifying similar orthoesters.[4]
Materials:
-
Weakly basic anion exchange resin (e.g., Amberlyst A21 or similar)
-
Glass chromatography column
-
Crude this compound
Procedure:
-
Prepare a slurry of the weakly basic anion exchange resin in a suitable anhydrous solvent (e.g., diethyl ether).
-
Pack the chromatography column with the resin slurry, ensuring there are no air bubbles.
-
Wash the packed column with the anhydrous solvent.
-
Dissolve the crude this compound in a minimal amount of the anhydrous solvent and load it onto the column.
-
Elute the product from the column with the anhydrous solvent.
-
Collect the eluate containing the purified this compound.
-
Remove the solvent from the eluate using a rotary evaporator to obtain the pure product.
Data Presentation
Table 1: Boiling Points of this compound and Common Byproducts
| Compound | Boiling Point (°C at 1 atm) |
| Methanol | 64.7 |
| Methyl Butyrate | 102 |
| This compound | 145-147 |
| Butyronitrile | 117 |
This table provides a basis for separation by fractional distillation.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for fractional distillation issues.
References
- 1. iris.unive.it [iris.unive.it]
- 2. Purification [chem.rochester.edu]
- 3. CN102060678B - Synthesis process of trimethyl orthoacetate - Google Patents [patents.google.com]
- 4. CN103880616A - Method for purifying impurity in trimethyl orthoformate and its special-purpose equipment - Google Patents [patents.google.com]
Preventing decomposition of Trimethyl orthobutyrate during reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of trimethyl orthobutyrate during your experiments.
Troubleshooting Guides
Issue 1: Low Yield or Presence of Butyrate (B1204436) Ester and Methanol (B129727) Impurities
Question: My reaction with this compound is giving a low yield of the desired product, and I'm observing the formation of methyl butyrate and methanol. What is causing this, and how can I prevent it?
Answer: This is a classic sign of acid-catalyzed hydrolysis of your this compound. Orthoesters are highly sensitive to acidic conditions in the presence of even trace amounts of water. The decomposition pathway is as follows:
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Presence of Water | Water acts as a nucleophile in the hydrolysis reaction. Even seemingly "dry" solvents and reagents can contain enough water to cause significant decomposition, especially with an acid catalyst present. | Implement rigorous anhydrous techniques. This includes oven-drying or flame-drying all glassware, using freshly distilled and dried solvents, and handling all reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Acidic Reagents or Catalysts | The reaction is catalyzed by both Brønsted and Lewis acids. If your reaction conditions involve an acid, it will accelerate the hydrolysis of the orthoester. | Use a weak acid catalyst only when necessary , such as in the Johnson-Claisen rearrangement where a mild acid like propionic acid is used. If strong acids are required for another transformation, consider protecting the sensitive functional groups or using an alternative synthetic route. |
| Acidic Impurities | Solvents or starting materials may contain acidic impurities that can catalyze the decomposition. | Purify all reagents and solvents before use. For example, acidic impurities in solvents can be removed by passing them through a plug of neutral alumina. |
| In-situ Acid Generation | Some reactions may generate acidic byproducts that can then catalyze the decomposition of the remaining this compound. | Use an acid scavenger. Non-nucleophilic bases like proton sponge or hindered pyridines can be added to the reaction mixture to neutralize any in-situ generated acid. |
Issue 2: Formation of a Ketene (B1206846) Acetal (B89532) Byproduct
Question: I'm running my reaction at an elevated temperature and observing the formation of 1,1-dimethoxy-1-butene. Why is this happening?
Answer: At high temperatures, typically above 300°C in the gas phase, this compound can undergo thermal decomposition via a unimolecular elimination reaction to form methanol and the corresponding methyl ketene acetal.[1][2]
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Reaction Temperature | The thermal elimination pathway has a significant activation energy and is favored at higher temperatures. | Maintain a lower reaction temperature. Whenever possible, conduct reactions at or below the boiling point of the solvent. If elevated temperatures are necessary for the desired transformation, carefully monitor the reaction for the formation of the ketene acetal byproduct and consider shorter reaction times. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: There are two main decomposition pathways for this compound:
-
Acid-Catalyzed Hydrolysis: In the presence of acid and water, it hydrolyzes to methyl butyrate and two equivalents of methanol.[3]
-
Thermal Elimination: At high temperatures, it undergoes a unimolecular elimination to yield 1,1-dimethoxy-1-butene and methanol.[1][2]
Q2: How can I ensure my reaction conditions are sufficiently anhydrous?
A2: To ensure anhydrous conditions, you should:
-
Dry all glassware: Oven-dry glassware at >120°C for several hours or flame-dry under vacuum immediately before use.
-
Use dry solvents: Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons) or use a commercial solvent purification system.
-
Dry your reagents: Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven.
-
Use an inert atmosphere: Assemble your reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.
Q3: Are there any functional groups that are incompatible with this compound?
A3: Yes, due to its sensitivity to acid, this compound is incompatible with acidic functional groups in the same molecule or in other reagents if water is present. This includes carboxylic acids, phenols, and even some acidic alcohols. The acidic proton can catalyze the hydrolysis of the orthoester.
Q4: I am using this compound in a Johnson-Claisen rearrangement. What specific precautions should I take?
A4: The Johnson-Claisen rearrangement typically requires a weak acid catalyst, such as propionic acid.[4] To prevent decomposition of the this compound:
-
Use only a catalytic amount of the weak acid.
-
Ensure all other components of the reaction (the allylic alcohol and solvent) are scrupulously dry.
-
The reaction is often run at elevated temperatures, so monitor for the thermal elimination byproduct, although this is less common at the temperatures typically used for this rearrangement compared to gas-phase pyrolysis.
Data Presentation
Table 1: Rate Constants for Thermal Decomposition of this compound
The following table summarizes the first-order rate constants for the gas-phase thermal decomposition of this compound at various temperatures.[1][5] This data highlights the importance of temperature control to prevent this decomposition pathway.
| Temperature (°C) | Rate Constant (k) x 10⁻⁴ s⁻¹ |
| 302.5 | 1.83 |
| 311.2 | 3.11 |
| 321.3 | 6.27 |
| 330.1 | 11.00 |
| 340.0 | 22.10 |
Table 2: Representative pH-Rate Profile for the Hydrolysis of a Simple Orthoester
| pH | Relative Rate of Hydrolysis |
| 7 | 1 (very slow) |
| 5 | ~100 |
| 3 | ~10,000 |
| 1 | ~1,000,000 |
This data is illustrative and based on the known behavior of orthoesters under acidic conditions.
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction Using this compound (e.g., as a Protecting Group Precursor)
This protocol outlines the general steps for a reaction where preventing the hydrolysis of this compound is critical.
1. Preparation of Glassware and Reagents:
- Dry all glassware (reaction flask, condenser, dropping funnel, etc.) in an oven at 150°C overnight and allow to cool in a desiccator.
- Assemble the glassware hot and flush with a stream of dry nitrogen or argon while it cools.
- Use a solvent that has been freshly distilled from an appropriate drying agent (e.g., toluene (B28343) from sodium).
- Ensure all other reagents are anhydrous.
2. Reaction Setup:
- Set up the reaction under a positive pressure of nitrogen or argon. Use septa and cannulation techniques for liquid transfers.
- Charge the reaction flask with the substrate and the anhydrous solvent.
- If a base is required as an acid scavenger, add it at this stage.
- Add the this compound via syringe to the stirred solution.
3. Reaction Monitoring and Work-up:
- Monitor the reaction by an appropriate method (e.g., TLC, GC-MS).
- Upon completion, quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize hydrolysis of any remaining orthoester.
Protocol 2: Johnson-Claisen Rearrangement of an Allylic Alcohol with this compound
This protocol provides a method for the synthesis of a γ,δ-unsaturated ester.
1. Materials:
- Allylic alcohol (anhydrous)
- This compound (excess, e.g., 5-10 equivalents)
- Propionic acid (catalytic amount, e.g., 0.1 equivalents)
- High-boiling anhydrous solvent (e.g., toluene or xylene), optional
2. Procedure:
- To a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the allylic alcohol and a large excess of this compound under a nitrogen atmosphere.
- Add a catalytic amount of propionic acid to the mixture.
- Heat the reaction mixture to a gentle reflux (typically 110-140°C). The methanol generated during the reaction can be removed by distillation if a Dean-Stark trap is used.
- Monitor the reaction progress by TLC or GC.
- Once the reaction is complete, cool the mixture to room temperature.
- Remove the excess this compound and any solvent under reduced pressure.
- The crude product can then be purified by column chromatography.
Visualizations
Caption: Major decomposition pathways of this compound.
Caption: Recommended workflow for handling this compound.
References
Technical Support Center: Enhancing Stereoselectivity with Trimethyl Orthobutyrate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using trimethyl orthobutyrate to enhance stereoselectivity in your experiments.
Troubleshooting Guide
This guide addresses common problems encountered during stereoselective reactions involving this compound, with a focus on the Johnson-Claisen rearrangement.
| Issue | Potential Cause | Recommended Solutions |
| Low Diastereoselectivity (Poor d.r.) | Suboptimal Reaction Temperature: The diastereoselectivity of the Johnson-Claisen rearrangement can be highly dependent on temperature.[1] | - Systematic Temperature Screening: Perform the reaction at various temperatures (e.g., ranging from room temperature to reflux) to determine the optimal condition for your specific substrate. For some substrates, higher temperatures may favor the thermodynamically more stable diastereomer, while for others, lower temperatures may favor the kinetically controlled product.[1] - Consider Microwave Irradiation: Microwave-assisted reactions can sometimes lead to improved yields and selectivities with shorter reaction times. |
| Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical for stereocontrol. | - Screen Different Acid Catalysts: While propionic acid is commonly used, other weak Brønsted acids (e.g., p-toluenesulfonic acid, pyridinium (B92312) p-toluenesulfonate) or Lewis acids could influence the stereochemical outcome. - Optimize Catalyst Loading: Vary the molar percentage of the catalyst to find the optimal concentration that promotes the desired stereoisomer without causing side reactions. | |
| Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity. | - Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene (B28343), xylene, dichloromethane). Non-polar solvents are often used in Johnson-Claisen rearrangements.[1] | |
| Substrate Structure: The inherent structural and steric properties of the allylic alcohol substrate play a significant role in directing the stereochemical outcome.[1] | - Modify the Substrate: If possible, consider modifying the protecting groups on your substrate to increase steric hindrance on one face of the molecule, thereby favoring the approach of the orthoester from the less hindered side. | |
| Incomplete Reaction or Low Yield | Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | - Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the consumption of the starting material. - Increase Temperature or Time: If the reaction is sluggish, cautiously increase the temperature or extend the reaction time. |
| Catalyst Deactivation: The acid catalyst may be consumed by basic functionalities on the substrate or impurities. | - Use a Higher Catalyst Loading: A slight increase in the amount of catalyst may be necessary. - Ensure Anhydrous Conditions: Moisture can hydrolyze the orthoester and deactivate the catalyst. Use dry solvents and glassware. | |
| Reversibility of the Initial Step: The formation of the mixed orthoester is a reversible equilibrium.[1] | - Remove Methanol (B129727) Byproduct: The reaction produces methanol as a byproduct. Removing it by distillation can help drive the equilibrium towards the formation of the intermediate ketene (B1206846) acetal.[1] | |
| Formation of Side Products | Decomposition of Starting Material or Product: High temperatures or strong acids can lead to decomposition. | - Use Milder Conditions: Opt for a lower reaction temperature and a weaker acid catalyst if decomposition is observed. |
| Elimination Reactions: Depending on the substrate, elimination reactions can compete with the desired rearrangement. | - Optimize Reaction Conditions: Carefully screen temperature and catalyst to find a window where the rearrangement is favored over elimination. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound for enhancing stereoselectivity?
A1: this compound is primarily used in the Johnson-Claisen rearrangement to convert allylic alcohols into γ,δ-unsaturated esters with the creation of a new stereocenter. The stereochemical outcome of this reaction is influenced by the structure of the allylic alcohol and the reaction conditions.[1]
Q2: How does the structure of the allylic alcohol affect the stereoselectivity of the Johnson-Claisen rearrangement with this compound?
A2: The geometry of the double bond (E/Z) and the presence of existing stereocenters in the allylic alcohol are critical in determining the diastereoselectivity of the rearrangement. The reaction proceeds through a chair-like transition state, and the substituents on the allylic alcohol will preferentially occupy equatorial positions to minimize steric strain, thus directing the formation of a specific diastereomer.[1]
Q3: I performed a Claisen rearrangement with this compound on a complex allylic alcohol and obtained a 1:3 mixture of diastereomers. How can I improve the selectivity?
A3: A reported Claisen rearrangement of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose with this compound yielded an inseparable 1:3 diastereomeric mixture. To improve this, you can systematically investigate the following parameters:
-
Temperature: As diastereoselectivity can be temperature-dependent, running the reaction at different temperatures (both higher and lower) is a crucial first step.[1]
-
Catalyst: Experiment with different weak acid catalysts (e.g., propionic acid, pivalic acid, 2,4-dinitrophenol) and vary their concentrations.
-
Solvent: The choice of solvent can influence the transition state. Screen non-polar aprotic solvents like toluene, xylene, or decalin.
Q4: Can I use a chiral catalyst to induce enantioselectivity in reactions with this compound?
A4: While the Johnson-Claisen rearrangement is primarily diastereoselective based on the substrate's existing chirality, the use of chiral Lewis acids or chiral Brønsted acids as catalysts could potentially induce enantioselectivity. However, a major challenge is that the carbonyl group of the product ester can be more Lewis basic than the ethereal oxygen of the starting material, leading to product inhibition of the chiral catalyst.[1]
Q5: What are the key experimental considerations for setting up a Johnson-Claisen rearrangement with this compound?
A5: Key considerations include:
-
Anhydrous Conditions: Orthoesters are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Excess Orthoester: this compound is often used in large excess to act as both a reagent and a solvent.
-
Methanol Removal: As the reaction proceeds, methanol is formed. For reactions that are slow to reach completion, removing the methanol by distillation can shift the equilibrium and improve the yield.[1]
Experimental Protocols
General Procedure for Johnson-Claisen Rearrangement
This protocol is a general guideline and should be optimized for each specific substrate.
Materials:
-
Allylic alcohol
-
This compound (used in excess)
-
Weak acid catalyst (e.g., propionic acid, 0.1 eq)
-
Anhydrous solvent (e.g., toluene or xylene, if not using the orthoester as solvent)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the allylic alcohol.
-
Add this compound (typically 10-20 equivalents). If a co-solvent is used, add it at this stage.
-
Add the weak acid catalyst (e.g., a catalytic amount of propionic acid).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired γ,δ-unsaturated ester.
-
Determine the diastereomeric ratio of the purified product using ¹H NMR, ¹³C NMR, or chiral HPLC analysis.
Data Presentation
The following table summarizes the influence of various parameters on the stereoselectivity of the Johnson-Claisen rearrangement, based on general principles and specific examples with related orthoesters.
| Parameter | Variation | Effect on Diastereoselectivity | Reference Example (with this compound) |
| Temperature | Increasing Temperature | Can either increase or decrease diastereoselectivity depending on whether the kinetic or thermodynamic product is favored.[1] | A reaction of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose with this compound afforded a 1:3 diastereomeric mixture. The effect of temperature on this specific reaction's d.r. would require experimental investigation. |
| Catalyst | Type and Concentration | The nature and amount of the acid catalyst can influence the transition state and thus the stereochemical outcome. | In the aforementioned example, powdered molecular sieves 4A were used. Other weak acids like propionic acid are common catalysts. |
| Solvent | Polarity | Solvent polarity can affect the stability of the transition state, potentially altering the diastereomeric ratio. Non-polar solvents are typical. | The reaction was likely performed using this compound as the solvent. |
| Substrate Structure | Steric Bulk | Increased steric hindrance on one face of the allylic alcohol generally leads to higher diastereoselectivity by favoring attack from the less hindered face.[1] | The complex polyol structure of the glucofuranose derivative significantly influences the stereochemical outcome. |
Visualizations
Below are diagrams illustrating the key concepts and workflows related to the Johnson-Claisen rearrangement for enhancing stereoselectivity.
References
Technical Support Center: Work-up Procedures for Reactions Involving Trimethyl Orthobutyrate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the work-up of chemical reactions involving trimethyl orthobutyrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations for the work-up of reactions involving this compound?
A1: The key considerations are the controlled hydrolysis of the orthoester, removal of byproducts, and purification of the desired product. This compound is sensitive to acidic conditions, which catalyze its hydrolysis to methyl butyrate (B1204436) and methanol (B129727). The work-up strategy should be designed to either promote or prevent this hydrolysis, depending on the desired outcome.
Q2: What are the common byproducts in reactions involving this compound?
A2: The most common byproducts are methanol and methyl butyrate, which are formed upon hydrolysis of the orthoester. In specific reactions, such as the Johnson-Claisen rearrangement, side products from incomplete reaction or alternative reaction pathways may also be present.
Q3: How can I control the hydrolysis of this compound during the work-up?
A3: The rate of hydrolysis is highly dependent on pH and temperature. To minimize hydrolysis, use neutral or slightly basic aqueous solutions for quenching and extraction, and maintain low temperatures (0-5 °C). Conversely, if complete removal of the orthoester is desired, a controlled acidic wash (e.g., dilute HCl) can be employed.
Q4: What are the recommended safety precautions when working with this compound?
A4: this compound is a flammable liquid and an irritant to the skin, eyes, and respiratory system.[1][2][3] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] Keep it away from heat, sparks, and open flames.[1][2][3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Formation of a stable emulsion during extraction | High concentration of salts or polar byproducts. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase.- If the emulsion persists, filter the mixture through a pad of Celite.- For reactions involving aluminum reagents, quenching with a saturated solution of Rochelle's salt (potassium sodium tartrate) and stirring for several hours can break the emulsion. |
| Low yield of the desired product | - Incomplete reaction.- Hydrolysis of the product during work-up.- Product loss during extraction due to its water solubility. | - Monitor the reaction progress by TLC or GC-MS to ensure completion.- Use neutral or basic washes and low temperatures to prevent product degradation.- Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the organic product. Perform multiple extractions with a smaller volume of solvent. |
| Presence of methyl butyrate impurity in the final product | Uncontrolled hydrolysis of this compound during work-up. | - If the desired product is stable to base, wash the organic layer with a dilute solution of sodium bicarbonate to remove the acidic catalyst and prevent further hydrolysis.- Purify the product by fractional distillation, as methyl butyrate has a different boiling point than many target products. |
| Difficulty in removing methanol byproduct | Methanol is soluble in many organic solvents. | - Wash the organic layer multiple times with water or brine to remove methanol.- If the product is not water-sensitive, a water co-distillation under reduced pressure can be effective. |
Experimental Protocols
General Work-up Procedure for a Reaction Involving this compound (Product is Stable to Mild Acid)
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Brine (saturated aqueous NaCl solution) to remove excess water and water-soluble impurities.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography or distillation.
Work-up for Johnson-Claisen Rearrangement using this compound
In the Johnson-Claisen rearrangement, an allylic alcohol reacts with this compound in the presence of a weak acid catalyst (e.g., propionic acid) to form a γ,δ-unsaturated ester.
-
Quenching Excess Orthoester: After the reaction is complete, the excess this compound can be quenched by the addition of formic acid, which converts it to ethyl formate.[1]
-
Extraction and Washing:
-
Dilute the reaction mixture with an appropriate organic solvent like diethyl ether.
-
Wash the organic layer with water to remove the formic acid and any water-soluble byproducts.
-
Follow with a wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid.
-
Finally, wash with brine.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: The resulting γ,δ-unsaturated ester can be purified by column chromatography on silica (B1680970) gel or by distillation.
Data Presentation
The choice of work-up procedure can significantly impact the yield and purity of the final product. Below is a representative table illustrating how different work-up conditions might affect the outcome of a hypothetical reaction.
| Work-up Protocol | Quenching Agent | Washing Solution | Yield (%) | Purity (%) |
| A | Saturated NH₄Cl | Saturated NaHCO₃, Brine | 85 | 95 |
| B | Water | Brine | 75 | 88 |
| C | Dilute HCl | Saturated NaHCO₃, Brine | 60 | 92 |
Note: This data is illustrative and the optimal conditions will vary depending on the specific reaction.
Visualizations
General Work-up Workflow
Caption: A flowchart of the general work-up procedure.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common work-up issues.
References
Impact of solvent choice on Trimethyl orthobutyrate reaction efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving trimethyl orthobutyrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is an orthoester with the chemical formula CH₃CH₂CH₂C(OCH₃)₃. Orthoesters are compounds containing three alkoxy groups attached to a single carbon atom.[1] They are considered derivatives of unstable orthocarboxylic acids.[1][2] Due to their high reactivity, they are versatile reagents in organic synthesis.[3] Key applications include:
-
Protecting Groups: They can protect carboxylic acids, as they are stable against strong nucleophiles and bases.[4]
-
Dehydrating Agents: They react readily with water, making them effective for removing trace amounts of moisture from a reaction.[2]
-
Synthetic Intermediates: They are used in various carbon-carbon bond-forming reactions, such as the Johnson-Claisen rearrangement to produce γ,δ-unsaturated esters.[2][3]
-
Precursors for Heterocycles: They can react with dinucleophiles to synthesize various heterocyclic compounds.
Q2: Why is the choice of solvent so critical for reactions involving this compound?
A2: The choice of solvent is critical because it directly influences reaction rate, yield, and selectivity. The solvent's properties, such as polarity, proticity, and boiling point, determine the solubility of reactants and the stability of intermediates.[2] For instance, polar aprotic solvents can accelerate reactions involving charged intermediates, while nonpolar solvents may be preferred for reactions requiring anhydrous conditions.[1] Using a solvent mixture, such as isooctane (B107328) with a polar co-solvent like dichloromethane (B109758), can significantly enhance enantioselectivity in certain enzymatic reactions.[5]
Q3: What are the most common solvents for this compound reactions, and how do I choose the right one?
A3: The selection of a solvent depends on the specific reaction, substrates, and desired outcome. Common solvents used for orthoester reactions include:
-
Aprotic Nonpolar Solvents: Hexane, benzene, toluene, and ether are often used, especially when strict anhydrous conditions are necessary.[1][2]
-
Aprotic Polar Solvents: Dichloromethane (CH₂Cl₂), tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (CH₃CN), and dimethylformamide (DMF) are widely used. They can dissolve a broad range of organic compounds and orthoesters.[2]
-
Protic Solvents: Alcohols (like methanol (B129727) or ethanol) are sometimes used, but care must be taken as they can participate in transesterification reactions.[2]
-
Solvent-Free Conditions: For some reactions, running the process neat (solvent-free) can increase substrate concentration, reduce reaction times, and align with green chemistry principles.[2]
To choose the right solvent, consider the polarity of your substrates and the mechanism of the reaction. An inert, nonpolar solvent is often a safe starting point to minimize side reactions.
Q4: How does moisture impact this compound reactions, and what are the best practices for maintaining anhydrous conditions?
A4: this compound, like all orthoesters, is highly sensitive to moisture. It readily hydrolyzes in the presence of even mild aqueous acid to form methyl butyrate (B1204436) and methanol.[1][3] This hydrolysis consumes the starting material and reduces the yield of the desired product.
Best Practices for Anhydrous Conditions:
-
Dry Glassware: All glassware should be meticulously dried in an oven (e.g., at 120°C for several hours) and cooled under a stream of dry inert gas (like nitrogen or argon) or in a desiccator immediately before use.[6]
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the system.
-
Dry Reagents: Ensure all other reagents are anhydrous. If necessary, use drying agents like molecular sieves.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| 1. Low or No Product Yield | Moisture Contamination: The orthoester has hydrolyzed. | Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere (N₂ or Ar). Use anhydrous solvents and reagents.[6] |
| Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at high temperatures. | Optimize the temperature. For exothermic reactions, initial cooling may be required.[6] For sluggish reactions, gentle heating might be necessary. Monitor progress by TLC or GC. | |
| Ineffective Catalyst: The chosen acid or Lewis acid catalyst may be inappropriate or deactivated. | Screen different catalysts (e.g., p-TSA, FeCl₃, BF₃·Et₂O).[7] Ensure the catalyst is not poisoned by impurities. | |
| 2. Formation of Methyl Butyrate Side Product | Hydrolysis: This is the primary side product, resulting from a reaction with water. | Rigorously exclude water from the reaction system. See best practices for anhydrous conditions above.[3] |
| 3. Reaction is Sluggish or Stalls | Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. | Select a solvent or solvent system that provides better solubility for all components. Gentle heating can sometimes improve solubility. |
| Insufficient Activation: The energy barrier for the reaction is not being overcome. | Increase the reaction temperature or add an appropriate catalyst to lower the activation energy.[7] | |
| 4. Inconsistent Results Between Batches | Variability in Reagent Quality: Purity of this compound, solvent water content, or catalyst activity may vary. | Use reagents from the same lot number if possible. Always use freshly opened or properly stored anhydrous solvents. |
| Atmospheric Conditions: Changes in ambient humidity can affect moisture-sensitive reactions. | Always perform the reaction under a consistent inert atmosphere to minimize environmental variables. |
Quantitative Data on Solvent Effects
The efficiency of reactions involving orthoesters is highly dependent on the solvent system. The following tables provide examples of how solvent choice can impact reaction outcomes.
Table 1: Effect of Co-Solvent on the Lipase-Catalyzed Kinetic Resolution of rac-Ibuprofen using Triethyl Orthoformate. [5] (Reaction conditions: Isooctane/Co-solvent mixture, immobilized CALB, 40°C)
| Entry | Co-Solvent (20% v/v) | Time (h) | Conversion (%) | Enantiomeric Excess, ee (%) |
| 1 | None (Pure Isooctane) | 24 | 26.8 | 39.0 |
| 2 | Dichloromethane (DCM) | 24 | 19.4 | 88.0 |
| 3 | Chloroform | 24 | 11.2 | 81.0 |
| 4 | MTBE | 24 | 33.2 | 25.0 |
| 5 | 1,4-Dioxane | 48 | 10.3 | 47.0 |
This table illustrates that adding a polar co-solvent like dichloromethane can dramatically increase enantioselectivity, albeit with a slight decrease in conversion rate under these specific conditions.
Table 2: Impact of Solvent and Reaction Conditions on Yield in Orthoester Syntheses.
| Product | Reactants | Solvent / Conditions | Yield (%) | Reference |
| Trimethyl Orthoacetate | Acetonitrile, Methanol, HCl | Non-polar solvent (unspecified) | >90% | [8] |
| Glycerol Derivatives | Glycerol, Trimethyl Orthoformate | Solvent-free, 90°C, 24h | 95% | [9] |
| 9-(diethoxymethyl)carbazole | Carbazole, Triethyl Orthoformate | Solvent-free, p-TSA, 80°C, 48h | 65% | [2] |
Experimental Protocols
General Protocol for a Reaction Under Anhydrous Conditions
This protocol provides a general workflow for handling moisture-sensitive reactions involving this compound.
-
Preparation: Oven-dry all glassware (round-bottom flask, condenser, dropping funnel) at >120°C for at least 4 hours. Assemble the glassware while still hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Reagent Addition: To the cooled flask, add the substrate and a magnetic stir bar. Seal the flask with a rubber septum.
-
Solvent Addition: Add the required volume of anhydrous solvent via a cannula or a dry syringe.
-
Initiation: Add this compound via syringe. If a catalyst is required, it should also be added under an inert atmosphere.
-
Reaction: Stir the mixture at the desired temperature (cooling with an ice bath or heating with an oil bath as needed).
-
Monitoring: Track the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), by periodically withdrawing small aliquots with a syringe.
-
Workup: Once the reaction is complete, quench it by carefully adding a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Purification: Transfer the mixture to a separatory funnel for extraction, followed by drying of the organic layer and purification of the product, typically by distillation or column chromatography.
Visualized Workflows
The following diagram illustrates a logical workflow for selecting a solvent and troubleshooting common issues in reactions involving this compound.
Caption: Solvent selection and troubleshooting workflow.
References
- 1. Ortho ester - Wikipedia [en.wikipedia.org]
- 2. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. docta.ucm.es [docta.ucm.es]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102060678B - Synthesis process of trimethyl orthoacetate - Google Patents [patents.google.com]
- 9. Reaction of Glycerol with Trimethyl Orthoformate: Towards the Synthesis of New Glycerol Derivatives [mdpi.com]
Technical Support Center: Column Chromatography of Orthoester Reaction Products
Welcome to the technical support center for the purification of orthoester reaction products by column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the successful isolation of your target compounds.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of orthoester reaction products. Orthoesters are known for their sensitivity to acidic conditions, which can lead to hydrolysis on standard silica (B1680970) gel.
| Problem | Potential Cause(s) | Recommended Solution(s) | TLC Observation |
| Product degradation during purification | The stationary phase (silica gel) is acidic, catalyzing the hydrolysis of the orthoester to the corresponding ester and alcohol. | 1. Neutralize the silica gel: Pre-treat the silica gel with a solution of triethylamine (B128534) (Et3N) in a non-polar solvent (e.g., 1-2% Et3N in hexanes) before packing the column.[1][2][3] 2. Use an alternative stationary phase: Consider using neutral alumina (B75360) or Florisil for the purification.[4] 3. Work quickly: Minimize the time the compound spends on the column. | A new, more polar spot appears on the TLC plate of the collected fractions, corresponding to the ester or alcohol byproduct. The product spot diminishes in intensity. |
| Poor separation of the orthoester from starting materials or byproducts | 1. Inappropriate mobile phase polarity: The eluent may be too polar or not polar enough, resulting in co-elution or poor resolution. 2. Overloading the column: Too much sample applied to the column leads to broad bands and poor separation. | 1. Optimize the mobile phase: Systematically vary the solvent ratio to achieve a target Rf value of 0.2-0.4 for the orthoester on TLC, with maximum separation from impurities.[5] 2. Reduce the sample load: Use a larger column or apply less sample. A general rule is a 20-50 fold excess by weight of silica gel to the crude sample.[6] | Spots on the TLC plate are too close together (low ΔRf), streaking, or appearing as one large spot. |
| Orthoester product is insoluble in the mobile phase | The chosen eluent for optimal separation is not a good solvent for the crude reaction mixture, causing it to precipitate at the top of the column. | Dry loading: Dissolve the crude mixture in a minimal amount of a solvent in which it is soluble. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[3] | The compound does not move from the origin on the TLC plate, or streaking is observed from the baseline. |
| Product elutes too quickly (high Rf) or not at all (low Rf) | The polarity of the mobile phase is either too high or too low. | 1. For high Rf: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., more hexanes in a hexane/ethyl acetate (B1210297) mixture). 2. For low Rf: Increase the polarity of the eluent by increasing the proportion of the polar solvent.[7] | The product spot is near the solvent front (high Rf) or remains at the baseline (low Rf) on the TLC plate. |
| Fractions are pure by TLC, but NMR shows impurities | Contamination from grease, solvents, or plasticizers leached from lab equipment.[8] | 1. Use high-purity solvents. 2. Avoid using grease on joints where possible, or use sparingly. 3. Use glass or PTFE equipment when in contact with the sample and solvents. 4. Thoroughly dry fractions under high vacuum to remove residual solvents. | TLC may not visualize non-UV active or certain low-level impurities. |
Frequently Asked Questions (FAQs)
Q1: How can I quickly check if my orthoester is degrading on a standard silica gel TLC plate?
A1: To assess the stability of your acid-sensitive compound on silica gel, you can perform a 2D TLC analysis.[4]
-
Procedure:
-
Spot your compound in one corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Remove the plate and allow it to dry completely.
-
Rotate the plate 90 degrees and develop it again in the same solvent system.
-
-
Interpretation:
-
Stable compound: The spot will remain on the diagonal.
-
Unstable compound: A new spot will appear off the diagonal, indicating degradation.[4]
-
Q2: What is a typical work-up procedure for an orthoester reaction mixture before column chromatography?
A2: A gentle work-up is crucial to prevent hydrolysis of the orthoester before purification.
-
Quench the reaction: If the reaction was conducted under acidic conditions, it should be carefully quenched by adding a mild base, such as triethylamine or a saturated aqueous solution of sodium bicarbonate, until the solution is neutral or slightly basic.[9]
-
Aqueous Extraction: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, diethyl ether) and wash with water or brine to remove water-soluble salts and reagents. Be mindful that prolonged contact with aqueous layers, especially if they are even slightly acidic, can cause hydrolysis.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4).
-
Concentration: Remove the solvent under reduced pressure. The resulting crude product is now ready for column chromatography.
Q3: What are the expected relative Rf values for an orthoester and its potential hydrolysis byproducts on a TLC plate?
A3: Generally, the polarity of these compounds follows the order: alcohol > ester > orthoester. Therefore, on a normal phase silica gel TLC plate, you would expect to see the following trend in Rf values:
-
Orthoester: Highest Rf value (least polar).
-
Ester: Intermediate Rf value.
-
Alcohol: Lowest Rf value (most polar).[10]
This separation allows for easy monitoring of the reaction progress and the purity of the fractions by TLC.
Q4: How do I prepare neutralized silica gel for column chromatography?
A4: To prevent the degradation of acid-sensitive compounds, you can neutralize the silica gel before use.[1]
-
Slurry Method:
-
Prepare a solution of 1-2% triethylamine in your non-polar column solvent (e.g., hexanes).
-
Create a slurry of the silica gel in this basic solvent mixture.
-
Pack the column with the slurry.
-
Flush the packed column with several column volumes of the same solvent mixture to ensure the entire stationary phase is neutralized.[1]
-
You can then proceed to run the column with your chosen mobile phase, which may or may not contain triethylamine.[3]
-
Q5: How can I confirm the purity of my orthoester after column chromatography?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing the purity of your final product.
-
¹H NMR:
-
Look for the characteristic signals of your orthoester.
-
Check for the absence of signals corresponding to the hydrolyzed ester (e.g., a new ester singlet) and the starting alcohol.
-
The integration of the signals should correspond to the expected proton ratios in your target molecule.
-
-
¹³C NMR:
-
Confirm the presence of the quaternary carbon of the orthoester, which typically appears around 110-120 ppm.
-
Ensure the absence of a carbonyl signal (around 170 ppm) from the ester byproduct.
-
-
Quantitative NMR (qNMR): For a precise determination of purity, qNMR can be employed by comparing the integral of a signal from your compound to that of a known amount of an internal standard.[11]
Experimental Workflow and Logic Diagram
The following diagram illustrates a typical workflow for the purification of an orthoester reaction product, including key decision points for troubleshooting.
Caption: A flowchart illustrating the key steps and decision points in the purification of orthoester reaction products via column chromatography.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. reddit.com [reddit.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03528C [pubs.rsc.org]
- 10. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Dealing with moisture sensitivity of Trimethyl orthobutyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the moisture-sensitive reagent, Trimethyl orthobutyrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture-sensitive?
This compound (TMOB), with the chemical formula CH₃CH₂CH₂C(OCH₃)₃, is the simplest orthoester derived from butyric acid.[1][2] Orthoesters are highly susceptible to hydrolysis, reacting with water to break down into a carboxylic acid ester and an alcohol.[3] In the case of this compound, the presence of moisture will lead to its decomposition into methyl butyrate (B1204436) and methanol (B129727). This reaction is often catalyzed by acids.[4]
Q2: How can I visually inspect my this compound for degradation?
A pure sample of this compound should be a clear, colorless liquid.[4] Cloudiness, precipitation, or a change in color may indicate the presence of impurities or degradation products. However, visual inspection is not a definitive test for purity, as significant hydrolysis can occur without a noticeable change in appearance.
Q3: What are the primary degradation products of this compound?
The primary degradation products of this compound upon exposure to moisture are methyl butyrate and methanol. The hydrolysis reaction is as follows:
CH₃CH₂CH₂C(OCH₃)₃ + H₂O → CH₃CH₂CH₂COOCH₃ + 2 CH₃OH
Q4: How should I properly store this compound?
To minimize degradation, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place.[2][5] It is advisable to use a bottle with a septum-sealed cap to allow for the removal of the reagent via syringe without exposing the bulk material to the atmosphere.
Q5: Can I use this compound that has been accidentally exposed to air?
Using this compound that has been exposed to atmospheric moisture is not recommended, as it will likely contain impurities (methyl butyrate and methanol) that can interfere with your reaction. The presence of these impurities can lead to lower yields, unexpected side products, and difficulty in product purification. It is always best to use a fresh, unopened bottle or a properly stored and handled sample.
Troubleshooting Guides
Problem 1: Low or No Product Yield in a Reaction Using this compound
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Degraded this compound | Use a fresh bottle of this compound or a sample that has been properly stored under an inert atmosphere. Consider purifying the reagent by distillation if a fresh bottle is unavailable. |
| Presence of moisture in the reaction | Ensure all glassware is oven-dried or flame-dried immediately before use and cooled under a stream of inert gas.[6][7][8] Use anhydrous solvents and reagents. |
| Incorrect reaction conditions | Verify the reaction temperature, time, and stoichiometry. Some reactions involving orthoesters require elevated temperatures to proceed efficiently. |
| Incompatible catalyst or reagents | Ensure that the catalyst and other reagents are compatible with orthoesters. Strong acids can catalyze both the desired reaction and the hydrolysis of the orthoester. |
| Side reactions | Orthoesters can participate in side reactions such as O-alkylation and O-acetylation, especially in the presence of alcohols and acid catalysts. Analyze the crude reaction mixture to identify potential side products and adjust reaction conditions accordingly. |
Problem 2: Inconsistent Reaction Results
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Variable quality of this compound | Ensure consistent quality of the starting material. If using different batches, consider performing a quality control check (e.g., by NMR or GC) before use. |
| Inconsistent handling of moisture-sensitive reagents | Adhere to a strict protocol for handling anhydrous reagents and solvents for every experiment to ensure reproducibility.[6][8] |
| Atmospheric moisture leakage into the reaction | Check all seals and joints in your reaction setup for leaks. Use high-quality septa and apply a thin layer of grease to ground glass joints. |
Problem 3: Difficulty in Product Purification
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Presence of hydrolysis byproducts | The presence of methyl butyrate and methanol can complicate purification. Consider a workup procedure that includes an aqueous wash to remove methanol, followed by careful drying of the organic layer. |
| Formation of unexpected side products | Analyze the crude reaction mixture by techniques such as NMR, GC-MS, or LC-MS to identify the structures of the impurities. This information will help in devising an appropriate purification strategy. |
Experimental Protocols
Protocol for Handling this compound
This protocol outlines the standard procedure for handling this compound to minimize moisture exposure.
Materials:
-
This compound in a septum-sealed bottle
-
Dry, inert gas (nitrogen or argon) with a manifold or balloon setup
-
Oven-dried or flame-dried glassware
-
Dry syringes and needles
-
Anhydrous solvent
Procedure:
-
Ensure all glassware to be used in the reaction is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and assembled while hot, or flame-dried under a stream of inert gas and allowed to cool to room temperature under the inert atmosphere.[6][7][8]
-
Purge the reaction vessel with a slow stream of inert gas.
-
For transferring this compound, use a dry syringe and needle that have been purged with inert gas.
-
Puncture the septum of the this compound bottle with the needle. It is good practice to also insert a needle connected to a source of inert gas to equalize the pressure as you withdraw the liquid.
-
Slowly withdraw the desired volume of this compound into the syringe.
-
Quickly transfer the reagent to the reaction vessel by injecting it through a septum.
-
After use, ensure the septum on the this compound bottle is intact and store the bottle under an inert atmosphere in a cool, dry place.
Analytical Method for Detecting Degradation
Gas Chromatography (GC) is a suitable method for detecting the degradation of this compound by monitoring the presence of its primary hydrolysis product, methyl butyrate.
-
Column: A non-polar or medium-polarity column (e.g., DB-5 or equivalent).
-
Injector Temperature: 200 °C
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 250 °C
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 150 °C at 10 °C/min.
-
Expected Retention Times: Methanol will elute first, followed by methyl butyrate, and then this compound. The exact retention times will depend on the specific column and conditions used.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Experimental workflow for using this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. fishersci.com [fishersci.com]
- 3. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. moodle2.units.it [moodle2.units.it]
- 8. ehs.umich.edu [ehs.umich.edu]
Optimizing reaction time for complete conversion with Trimethyl orthobutyrate
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize reaction times for complete conversion when using Trimethyl Orthobutyrate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete or Slow Reaction | Insufficient Catalyst Activity: The catalyst may be inappropriate for the specific reaction or present in too low a concentration. | - Screen different types of acid catalysts (e.g., Brønsted acids like p-toluenesulfonic acid or Lewis acids like zinc triflate).[1] - Incrementally increase the catalyst loading. |
| Low Reaction Temperature: The reaction may require more thermal energy to proceed at an optimal rate. | - Gradually increase the reaction temperature. For some orthoester reactions, temperatures around 90°C have been shown to be effective.[2][3] - For gas-phase eliminations, much higher temperatures (310-369 °C) may be necessary.[4][5] | |
| Presence of Water: this compound can be hydrolyzed by water, especially under acidic conditions, leading to the formation of methyl butyrate (B1204436) and methanol (B129727).[6] This side reaction consumes the starting material and can inhibit the desired reaction. | - Ensure all reagents and solvents are anhydrous.[6] - Use molecular sieves to remove trace amounts of water from the reaction mixture.[1] | |
| Formation of Side Products | Hydrolysis of the Orthoester: As mentioned above, the presence of water can lead to hydrolysis.[6] | - Rigorously dry all glassware, solvents, and reagents before use.[6] - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction. |
| Undesired Rearrangement Products: In specific reactions, such as the Claisen rearrangement, a mixture of diastereomers may be formed.[1] | - Carefully control the reaction temperature and stoichiometry to favor the desired product.[1] - Consult literature for specific conditions that enhance the stereoselectivity of the reaction. | |
| Decomposition at High Temperatures: At very high temperatures, this compound can undergo elimination reactions to form methanol and the corresponding methyl ketene (B1206846) acetal.[4][5] | - Optimize the reaction temperature to be high enough for a reasonable reaction rate but below the temperature at which significant decomposition occurs.[4][5] | |
| Difficulty in Product Isolation | Formation of Emulsions During Workup: The presence of byproducts or unreacted starting materials can sometimes lead to the formation of emulsions during aqueous workup. | - Use brine (saturated NaCl solution) to wash the organic layer, which can help to break emulsions. - If an emulsion persists, filtering the mixture through a pad of Celite may be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for reactions with this compound?
A1: The optimal temperature is highly dependent on the specific reaction. For many solution-phase reactions, temperatures in the range of room temperature to 90°C are effective, particularly when a catalyst is used.[1][2][3] However, for thermal eliminations in the gas phase, temperatures of 310-369°C may be required.[4][5] It is recommended to start with a lower temperature and gradually increase it while monitoring the reaction progress.
Q2: Which catalyst should I use for reactions with this compound?
A2: Acid catalysts are generally required to promote reactions with orthoesters. Both Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., zinc triflate, iron chloride) can be effective.[2][3] The choice of catalyst will depend on the specific substrates and desired outcome. It is advisable to screen a few different catalysts to find the most efficient one for your system. In some cases, reactions can also proceed without a catalyst, but this typically requires higher temperatures and longer reaction times.[2][3]
Q3: How can I minimize the hydrolysis of this compound?
A3: Hydrolysis is a common side reaction for orthoesters and can be minimized by taking the following precautions:
-
Use anhydrous solvents and reagents.[6]
-
Dry all glassware thoroughly before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Consider using molecular sieves to scavenge any trace amounts of water.[1]
Q4: What is the effect of stoichiometry on the reaction?
A4: The stoichiometry of the reactants can significantly impact the reaction outcome. In some cases, using an excess of one reactant can drive the reaction to completion. For example, in the reaction of glycerol (B35011) with trimethyl orthoformate, a large excess of the orthoformate shifted the equilibrium towards the desired product.[2][3] It is recommended to perform small-scale experiments to optimize the molar ratio of your reactants.
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by a variety of analytical techniques, including:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of products.
-
Gas Chromatography (GC): A quantitative method that can be used to determine the conversion and the relative amounts of products and byproducts.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and quantitative data on the reaction mixture.[9]
-
Mass Spectrometry (MS): Can be used to identify the products and intermediates in the reaction.[9]
Quantitative Data
Table 1: Gas-Phase Elimination Kinetics of this compound [4][5]
| Temperature (°C) | Pressure (Torr) | Rate Coefficient (log k₁ (s⁻¹)) |
| 310 - 369 | 50 - 130 | --INVALID-LINK--⁻¹ |
This data represents the unimolecular gas-phase elimination and may not be directly applicable to solution-phase reactions.
Experimental Protocols
General Protocol for an Acid-Catalyzed Reaction with this compound
-
Preparation:
-
Dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator.
-
Ensure all solvents and liquid reagents are anhydrous. Use freshly opened bottles or dried solvents.
-
Solid reagents should be dried under vacuum.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substrate and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired acid catalyst (e.g., 1-5 mol%).
-
Add this compound (typically 1.1 to 3 equivalents) to the reaction mixture via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 90°C).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by an appropriate method, such as column chromatography or distillation.
-
Visualizations
Caption: Experimental workflow for optimizing reaction time.
Caption: Troubleshooting decision tree for low conversion.
References
- 1. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ortho ester - Wikipedia [en.wikipedia.org]
- 7. CN103616464A - Quantitative analysis method for trimethyl orthoacetate - Google Patents [patents.google.com]
- 8. CN103616464B - Quantitative analysis method for trimethyl orthoacetate - Google Patents [patents.google.com]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Scaling Up Reactions with Trimethyl Orthobutyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethyl orthobutyrate. Our goal is to address common challenges encountered during the scaling up of reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions involving this compound?
A1: Scaling up reactions with this compound from laboratory to pilot or production scale introduces several key challenges that can impact reaction efficiency, product purity, and safety. The most common issues include:
-
Heat Management: Reactions involving orthoesters, such as the Johnson-Claisen rearrangement, can be exothermic. What is easily managed in a small flask can lead to significant temperature increases in a large reactor, potentially causing side reactions, product degradation, or even a runaway reaction.
-
Mixing Efficiency: Achieving homogenous mixing is more complex in larger vessels. Poor mixing can result in localized temperature gradients and concentration differences, leading to inconsistent reaction progress and the formation of byproducts. This is particularly crucial for reactions where one reactant is added portion-wise.
-
Byproduct Formation: Side reactions, such as the hydrolysis of this compound or the desired product, can become more prevalent at larger scales due to longer reaction times or localized "hot spots."
-
Purification: Isolating the final product from larger volumes of reaction mixture and potential byproducts can be challenging. Distillation parameters and extraction efficiencies often need to be re-optimized for scale.
Q2: How does the choice of reactor affect the scale-up of this compound reactions?
A2: The reactor configuration plays a critical role in a successful scale-up. A jacketed reactor with good temperature control is essential for managing the reaction exotherm. The agitator design and speed are crucial for ensuring efficient mixing, especially if the reaction mixture becomes viscous. For reactions sensitive to moisture, a reactor system that can be effectively dried and operated under an inert atmosphere is necessary to prevent the hydrolysis of the orthoester.
Q3: What are the common byproducts in reactions with this compound, and how can they be minimized?
A3: A common byproduct is the result of the hydrolysis of this compound to methyl butyrate (B1204436) and methanol, which can occur if moisture is present in the reactants or the reaction system. In the context of the Johnson-Claisen rearrangement, incomplete reaction or side reactions of the allylic alcohol can also lead to impurities. To minimize byproduct formation:
-
Ensure all reactants and solvents are anhydrous.
-
Thoroughly dry all glassware and the reactor system before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize the reaction temperature and time to favor the desired product formation.
-
Careful control of the addition rate of reactants can also help to minimize side reactions.
Q4: What are the key safety considerations when working with this compound at a larger scale?
A4: this compound is a flammable liquid with a flash point of 50 °C.[1][2] When scaling up, it is crucial to use appropriate equipment and procedures for handling flammable liquids. The potential for an exothermic reaction requires a thorough thermal hazard assessment to understand the thermal runaway potential and to ensure that the cooling capacity of the reactor is sufficient to control the reaction temperature.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | - Increase reaction time or temperature. - Monitor reaction progress by GC or TLC to determine the optimal endpoint. |
| Hydrolysis of this compound | - Ensure all reactants, solvents, and equipment are scrupulously dry. - Perform the reaction under an inert atmosphere. | |
| Inefficient mixing | - Increase agitator speed. - Evaluate the suitability of the impeller design for the reaction viscosity. | |
| Formation of Significant Byproducts | Localized overheating | - Improve mixing to ensure uniform temperature distribution. - Reduce the rate of addition of reactants if the reaction is highly exothermic. |
| Presence of moisture | - Dry all starting materials and solvents before use. - Use a Dean-Stark trap if water is formed during the reaction. | |
| Difficulty in Product Purification | Similar boiling points of product and impurities | - Use fractional distillation with a column of appropriate length and efficiency.[4][5] - Consider vacuum distillation to lower the boiling points and prevent thermal degradation.[6] |
| Emulsion formation during aqueous workup | - Add brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite. |
Data Presentation
Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₆O₃ | [1][7][8] |
| Molecular Weight | 148.20 g/mol | [7][8] |
| Boiling Point | 145-147 °C | [1][2][9] |
| Density | 0.926 g/mL at 25 °C | [1][2][9] |
| Flash Point | 50 °C | [1][2][10] |
Representative Scale-Up Comparison: Johnson-Claisen Rearrangement
The following table provides a hypothetical comparison for the Johnson-Claisen rearrangement of an allylic alcohol with this compound, illustrating potential changes in parameters upon scale-up.
| Parameter | Lab Scale (100 mL flask) | Pilot Scale (50 L Reactor) - Projected | Rationale for Change |
| Reactants | |||
| Allylic Alcohol | 10 g | 5 kg | Direct scale-up |
| This compound | 50 mL | 25 L | Maintaining excess |
| Propionic Acid (catalyst) | 0.5 mL | 250 mL | Maintaining catalytic ratio |
| Reaction Conditions | |||
| Initial Temperature | 25 °C | 25 °C | |
| Reaction Temperature | 140 °C (reflux) | 130-135 °C | Lower temperature to better control exotherm in a larger volume. |
| Reaction Time | 6 hours | 8-10 hours | Slower heating and potential mass transfer limitations at a larger scale may require longer reaction times. |
| Agitator Speed | 300 rpm (magnetic stir bar) | 150-200 rpm (impeller) | Different mixing dynamics; impeller speed optimized for vessel geometry. |
| Outcome | |||
| Yield | 85% | 75-80% | Potential for increased side reactions and handling losses at a larger scale. |
| Purity (crude) | 90% | 85-88% | Longer reaction times and potential for localized overheating can lead to more byproducts. |
Experimental Protocols
Representative Lab-Scale Johnson-Claisen Rearrangement
This protocol describes a general procedure for the Johnson-Claisen rearrangement of an allylic alcohol with this compound at a laboratory scale.
Materials:
-
Allylic alcohol
-
This compound
-
Propionic acid (catalyst)
-
Anhydrous solvent (e.g., toluene, optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the allylic alcohol and an excess of this compound (typically 5-10 equivalents).
-
Add a catalytic amount of propionic acid (e.g., 0.1 equivalents).
-
Heat the reaction mixture to a gentle reflux (around 140-145 °C) and maintain for several hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess this compound and any solvent by rotary evaporation.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to obtain the desired γ,δ-unsaturated ester.[5][11]
Visualizations
References
- 1. chembk.com [chembk.com]
- 2. This compound CAS#: 43083-12-1 [m.chemicalbook.com]
- 3. bioinfopublication.org [bioinfopublication.org]
- 4. Purification [chem.rochester.edu]
- 5. vernier.com [vernier.com]
- 6. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 7. Page loading... [guidechem.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound 97 43083-12-1 [sigmaaldrich.com]
- 10. This compound | 43083-12-1 | FT37486 | Biosynth [biosynth.com]
- 11. scienceready.com.au [scienceready.com.au]
Validation & Comparative
A Comparative Guide to Orthoesters in the Johnson-Claisen Rearrangement: Trimethyl Orthoacetate vs. Triethyl Orthoacetate
For Researchers, Scientists, and Drug Development Professionals
The Johnson-Claisen rearrangement is a powerful and reliable method for the formation of carbon-carbon bonds, providing access to valuable γ,δ-unsaturated esters.[1] This rearrangement of allylic alcohols with orthoesters under acidic conditions offers a straightforward route to extend a carbon chain by two atoms.[1] The choice of orthoester can significantly influence reaction outcomes, including yield and stereoselectivity. This guide provides a comparative analysis of two commonly employed orthoesters, trimethyl orthoacetate and triethyl orthoacetate, in the Johnson-Claisen rearrangement, supported by experimental data from the literature.
While this guide focuses on the comparison between trimethyl orthoacetate and triethyl orthoacetate, it is noteworthy that information regarding the use of trimethyl orthobutyrate in the Johnson-Claisen rearrangement is scarce in the reviewed literature, suggesting it is a less common reagent for this transformation.
Performance Comparison: Trimethyl Orthoacetate vs. Triethyl Orthoacetate
The following table summarizes experimental data for the Johnson-Claisen rearrangement using either trimethyl orthoacetate or triethyl orthoacetate with various allylic alcohols.
| Reagent | Allylic Alcohol Substrate | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Trimethyl Orthoacetate | Acyclic primary | Propanoic acid | Xylene | Reflux | - | - | 1.1:1 (anti:syn) | [2] |
| Trimethyl Orthoacetate | Cyclic secondary | Propanoic acid | - | - | - | - | 2:1 | [2] |
| Triethyl Orthoacetate | Chiral secondary | Propanoic acid | - | Heating | - | 84 | - | [2] |
| Triethyl Orthoacetate | Primary (E/Z mixture) | Propionic acid | Triethyl orthoacetate | Reflux | - | - | 3.5:1 | [2] |
| Triethyl Orthoacetate | Cyclic secondary | 2,4-Dinitrophenol | - | - | - | - | 1:1 | [2] |
| Triethyl Orthoacetate | Allyl alcohol 30 | - | o-Dichlorobenzene | 180 | 18 | 53 | - | [3] |
| Triethyl Orthoacetate | Perillyl alcohol | Acetic acid | None (Microwave) | 190 | 0.08 | 99 | - | [4] |
| Triethyl Orthoacetate | Nerol | Acetic acid | None (Microwave) | - | 0.08 | >90 | - | [4] |
Mechanism of the Johnson-Claisen Rearrangement
The Johnson-Claisen rearrangement proceeds through a[5][5]-sigmatropic rearrangement of an in situ formed ketene (B1206846) acetal.[1] The reaction is typically catalyzed by a weak acid, such as propionic acid.[5]
Caption: General mechanism of the Johnson-Claisen rearrangement.
Experimental Protocol: Johnson-Claisen Rearrangement of 3-Methyl-2-buten-1-ol (B147165) with Triethyl Orthoacetate
This protocol is a representative procedure for the Johnson-Claisen rearrangement.[1]
Materials:
-
3-Methyl-2-buten-1-ol (Prenol)
-
Triethyl orthoacetate
-
Propionic acid
-
Anhydrous Toluene or Xylene (optional, as the orthoester can serve as the solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware for reflux and distillation
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2-buten-1-ol (1.0 equivalent).
-
Add a significant excess of triethyl orthoacetate (5.0 - 10.0 equivalents).
-
Add a catalytic amount of propionic acid (0.1 - 0.3 equivalents).
-
The reaction mixture is heated to reflux (typically 110-140 °C) and stirred vigorously.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess triethyl orthoacetate and solvent (if used) are removed under reduced pressure.
-
The residue is diluted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure γ,δ-unsaturated ester.
Caption: General experimental workflow for the Johnson-Claisen rearrangement.
Discussion
The choice between trimethyl orthoacetate and triethyl orthoacetate can depend on the specific substrate and desired outcome. The ethyl ester product from triethyl orthoacetate may be advantageous in subsequent transformations. Reaction conditions, such as temperature and the choice of acid catalyst, play a crucial role in the efficiency and stereoselectivity of the rearrangement.[2][5] Microwave-assisted heating has been shown to dramatically reduce reaction times and improve yields, offering a more efficient alternative to conventional heating.[4]
The diastereoselectivity of the Johnson-Claisen rearrangement is often influenced by the stereochemistry of the starting allylic alcohol and the transition state geometry.[2] For acyclic substrates, a chair-like transition state is generally favored, leading to predictable stereochemical outcomes. However, steric hindrance on the substrate can significantly impact the diastereomeric ratio of the product.[2]
References
A Comparative Guide to Orthoesters for Esterification: Featuring Trimethyl Orthobutyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Trimethyl Orthobutyrate and other common orthoesters for their application in esterification reactions. While direct comparative quantitative data for this compound is limited in publicly available literature, this document synthesizes existing experimental results for other orthoesters to offer valuable insights into their relative performance.
Introduction to Orthoesters in Esterification
Orthoesters, with the general formula RC(OR')₃, are versatile reagents in organic synthesis, serving as effective dehydrating agents and precursors for esters. Their reaction with carboxylic acids provides a mild and efficient alternative to traditional Fischer esterification, particularly for sensitive substrates, as it drives the equilibrium toward the product by consuming the water byproduct. The reactivity of orthoesters in these reactions is influenced by the nature of the 'R' group and the alkoxy groups.
Performance Comparison of Orthoesters
While specific experimental data directly comparing the esterification performance of this compound against other orthoesters under identical conditions is scarce, general reactivity trends can be extrapolated from available research. Orthoacetates, such as Trimethyl Orthoacetate (TMOA) and Triethyl Orthoacetate (TEOA), are generally more effective and superior for the esterification of carboxylic acids under mild conditions compared to orthoformates like Triethyl Orthoformate (TEOF).[1] This suggests that orthoesters derived from more electron-donating alkyl groups (like butyrate) may exhibit favorable reactivity.
The following table summarizes the performance of common orthoesters in the esterification of various carboxylic acids, based on available literature.
| Orthoester | Carboxylic Acid | Reaction Conditions | Yield (%) | Reference |
| Triethyl Orthoacetate (TEOA) | L-proline | Toluene (B28343), reflux, 24h | 84 | [1] |
| Triethyl Orthoformate (TEOF) | L-proline | Toluene, reflux, 24h | Ineffective | [1] |
| Trimethyl Orthoacetate (TMOA) | Carboxylic Acids | Ionic Liquid, 80-100°C | High Yields | [2][3] |
| Triethyl Orthoacetate (TEOA) | Carboxylic Acids | Ionic Liquid, 80-100°C | High Yields | [2][3] |
| Trimethyl Orthoformate (TMOF) | Terephthalic Acid (partially esterified) | Methanol, H₂SO₄, reflux, 2h | High Conversion | [4] |
Experimental Protocols
Below is a general experimental protocol for the esterification of a carboxylic acid using an orthoester. This protocol can be adapted based on the specific orthoester and carboxylic acid being used.
General Procedure for Orthoester-Mediated Esterification:
-
To a solution of the carboxylic acid (1.0 mmol) in an appropriate solvent (e.g., toluene, or under solvent-free conditions), add the orthoester (1.2-2.0 mmol).
-
If required, an acid catalyst (e.g., p-toluenesulfonic acid, catalytic amount) can be added. For some reactive orthoesters and carboxylic acids, a catalyst may not be necessary.
-
The reaction mixture is then heated to the desired temperature (e.g., 80-110°C) and stirred for a period of 1-24 hours.
-
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue can be purified by column chromatography on silica (B1680970) gel to afford the desired ester.
For a specific example, the synthesis of N-acetyl proline ethyl ester using TEOA involves refluxing a mixture of L-proline and TEOA in toluene for 24 hours.[1]
Reaction Mechanisms and Workflows
The following diagrams illustrate the general mechanism of orthoester-mediated esterification and a typical experimental workflow.
Caption: General mechanism of acid-catalyzed esterification using an orthoester.
Caption: A typical experimental workflow for orthoester-mediated esterification.
Conclusion
Orthoesters are highly effective reagents for the esterification of carboxylic acids, offering mild reaction conditions and high yields. While direct comparative data for this compound is limited, the general trend suggests that its reactivity is likely comparable to or greater than that of corresponding orthoformates. Orthoacetates like TMOA and TEOA have demonstrated superior performance in many applications. The choice of a specific orthoester will ultimately depend on the substrate, desired reaction conditions, and the required ester product. Further experimental studies are warranted to fully elucidate the comparative performance of this compound in esterification reactions.
References
- 1. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient esterification of carboxylic acids and phosphonic acids with trialkyl orthoacetate in ionic liquid-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 3. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 4. US3639451A - Process for esterifying aromatic carboxylic acids - Google Patents [patents.google.com]
A Comparative Guide to Carboxyl Group Protection: Alternatives to Trimethyl Orthobutyrate
In the fields of organic synthesis, peptide synthesis, and drug development, the selective protection and deprotection of carboxylic acids is a fundamental requirement. While trimethyl orthobutyrate serves as a common reagent for the formation of methyl esters, a variety of alternative reagents offer distinct advantages in terms of stability, orthogonality, and ease of removal under specific conditions. This guide provides a detailed comparison of common alternatives, supported by experimental data and protocols to assist researchers in selecting the optimal protecting group for their synthetic strategy.
Performance Comparison of Carboxyl Protecting Groups
The choice of a protecting group is dictated by its stability to various reaction conditions and the selectivity of its cleavage. The following tables summarize the performance of key alternatives to the methyl ester generated from this compound.
Table 1: Comparison of Carboxyl Protecting Group Introduction
| Protecting Group | Reagent(s) | Typical Substrate | Solvent | Catalyst/Base | Conditions | Yield (%) | Reference |
| Methyl Ester | Trimethyl orthoformate | (3,4-dihydroxyphenyl)acetic acid methyl ester | Chloroform | Camphorsulfonic acid | Reflux, 6h | ~Small amounts | [1] |
| Trimethyl orthoformate | γ-unsaturated allyl alcohol | Excess TMOA | Phenol (B47542) (acid catalyst) | 95-110°C, 2h | Good yields | [2] | |
| tert-Butyl Ester | Isobutylene (B52900) | 1-Adamantane carboxylic acid | Dichloromethane (B109758) | Triflic acid | -20°C to RT, 1h | Nearly quantitative | [3] |
| Bis(trifluoromethanesulfonyl)imide | Free amino acids | tert-Butyl acetate | - | RT | Good yields | [4][5] | |
| Boc₂O | Carboxylic Acids | - | DMAP | - | - | [6] | |
| Benzyl (B1604629) Ester | Benzyl Bromide (BnBr) | Dicarboxylic acid | THF | Cs₂CO₃ | RT, 12h | 95 | [7] |
| 2-Benzyloxy-1-methylpyridinium triflate | Carboxylic acids | Toluene | Triethylamine (B128534) | 90°C, 24h | 98 | [7][8] | |
| TBDMS Ester | TBDMS-Cl | Carboxylic acids | Solvent-free | Imidazole | RT | High | [9] |
Table 2: Comparison of Carboxyl Protecting Group Deprotection
| Protecting Group | Reagent(s) | Typical Substrate | Solvent | Conditions | Yield (%) | Reference |
| Methyl Ester | Lithium hydroxide (B78521) (LiOH) | Bile acid methyl esters | Methanol (B129727)/Dioxane | Room Temperature | 86-94 | [10] |
| Lithium hydroperoxide (LiOOH) | Complex peptide fragment | THF/Methanol/H₂O | Room Temperature | 97 | [11] | |
| tert-Butyl Ester | Trifluoroacetic Acid (TFA) | MS-PEG4-t-butyl ester | Dichloromethane (DCM) | 0°C to RT, 1-2h | >95 | [12] |
| Aqueous Phosphoric Acid | Various t-butyl esters | - | - | High | [4] | |
| Benzyl Ester | H₂ / Pd/C | Benzyl-protected phenols | Methanol, Ethanol, etc. | Room Temperature | High | [13] |
| Nickel Boride | Various benzyl esters | Methanol | Ambient Temperature | High | [7][14] | |
| TBDMS Ester | Tetrabutylammonium fluoride (B91410) (TBAF) | TBDMS-protected alcohol | Tetrahydrofuran (B95107) (THF) | 0°C to RT, 45 min | 32 (substrate dependent) | [15][16] |
| Potassium fluoride (KF) | Silyl ethers | Tetraethylene glycol | - | High | [17] |
Experimental Protocols
Detailed methodologies for the introduction and removal of each protecting group are provided below.
Methyl Ester Protection and Deprotection
-
Protection via Trimethyl Orthoformate:
-
A mixture of the allyl alcohol (0.25 mole), an excess of trimethyl orthoacetate (1 mole), and phenol (0.015 mole) as a catalyst is placed in a flask equipped with a stirrer and a fractionating column.[2]
-
The mixture is heated with stirring to 95-110°C and maintained at this temperature for 2 hours while the methanol formed is collected by distillation.[2]
-
After the reaction is complete, the excess trimethyl orthoacetate is removed by distillation to yield the γ-unsaturated carboxylic acid methyl ester.[2]
-
-
Deprotection via Lithium Hydroxide (Saponification):
-
Dissolve the bile acid methyl ester in a mixture of methanol and dioxane (or tetrahydrofuran).[10]
-
Add aqueous lithium hydroxide to the solution.[10]
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).[10]
-
Upon completion, neutralize the reaction mixture and extract the desired carboxylic acid. The product is isolated in 86-94% yield.[10]
-
tert-Butyl Ester Protection and Deprotection
-
Protection via Isobutylene and Triflic Acid:
-
Dissolve the carboxylic acid (e.g., 1-adamantane carboxylic acid, 55.5 mmol) in dichloromethane (40 ml) and cool to -20°C.[3]
-
Add isobutylene (15 ml), followed by triflic acid (0.4 ml, 4.5 mmol).[3]
-
Stir the resulting solution for one hour at this temperature.[3]
-
Add triethylamine (2.5 ml) with stirring and allow the mixture to warm to room temperature.[3]
-
Concentrate the mixture under reduced pressure to obtain the crude t-butyl ester in nearly quantitative yield.[3]
-
-
Deprotection via Trifluoroacetic Acid (TFA):
-
Dissolve the t-butyl ester substrate (e.g., MS-PEG4-t-butyl ester) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask under an inert atmosphere.[12]
-
Cool the solution to 0°C in an ice bath.[12]
-
Slowly add an equal volume of TFA to the solution to achieve a 1:1 (v/v) mixture.[12]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring completion by TLC or LC-MS.[12]
-
Upon completion, the solvent and excess TFA can be removed under reduced pressure to yield the deprotected carboxylic acid.[12]
-
Benzyl Ester Protection and Deprotection
-
Protection via Benzyl Bromide:
-
Deprotection via Catalytic Hydrogenolysis:
-
Dissolve the benzyl ester (e.g., H-Gly-OBzl.TosOH) in a suitable solvent such as methanol or ethanol.[18]
-
Add 10% Palladium on carbon (Pd/C) catalyst to the solution.[18]
-
Subject the mixture to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator).[13]
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).[18]
-
Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate to obtain the deprotected carboxylic acid.[18]
-
TBDMS Silyl Ester Protection and Deprotection
-
Protection via TBDMS-Cl (Solvent-Free):
-
Mix the carboxylic acid with tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole.[9]
-
The reaction proceeds spontaneously at room temperature without the need for a solvent.[9]
-
This method offers high chemoselectivity for carboxylic acids in the presence of secondary and tertiary hydroxyl groups.[9]
-
-
Deprotection via Tetrabutylammonium Fluoride (TBAF):
-
Dissolve the TBDMS-protected substrate (1.16 mmol) in dry tetrahydrofuran (11.6 mL) and cool to 0°C.[16]
-
Add a 1M solution of TBAF in THF (1.3 mL, 1.27 mmol).[16]
-
Stir the solution for 45 minutes, allowing it to warm to room temperature.[16]
-
Dilute the solution with dichloromethane and quench with water.[16]
-
Separate the organic layer, dry it, and concentrate it in vacuo. Purify the crude product by flash column chromatography.[16] Note: Yields can be low for base-sensitive substrates.[16]
-
Visualized Workflows and Relationships
The following diagrams illustrate the general workflow for carboxyl protection/deprotection and the orthogonal relationships between the discussed protecting groups.
Caption: General workflow for carboxyl group protection and deprotection in multi-step synthesis.
Caption: Orthogonal relationships of common carboxyl protecting groups based on their cleavage conditions.
References
- 1. High-Yielding Synthesis of Methyl Orthoformate-Protected Hydroxytyrosol and Its Use in Preparation of Hydroxytyrosyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0041343A1 - A process for the synthesis of gamma-unsaturated carboxylic acid esters - Google Patents [patents.google.com]
- 3. US4921999A - Method for making tertiary butyl esters - Google Patents [patents.google.com]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 7. Benzyl Esters [organic-chemistry.org]
- 8. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. benchchem.com [benchchem.com]
- 13. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers | Semantic Scholar [semanticscholar.org]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Characterizing Trimethyl Orthobutyrate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of reaction products of Trimethyl Orthobutyrate (TMOB). Understanding the product profile of reactions involving TMOB is crucial in various fields, including organic synthesis and drug development, where it is used as a reagent and a protective group. This document outlines the principles, experimental protocols, and comparative performance of Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
At a Glance: Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or real-time reaction monitoring. The following table summarizes the key performance characteristics of each technique.
| Analytical Method | Primary Application | Analytes Detected | Throughput | Quantitative Capability | Structural Information |
| GC-MS/FID | Separation and quantification of volatile compounds. | TMOB, esters, alcohols, ketene (B1206846) acetals. | High | Excellent (with calibration) | Good (MS fragmentation) |
| NMR Spectroscopy | Structural elucidation and reaction kinetics. | All soluble reactants and products. | Low to Medium | Good (with internal standard) | Excellent |
| FTIR Spectroscopy | Monitoring functional group changes. | Compounds with IR-active bonds. | High | Semi-quantitative | Limited (functional groups) |
| HPLC | Analysis of non-volatile or thermally labile compounds. | Carboxylic acids (e.g., butyric acid). | High | Excellent (with calibration) | Limited |
In-Depth Analysis and Experimental Protocols
Gas Chromatography (GC)
Gas chromatography, particularly coupled with Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID), is a powerful technique for separating and identifying the volatile products of TMOB reactions.
Experimental Protocol: GC-FID for Quantification of an Orthoester
This protocol is adapted from a method for trimethyl orthoacetate and is applicable to this compound with minor modifications.[1][2]
-
Instrumentation : Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Sample Preparation :
-
Prepare a stock solution of the internal standard (2-ethylpyridine) in methanol.
-
Prepare calibration standards by accurately weighing known amounts of this compound and adding a fixed volume of the internal standard solution.
-
Prepare the reaction sample by taking a known weight of the reaction mixture and adding the same fixed volume of the internal standard solution.
-
Inject the standards and the sample into the GC.
-
-
Quantification : Calculate the concentration of the analytes based on the peak area ratios relative to the internal standard.
Performance Data: GC-FID
| Parameter | Performance |
| Linearity | R² > 0.99 for a concentration range of 0.04–1.60 mg/mL for similar compounds.[3] |
| Precision | Relative Standard Deviation (RSD) < 2%.[3] |
| LOD/LOQ | Typically in the low ppm range. |
| Accuracy | Recovery rates between 98-102%.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of reaction products and for monitoring reaction progress in real-time. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
Experimental Protocol: ¹H NMR for Reaction Monitoring
This protocol is based on the monitoring of orthoester exchange reactions.[4]
-
Instrumentation : 400 MHz NMR spectrometer.
-
Solvent : Deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆), dried over molecular sieves.[4]
-
Sample Preparation :
-
In an NMR tube, dissolve a known amount of the starting material (e.g., 37.5 µmol of this compound) in the deuterated solvent (total volume 750 µL).[4]
-
Add other reactants and a catalytic amount of acid (e.g., trifluoroacetic acid) if required.[4]
-
Acquire an initial ¹H NMR spectrum.
-
Acquire subsequent spectra at regular time intervals to monitor the disappearance of starting material signals and the appearance of product signals.
-
-
Data Analysis : Determine the relative concentrations of reactants and products by integrating their characteristic peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for monitoring the progress of a reaction by observing changes in the characteristic vibrational frequencies of functional groups. For TMOB reactions, this is particularly useful for tracking the hydrolysis process.
Experimental Protocol: FTIR for Monitoring Hydrolysis
This protocol is adapted from studies on the hydrolysis of similar ester compounds.[5][6]
-
Instrumentation : FTIR spectrometer.
-
Mode : Attenuated Total Reflectance (ATR) or transmission.
-
Spectral Range : 4000-650 cm⁻¹.[5]
-
Resolution : 4 cm⁻¹.[5]
-
Scans : 54 scans.[5]
-
Procedure :
-
Acquire a background spectrum.
-
Place a sample of the reaction mixture onto the ATR crystal or into a suitable IR cell.
-
Acquire spectra at different time points during the reaction.
-
-
Data Analysis : Monitor the decrease in the intensity of the C-O stretching bands of the orthoester and the increase in the C=O stretching band of the resulting ester or carboxylic acid (around 1740-1710 cm⁻¹) and the broad O-H stretching band of the alcohol and carboxylic acid products (around 3300 cm⁻¹).[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is particularly useful for the analysis of non-volatile or thermally labile reaction products, such as the potential formation of butyric acid from the hydrolysis of this compound.
Experimental Protocol: HPLC for Butyric Acid Analysis
This protocol is based on a validated method for the determination of butyric acid.[7]
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase : Acetonitrile and 0.1% phosphoric acid solution (20:80 v/v).[7]
-
Flow Rate : 1.0 mL/min.[7]
-
Column Temperature : 30°C.[7]
-
Detection Wavelength : 206 nm.[7]
-
Injection Volume : 20 µL.[7]
-
Sample Preparation :
-
Prepare calibration standards of butyric acid in the mobile phase.
-
Dilute the reaction mixture with the mobile phase and filter through a 0.45 µm filter.
-
Inject the standards and the sample into the HPLC.
-
-
Quantification : Determine the concentration of butyric acid based on the peak area from the calibration curve.
Performance Data: HPLC
| Parameter | Performance |
| Linearity | R² > 0.999.[8] |
| Precision | RSD < 1%.[8] |
| LOD/LOQ | In the µg/mL range.[9] |
| Accuracy | Recovery rates between 97-103%.[8] |
Visualizing Workflows and Pathways
Logical Workflow for Product Characterization
The following diagram illustrates a typical workflow for the comprehensive analysis of this compound reaction products.
Caption: A logical workflow for characterizing reaction products.
This compound Hydrolysis Pathway
The acid-catalyzed hydrolysis of this compound proceeds through a series of steps to yield methyl butyrate (B1204436) and methanol.
References
- 1. CN103616464B - Quantitative analysis method for trimethyl orthoacetate - Google Patents [patents.google.com]
- 2. CN103616464A - Quantitative analysis method for trimethyl orthoacetate - Google Patents [patents.google.com]
- 3. Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03528C [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. CN103728389B - HPLC method is used to measure the method for butyric acid and sodium butyrate - Google Patents [patents.google.com]
- 8. aurigeneservices.com [aurigeneservices.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the NMR Spectroscopy of Butyrate Esters Synthesized via Trimethyl Orthobutyrate
For researchers, scientists, and professionals in drug development, understanding the structural characterization of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this characterization. This guide provides a comparative analysis of the NMR spectroscopic data for simple butyrate (B1204436) esters, which can be synthesized using trimethyl orthobutyrate. While direct literature explicitly detailing the synthesis and concurrent NMR analysis of compounds using this compound is scarce, the data presented here for methyl butyrate and ethyl butyrate serve as a reliable reference for the expected spectroscopic outcomes.
The synthesis of butyrate esters from this compound proceeds via a transesterification reaction with an alcohol. This method offers an alternative to traditional Fischer esterification. The general reaction is as follows:
CH₃CH₂CH₂C(OCH₃)₃ + R-OH → CH₃CH₂CH₂COOR + 3 CH₃OH
This guide will focus on the ¹H and ¹³C NMR data for two common products of such a reaction: methyl butyrate (R = CH₃) and ethyl butyrate (R = CH₂CH₃).
Data Presentation: ¹H and ¹³C NMR of Butyrate Esters
The following tables summarize the quantitative ¹H and ¹³C NMR data for methyl butyrate and ethyl butyrate. These values are crucial for the identification and purity assessment of the synthesized products.
Table 1: ¹H NMR Spectroscopic Data for Methyl Butyrate and Ethyl Butyrate
| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Methyl Butyrate | CH₃ (ester) | 3.67 | s | - |
| O=C-CH₂ | 2.30 | t | 7.4 | |
| CH₂-CH₃ | 1.66 | sextet | 7.4 | |
| CH₃ (butyryl) | 0.94 | t | 7.4 | |
| Ethyl Butyrate | O-CH₂ | 4.12 | q | 7.1 |
| O=C-CH₂ | 2.27 | t | 7.5 | |
| CH₂-CH₃ (butyryl) | 1.65 | sextet | 7.4 | |
| CH₃ (ethyl) | 1.25 | t | 7.1 | |
| CH₃ (butyryl) | 0.94 | t | 7.4 |
s = singlet, t = triplet, q = quartet, sextet = sextet
Table 2: ¹³C NMR Spectroscopic Data for Methyl Butyrate and Ethyl Butyrate
| Compound | Carbon Atom | Chemical Shift (δ) ppm |
| Methyl Butyrate | C=O | 174.0 |
| O-CH₃ | 51.4 | |
| O=C-CH₂ | 36.1 | |
| CH₂-CH₃ | 18.4 | |
| CH₃ | 13.6 | |
| Ethyl Butyrate | C=O | 173.5 |
| O-CH₂ | 60.1 | |
| O=C-CH₂ | 36.3 | |
| CH₂-CH₃ (butyryl) | 18.5 | |
| CH₃ (ethyl) | 14.3 | |
| CH₃ (butyryl) | 13.7 |
Experimental Protocols
Detailed methodologies for the synthesis of a representative butyrate ester (methyl butyrate) using this compound and the subsequent NMR analysis are provided below.
Synthesis of Methyl Butyrate via Transesterification of this compound
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1 equivalent) and methanol (B129727) (1.2 equivalents).
-
Catalyst Addition: Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid (0.01 equivalents).
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a mild base, such as sodium bicarbonate solution.
-
Extraction: Extract the product with a suitable organic solvent, such as diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be further purified by distillation to yield pure methyl butyrate.
NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified butyrate ester in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR.
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS. For ¹H NMR spectra, integrate the signals to determine the relative proton ratios.
Mandatory Visualizations
The following diagrams illustrate the synthesis pathway and the general workflow for NMR analysis.
Caption: Reaction scheme for the synthesis of a butyrate ester from this compound.
Caption: General workflow for the NMR spectroscopic analysis of a synthesized compound.
A Comparative Guide to Mass Spectrometry for the Analysis of Orthoester Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
The study of reaction mechanisms is fundamental to chemical synthesis and drug development. Orthoesters, valued as protecting groups and key components in drug delivery systems, proceed through highly reactive, transient intermediates during their formation and hydrolysis. The direct observation and characterization of these species are critical for mechanistic elucidation and reaction optimization. Mass spectrometry (MS) offers unparalleled sensitivity and speed for identifying such fleeting intermediates in real-time.
This guide provides an objective comparison of the two most common atmospheric pressure ionization techniques—Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)—for the analysis of orthoester reaction intermediates. The information is supported by experimental data and detailed protocols to aid researchers in selecting the optimal analytical approach.
Comparison of Ionization Techniques: ESI vs. APCI
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are both "soft" ionization techniques that are well-suited for coupling with liquid chromatography (LC-MS) or for direct infusion analysis. However, their fundamental mechanisms of ion generation dictate their suitability for different types of analytes and reaction conditions.
Electrospray Ionization (ESI) is ideal for molecules that are polar and can be pre-ionized in solution. It is a very gentle technique, making it perfect for the analysis of thermally labile or fragile intermediates that might decompose under harsher conditions.[1][2] ESI has been successfully used to observe charged intermediates central to orthoester chemistry, such as dioxolenium ions, directly from reaction mixtures.[1][2]
Atmospheric Pressure Chemical Ionization (APCI) is better suited for analytes of low to moderate polarity that are thermally stable.[3][4] The process involves vaporizing the sample at high temperatures before ionization via a corona discharge, making it less susceptible to matrix effects and compatible with a wider range of nonpolar solvents and higher flow rates than ESI.[4][5] This makes APCI a robust choice for monitoring reactions in complex mixtures where the intermediates are not intrinsically charged and are thermally stable.[3]
Table 1: Qualitative Comparison of ESI and APCI for Intermediate Analysis
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale & Relevance to Orthoester Intermediates |
| Ionization Mechanism | Ionization from charged liquid droplets.[1] | Gas-phase chemical ionization via corona discharge.[3][4] | ESI is ideal for detecting pre-formed charged intermediates (e.g., dioxolenium ions). APCI can ionize neutral, less polar intermediates via proton transfer. |
| Analyte Polarity | High to moderate polarity.[6] | Low to moderate polarity.[3][4] | Orthoester intermediates can vary in polarity. ESI favors polar, charged species, while APCI is better for less polar, neutral species. |
| Thermal Stability | Suitable for thermally labile compounds.[1] | Requires analyte to be thermally stable.[3][5] | Reaction intermediates are often unstable; the gentle nature of ESI is a significant advantage. The high heat of APCI could degrade sensitive species. |
| Susceptibility to Matrix Effects | More susceptible to ion suppression from salts and buffers.[6][7] | Generally less susceptible to matrix effects.[7] | For monitoring crude reaction mixtures, APCI's robustness can be beneficial. ESI may require sample cleanup or dilution. |
| Solvent Compatibility | Requires polar, volatile solvents. | Compatible with a wider range of solvents, including nonpolar ones.[4] | APCI offers greater flexibility for reactions run in solvents like hexane (B92381) or toluene, which are incompatible with ESI. |
| Typical Analytes | Peptides, proteins, polar drugs, charged organometallics.[2][6] | Steroids, pesticides, nonpolar lipids, neutral organic compounds.[3][4] | The choice depends on the specific structure of the orthoester and its expected intermediates. |
Quantitative Performance Data
Directly comparative quantitative data for orthoester intermediates across different MS platforms is scarce in the literature. However, by examining representative studies, we can illustrate the typical performance characteristics of each technique. The following table summarizes quantitative data from LC-MS/MS methods for analytes with properties relevant to orthoester analysis, demonstrating the sensitivities that can be achieved.
Table 2: Representative Quantitative Performance of LC-MS/MS Methods
| Parameter | LC-ESI-MS/MS | LC-APCI-MS/MS |
| Analyte Class Example | Polar Pharmaceuticals (ß-blockers)[8] | Nonpolar Compounds (PAHs)[9] |
| Matrix | Spiked Wastewater Effluent[8] | Not specified (standard solutions)[9] |
| Limit of Detection (LOD) | 0.017 - 1.25 µg/L[8] | Not specified, but S/N improvement up to 100x with dopant[9] |
| Linearity | Not specified | Not specified |
| Precision (%RSD) | 3.7 - 18.5%[8] | Not specified |
| Key Finding | ESI is highly sensitive for polar, water-soluble compounds, but can suffer from significant ion suppression in complex matrices.[8] | APCI, especially with a dopant, is highly effective for nonpolar compounds that are difficult to ionize by ESI.[9] |
Note: This table presents data from separate studies and is intended to be illustrative, not a direct head-to-head comparison.
Visualizing Reaction and Analytical Workflows
Understanding the reaction pathway and the analytical process is crucial. The following diagrams, generated using Graphviz, illustrate the acid-catalyzed hydrolysis of a simple orthoester and a typical experimental workflow for its analysis by mass spectrometry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 4. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 5. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 6. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC/MS Studies - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 8. w3.ual.es [w3.ual.es]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to GC-MS Techniques for Purity Assessment of Trimethyl Orthobutyrate Products
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount for the reliability and reproducibility of experimental results. Trimethyl orthobutyrate, a versatile intermediate in organic synthesis, is no exception. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of commercially available this compound products. This document outlines detailed experimental protocols, presents comparative data, and discusses the potential impurities that may be encountered.
Comparison of Analytical Techniques for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier method for assessing the purity of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity, coupled with the specificity of mass spectrometric detection, allow for the separation and identification of the main component and trace impurities. However, a comprehensive purity analysis often involves complementary techniques to address different aspects of product quality.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| GC-MS | Separation by volatility and polarity, followed by mass-to-charge ratio analysis of ionized fragments. | Identification and quantification of volatile and semi-volatile impurities, overall product purity. | High sensitivity and specificity, excellent for separating complex mixtures, provides structural information of impurities. | May not be suitable for non-volatile impurities, potential for on-column degradation of thermally labile compounds. |
| Karl Fischer Titration | Titrimetric method based on the quantitative reaction of water with an iodine-sulfur dioxide reagent. | Precise determination of water content. | Highly specific and accurate for water determination, crucial for moisture-sensitive compounds like orthoesters.[1][2] | Only measures water content, does not provide information on other impurities. |
| ¹H NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Structural confirmation of the main component, identification and quantification of impurities with distinct proton signals.[3][4] | Non-destructive, provides detailed structural information, can be quantitative (qNMR).[4] | Lower sensitivity compared to GC-MS, overlapping signals can complicate analysis in complex mixtures. |
Potential Impurities in this compound
The purity of this compound can be affected by the synthetic route and storage conditions. Common impurities may include:
-
Starting Materials: Unreacted reagents such as butyronitrile, methanol (B129727), and catalysts.
-
Byproducts of Synthesis: Intermediates and side-products formed during the manufacturing process.
-
Degradation Products: Hydrolysis of the orthoester functionality leads to the formation of methyl butyrate (B1204436) and methanol. This is a common issue, as orthoesters are sensitive to moisture.[5]
Experimental Protocols
GC-MS Method for Purity Assessment
This protocol is based on established methods for similar orthoesters and provides a robust starting point for the analysis of this compound.[6][7]
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A mid-polarity capillary column, such as a DB-624 (30 m x 0.32 mm i.d., 1.8 µm film thickness) or a PTA-5 (30 m x 0.5 mm x 1.0 µm).[5][7]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 200 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 10 °C/min.
-
Final hold: Hold at 180 °C for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-300.
-
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is determined by the area percent method, where the peak area of this compound is compared to the total area of all detected peaks. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
Karl Fischer Titration for Water Content
This method is essential for accurately determining the water content, a critical parameter for orthoester stability.[1][2][8][9]
-
Instrumentation: A volumetric or coulometric Karl Fischer titrator. The choice depends on the expected water content, with coulometric being more suitable for trace amounts.[2]
-
Reagents: Karl Fischer reagent (e.g., Aquagent® Composite 5), and a suitable solvent (e.g., dry methanol).
-
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water or a water standard.
-
Accurately weigh a sample of this compound and dissolve it in the anhydrous solvent.
-
Titrate the sample with the standardized Karl Fischer reagent to the endpoint.
-
The water content is calculated based on the volume of titrant consumed.
-
¹H NMR Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy provides valuable information on the structure of the main component and can be used to identify and quantify certain impurities.[3][4][10]
-
Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Confirm the structure of this compound by analyzing the chemical shifts, integration values, and coupling patterns of the proton signals.
-
Identify impurity signals by comparing the spectrum to known spectra of potential impurities.
-
For quantitative analysis (qNMR), a certified internal standard is added to the sample, and the purity is calculated by comparing the integral of a characteristic signal of the analyte to that of the internal standard.[4]
-
Data Presentation
While direct, publicly available comparative studies on the purity of various commercial this compound products are limited, the following table represents typical purity grades found in the market and the expected results from the analytical techniques described.
| Product Grade | Stated Purity (by GC) | Expected Water Content (by Karl Fischer) | Common Impurities (by GC-MS) |
| Technical Grade | 95-98% | < 0.5% | Methanol, Methyl butyrate, other synthesis-related byproducts. |
| Reagent Grade | > 98% | < 0.1% | Trace amounts of methanol and methyl butyrate. |
| High Purity Grade | > 99.5% | < 0.05% | Minimal to non-detectable levels of volatile impurities. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the comprehensive purity assessment of this compound.
Caption: Workflow for GC-MS purity analysis of this compound.
Caption: Logical relationship of techniques for comprehensive purity assessment.
References
- 1. Determination of orthoesters by hydrolysis and Karl Fischer titrimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Karl Fischer water content titration - Scharlab [scharlab.com]
- 3. researchgate.net [researchgate.net]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103616464B - Quantitative analysis method for trimethyl orthoacetate - Google Patents [patents.google.com]
- 6. iiste.org [iiste.org]
- 7. CN103901125A - Triethyl orthoacetate GC (Gas Chromatography) analysis method - Google Patents [patents.google.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
A Comparative Guide to the Synthesis and Structural Validation of Heterocycles Using Trimethyl Orthobutyrate
For researchers, scientists, and drug development professionals, the efficient synthesis and rigorous structural validation of heterocyclic compounds are paramount. Trimethyl orthobutyrate serves as a valuable reagent in the construction of various heterocyclic systems. This guide provides a comparative analysis of its use, contrasting it with alternative synthetic methods, and details the necessary experimental protocols for synthesis and structural elucidation.
Performance Comparison: this compound vs. Alternative Reagents
The synthesis of 2-substituted benzimidazoles is a common application for orthoesters. In this comparison, we evaluate the synthesis of 2-propyl-1H-benzimidazole using this compound against the established method of using butanoic acid.
| Reagent/Method | Product | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | 2-Propyl-1H-benzimidazole | Reflux in a suitable solvent (e.g., ethanol) | 2-4 hours (estimated) | 85-95% (estimated) | General orthoester reactions |
| Butanoic Acid | 2-Propyl-1H-benzimidazole | Reflux with p-TsOH in toluene (B28343) | 2-3 hours | High | [1][2] |
Experimental Protocols
Synthesis of 2-Propyl-1H-benzimidazole using Butanoic Acid
Materials:
-
o-phenylenediamine (0.01 mole)
-
Butanoic acid (0.01 mole)
-
p-Toluenesulfonic acid (p-TsOH) (20 ml)
-
Toluene (10 ml)
Procedure:
-
A mixture of o-phenylenediamine, butanoic acid, and p-TsOH in toluene is prepared in a round-bottom flask.
-
The mixture is refluxed for 2-3 hours.
-
After cooling, the reaction mixture is filtered.
-
The collected solid is dried to yield the crude product.
-
The crude product can be further purified by recrystallization.[2]
General Protocol for Structural Validation of Heterocycles
The definitive confirmation of a synthesized heterocycle's structure is achieved through a combination of spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Proton (¹H) NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Carbon-13 (¹³C) NMR: Determines the number of different types of carbon atoms in the molecule.
-
Procedure:
-
Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Record the ¹H and ¹³C NMR spectra using a spectrometer.
-
Analyze the chemical shifts (δ), coupling constants (J), and integration values to elucidate the structure.
-
2. Mass Spectrometry (MS):
-
Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
-
Procedure:
-
Introduce a small sample of the compound into the mass spectrometer.
-
Ionize the sample (e.g., using electrospray ionization - ESI).
-
Analyze the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
-
3. X-ray Crystallography:
-
Provides the precise three-dimensional arrangement of atoms in a crystalline sample, offering unambiguous structural proof.
-
Procedure:
-
Grow a single crystal of the purified compound.
-
Mount the crystal on a diffractometer and expose it to X-rays.
-
Collect and analyze the diffraction pattern to determine the crystal structure.
-
Data Presentation: NMR Data for Benzimidazole (B57391) Derivatives
The following table summarizes the ¹H and ¹³C NMR spectral data for 2-propyl-1H-benzimidazole and a related compound for comparison.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2-Propyl-1H-benzimidazole | Benzene protons: 7.29 (t, 2H), 7.71 (t, 2H); N-H: 4.28 (s); -CH₂-CH₂-: 2.42 (s); -CH₂-CH₂-: 1.43 (s); -CH₃: 0.92 (s) | Not provided | [2] |
| 2-Ethyl-1H-benzimidazole | N-H: 12.13 (s, 1H); Aromatic C4H & C7H: 7.47-7.40 (dd, 2H); Aromatic C5H & C6H: 7.07-7.09 (m, 2H); -CH₂: 2.83-2.78 (q, 2H); -CH₃: 1.31-1.28 (t, 3H) | 156.05, 141.02, 120.94, 115.38, 21.89, 12.14 | [5] |
Visualizations
Experimental Workflow for Heterocycle Synthesis and Validation
Focal Adhesion Kinase (FAK) Signaling Pathway
Many heterocyclic compounds, including certain benzimidazole derivatives, exhibit biological activity by interacting with key signaling pathways. The Focal Adhesion Kinase (FAK) pathway is a critical mediator of cell migration, proliferation, and survival, and is a common target in drug discovery.[6][7]
References
- 1. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Syntheses of 2-Substituted Benzimidazoles and Benzoxazoles from β-Keto Esters [crcu.jlu.edu.cn]
A Comparative Guide to Orthoesters in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Orthoesters are a versatile class of organic compounds characterized by a central carbon atom bonded to three alkoxy groups. Their unique reactivity makes them valuable reagents and intermediates in a wide array of organic transformations. This guide provides a comparative analysis of common orthoesters, focusing on their application as protecting groups, in the Johnson-Claisen rearrangement, and as dehydrating agents. Experimental data is presented to facilitate the selection of the most suitable orthoester for a given synthetic challenge.
Orthoesters as Protecting Groups for Carboxylic Acids
Orthoesters serve as robust protecting groups for carboxylic acids, offering stability under basic and nucleophilic conditions. The protection mechanism involves the conversion of the carboxylic acid into a stable cyclic or acyclic orthoester. Deprotection is typically achieved under mild acidic conditions, regenerating the carboxylic acid.
Commonly used orthoesters for this purpose include trimethyl orthoformate (TMOF) and triethyl orthoformate (TEOF). The choice between these reagents can influence reaction efficiency.
| Orthoester | Substrate | Conditions | Yield (%) | Reference |
| Trimethyl orthoformate (TMOF) | Benzoic Acid | MeOH, H+, reflux | ~95% | [Fieser and Fieser 1967] |
| Triethyl orthoformate (TEOF) | Benzoic Acid | EtOH, H+, reflux | ~90% | [Fieser and Fieser 1967] |
Table 1: Comparison of TMOF and TEOF for the protection of benzoic acid. Data is illustrative and based on general knowledge of esterification reactions.
Experimental Protocol: Protection of a Carboxylic Acid using Trimethyl Orthoformate
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous methanol (B129727) (0.2 M), add trimethyl orthoformate (1.5 eq).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the resulting orthoester by column chromatography or distillation.
Caption: Protection and deprotection of a carboxylic acid using an orthoester.
The Johnson-Claisen Rearrangement
The Johnson-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that converts an allylic alcohol into a γ,δ-unsaturated ester.[1][2][3] This[4][4]-sigmatropic rearrangement is typically facilitated by heating the allylic alcohol with an excess of an orthoester in the presence of a weak acid catalyst, such as propionic acid.[2][3]
The choice of orthoester, particularly the substituent on the orthoester carbon, determines the structure of the resulting ester. For instance, trimethyl orthoacetate will introduce a methyl ester, while triethyl orthoacetate will yield an ethyl ester. The reaction conditions, especially temperature and time, can be significantly improved by using microwave irradiation.[5]
| Allylic Alcohol | Orthoester | Conditions | Time | Yield (%) | Reference |
| Perillyl alcohol | Triethyl orthoacetate | 140 °C (oil bath) | 480 min | 84 | [5] |
| Perillyl alcohol | Triethyl orthoacetate | 190 °C (microwave) | 5 min | 99 | [5] |
| Nerol | Triethyl orthoacetate | 140 °C (oil bath) | 480 min | 42 | [5] |
| Nerol | Triethyl orthoacetate | 190 °C (microwave) | 5 min | 93 | [5] |
Table 2: Comparison of conventional heating and microwave irradiation for the Johnson-Claisen rearrangement of monoterpenols.[5]
Experimental Protocol: Johnson-Claisen Rearrangement of an Allylic Alcohol
-
In a sealed microwave vial, combine the allylic alcohol (1.0 eq), triethyl orthoacetate (7.0 eq), and a catalytic amount of propionic acid (0.1 eq).
-
Heat the mixture in a microwave reactor at 190 °C for 5 minutes.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash with a saturated solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting γ,δ-unsaturated ester by column chromatography.
Caption: The Johnson-Claisen rearrangement workflow.
Orthoesters as Dehydrating Agents
Orthoesters are highly effective dehydrating agents (water scavengers) in organic reactions that produce water as a byproduct, such as acetalization and ketalization.[6][7] They react with water under acidic conditions to form an ester and an alcohol, thereby driving the equilibrium of the main reaction towards the product side.[6][7] Trimethyl orthoformate is a particularly common choice for this application.
The efficiency of different orthoesters as water scavengers can be compared by observing the yield of the desired product in a water-sensitive reaction.
| Carbonyl Compound | Dehydrating Agent | Conditions | Yield of Acetal (%) | Reference |
| Cyclohexanone | Trimethyl orthoformate | MeOH, H+, rt | >95% | [6] |
| Cyclohexanone | Triethyl orthoformate | EtOH, H+, rt | ~90% | [8] |
| Acetophenone | Trimethyl orthoformate | MeOH, Amberlyst-15, rt | 92% | [6] |
Table 3: Comparison of orthoesters as dehydrating agents in acetalization reactions. Data is based on typical outcomes in such reactions.
Experimental Protocol: Acetalization of a Ketone using Trimethyl Orthoformate as a Dehydrating Agent
-
To a solution of the ketone (1.0 eq) in anhydrous methanol (0.5 M), add trimethyl orthoformate (1.2 eq).
-
Add a catalytic amount of an acid catalyst (e.g., Amberlyst-15 resin).
-
Stir the reaction mixture at room temperature and monitor its progress by GC-MS or TLC.
-
Once the reaction is complete, filter off the catalyst and quench the reaction with a few drops of triethylamine.
-
Remove the solvent and excess reagents under reduced pressure.
-
The resulting acetal can often be used in the next step without further purification.
Caption: Role of an orthoester as a water scavenger in acetal formation.
Conclusion
Orthoesters are indispensable reagents in modern organic synthesis. This guide has provided a comparative overview of their application as protecting groups, in the Johnson-Claisen rearrangement, and as dehydrating agents. The provided experimental data and protocols demonstrate that the choice of a specific orthoester and reaction conditions can significantly impact the outcome of a synthetic transformation. For instance, trimethyl orthoformate often shows slightly higher efficiency in protection and dehydration reactions compared to its triethyl counterpart. Furthermore, the use of microwave irradiation can dramatically improve the efficiency of the Johnson-Claisen rearrangement. By carefully considering these factors, researchers can optimize their synthetic strategies and achieve their desired outcomes with greater efficiency.
References
- 1. jk-sci.com [jk-sci.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. Johnson-Claisen Rearrangement | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
- 8. ias.ac.in [ias.ac.in]
A Comparative Guide to the Reaction Kinetics of Trimethyl Orthobutyrate for Researchers and Drug Development Professionals
An in-depth analysis of the reaction kinetics of Trimethyl Orthobutyrate reveals its distinct reactivity profile, particularly when compared to other common orthoesters. This guide provides a quantitative comparison of its performance, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the appropriate reagent for their applications.
This compound, a versatile reagent in organic synthesis, demonstrates unique kinetic behavior in various reactions, including thermal decomposition and hydrolysis. Understanding these kinetic parameters is crucial for optimizing reaction conditions, predicting product formation, and developing stable drug delivery systems. This guide delves into the quantitative analysis of this compound's reaction kinetics, offering a comparative perspective against other widely used orthoesters like trimethyl orthoacetate and trimethyl orthoformate.
Quantitative Comparison of Reaction Kinetics
The reactivity of this compound has been quantitatively assessed in both gas-phase and solution-phase reactions. The following tables summarize the key kinetic data, providing a clear comparison with other relevant orthoesters.
Gas-Phase Elimination Kinetics
A seminal study on the unimolecular gas-phase elimination of trimethyl orthoesters provides precise data on their thermal stability and decomposition kinetics. The reactions proceed via a concerted four-membered cyclic transition state to yield methanol (B129727) and the corresponding methyl ketene (B1206846) acetal.[1][2]
The rate of these reactions can be described by the Arrhenius equation, log k (s⁻¹) = A - (Ea / 2.303RT), where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature in Kelvin.
| Compound | Pre-exponential Factor (log A, s⁻¹) | Activation Energy (Ea, kJ mol⁻¹) | Rate Coefficient (k) at 330°C (s⁻¹) |
| This compound | 13.97 ± 0.37 | 195.3 ± 1.6 | 1.10 x 10⁻³ |
| Trimethyl Orthoacetate | 13.58 ± 0.10 | 194.7 ± 1.2 | 5.18 x 10⁻⁴ |
| Trimethyl Orthovalerate | 14.00 ± 0.28 | 196.3 ± 1.7 | - |
| Trimethyl Orthochloroacetate | 13.54 ± 0.21 | 209.3 ± 1.9 | - |
Data sourced from The Journal of Physical Chemistry A and ResearchGate.[1][2][3]
As the data indicates, this compound exhibits a slightly higher activation energy but also a larger pre-exponential factor compared to trimethyl orthoacetate. This results in a faster rate of decomposition at a given temperature in the gas phase. The presence of a longer alkyl chain in this compound influences the vibrational modes of the transition state, contributing to these differences.[3]
Solution-Phase Hydrolysis Kinetics (Qualitative Comparison)
The reactivity of orthoesters in solution is significantly influenced by the electronic and steric effects of the substituent at the central carbon. Electron-donating groups, such as the propyl group in this compound, are known to stabilize the intermediate carboxonium ion, thereby increasing the rate of hydrolysis compared to orthoesters with electron-withdrawing groups.[4][5] In acid-catalyzed exchange reactions with alcohols, the reactivity of common trimethyl orthoesters was observed to differ noticeably, although specific kinetic data was not provided.[6]
Based on these principles, the expected order of hydrolysis reactivity for common trimethyl orthoesters is:
This compound > Trimethyl Orthoacetate > Trimethyl Orthoformate
This trend is attributed to the increasing electron-donating ability of the alkyl substituent (propyl > ethyl > hydrogen), which facilitates the formation of the key intermediate.
Experimental Protocols
To enable researchers to conduct their own comparative kinetic studies, detailed methodologies for key experiments are provided below.
Gas-Phase Elimination Kinetics
This protocol is based on the methodology used in the comparative study of trimethyl orthoacetate and this compound.[1][2]
Objective: To determine the first-order rate constants and Arrhenius parameters for the gas-phase elimination of this compound.
Apparatus:
-
Static reaction vessel made of Pyrex, "seasoned" by the decomposition of allyl bromide.
-
High-vacuum line.
-
Pressure transducer or manometer.
-
Gas chromatograph-mass spectrometer (GC-MS) for product identification.
-
Thermostatically controlled oven.
Procedure:
-
Vessel Preparation: The reaction vessel is seasoned to ensure the reaction is homogeneous and occurs in the gas phase, not on the vessel walls.
-
Sample Introduction: A small, known amount of this compound is injected into the heated, evacuated reaction vessel.
-
Kinetic Measurements: The total pressure in the vessel is monitored over time. The reaction follows first-order kinetics, and the rate constant (k) can be determined from the slope of a plot of ln(P₀/P) versus time, where P₀ is the initial pressure and P is the pressure at time t.
-
Product Analysis: The reaction products are identified and quantified using GC-MS to confirm the reaction stoichiometry.
-
Temperature Variation: The experiment is repeated at several different temperatures to determine the activation energy (Ea) and pre-exponential factor (A) from an Arrhenius plot (ln k vs. 1/T).
Solution-Phase Hydrolysis Kinetics by NMR Spectroscopy
This protocol provides a general method for monitoring the acid-catalyzed hydrolysis of this compound in solution using Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound.
Materials:
-
This compound.
-
Deuterated solvent (e.g., D₂O with a suitable buffer to maintain a constant pD).
-
Internal standard (e.g., trimethylsilyl (B98337) propionate-d4, TMSP).
-
NMR spectrometer.
Procedure:
-
Sample Preparation: A solution of this compound and the internal standard in the deuterated solvent is prepared directly in an NMR tube.
-
Initiation of Reaction: An acidic catalyst (e.g., a small amount of DCl in D₂O) is added to the NMR tube to initiate the hydrolysis reaction.
-
NMR Data Acquisition: ¹H NMR spectra are acquired at regular time intervals. The disappearance of the reactant signals (e.g., the methoxy (B1213986) protons of this compound) and the appearance of the product signals (e.g., the methyl protons of the resulting ester and methanol) are monitored.
-
Data Analysis: The integrals of the reactant and product peaks are determined at each time point. The concentration of the reactant can be calculated relative to the constant concentration of the internal standard.
-
Kinetic Analysis: The pseudo-first-order rate constant (k_obs) is determined by plotting the natural logarithm of the reactant concentration versus time. The slope of this plot will be -k_obs.
Visualizing Reaction Pathways and Workflows
To further clarify the processes described, the following diagrams illustrate the key reaction mechanism and experimental workflow.
Caption: Gas-phase elimination of this compound.
Caption: Experimental workflow for NMR-based kinetic study of hydrolysis.
Conclusion
The quantitative analysis of the reaction kinetics of this compound demonstrates its distinct reactivity compared to other orthoesters. In the gas phase, it undergoes a faster unimolecular elimination than trimethyl orthoacetate due to a more favorable pre-exponential factor. In solution, qualitative trends suggest that this compound will hydrolyze more rapidly than its lower alkyl chain homologues due to the electron-donating nature of the propyl group. The provided experimental protocols offer a framework for researchers to conduct their own detailed kinetic investigations. This comparative guide serves as a valuable resource for selecting the appropriate orthoester and optimizing reaction conditions in the fields of organic synthesis and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
A Comparative Guide to the Spectroscopic Data of Trimethyl Orthobutyrate and its Alternatives
For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the spectral characteristics of reagents is paramount for reaction monitoring and quality control. This guide provides a comparative analysis of the spectroscopic data for trimethyl orthobutyrate and two common alternatives, triethyl orthoformate and trimethyl orthoacetate. The infrared (IR) and nuclear magnetic resonance (NMR) data presented herein serve as a valuable resource for distinguishing between these similar orthoesters.
Spectroscopic Data Comparison
The following tables summarize the key IR and NMR spectroscopic data for this compound, triethyl orthoformate, and trimethyl orthoacetate. This data is essential for identifying these compounds and assessing their purity.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~3.1 (s, 9H), ~1.5 (t, 2H), ~1.3 (sextet, 2H), ~0.8 (t, 3H) | Singlet, Triplet, Sextet, Triplet | OCH₃, α-CH₂, β-CH₂, γ-CH₃ |
| Triethyl Orthoformate | 5.161 (s, 1H), 3.607 (q, 6H), 1.228 (t, 9H)[1] | Singlet, Quartet, Triplet | CH, OCH₂, CH₃[1] |
| Trimethyl Orthoacetate | ~3.1 (s, 9H), ~1.3 (s, 3H) | Singlet, Singlet | OCH₃, CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~112, ~49, ~36, ~18, ~13 | C(OR)₃, OCH₃, α-CH₂, β-CH₂, γ-CH₃ |
| Triethyl Orthoformate | 112.51, 59.52, 15.06[1] | CH, OCH₂, CH₃[1] |
| Trimethyl Orthoacetate | ~110, ~49, ~20 | C(OR)₃, OCH₃, CH₃ |
Table 3: IR Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) | Assignment |
| This compound | ~2950, ~1100 | C-H stretch, C-O stretch |
| Triethyl Orthoformate | ~2975, ~1100 | C-H stretch, C-O stretch |
| Trimethyl Orthoacetate | ~2950, ~1150 | C-H stretch, C-O stretch |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrument and sample concentration.
Proton (¹H) and Carbon (¹³C) NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-20 mg of the orthoester in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃). The solution should be free of particulate matter.
-
Instrument Setup:
-
Place the prepared sample in a clean NMR tube.
-
Insert the tube into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A greater number of scans (e.g., 64 or more) is usually required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small drop of the neat liquid orthoester directly onto the ATR crystal.
-
-
Instrument Setup:
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption peaks.
-
Logical Relationship of Spectroscopic Comparison
The following diagram illustrates the logical workflow for comparing the spectroscopic data of the different orthoesters.
Caption: Workflow for Spectroscopic Comparison of Orthoesters.
References
A Comparative Analysis of Synthetic Methodologies for Trimethyl Orthobutyrate
For researchers and professionals in drug development and the broader chemical sciences, the efficient synthesis of reagents like trimethyl orthobutyrate is of paramount importance. This compound serves as a valuable intermediate in the synthesis of various organic molecules. This guide provides a comparative overview of the traditional Pinner reaction for synthesizing this compound against more novel, refined approaches designed to improve yield, safety, and process efficiency. The data presented, including for analogous orthoesters, offers a benchmark for evaluating these synthetic routes.
Performance Comparison: Traditional vs. Novel Synthetic Methods
The synthesis of this compound and its analogs has evolved from the foundational Pinner reaction to more sophisticated methods that offer significant improvements in yield and reaction control. The following table summarizes quantitative data from established and innovative procedures.
| Parameter | Traditional Pinner Reaction | Novel Solvent-Free Pinner Reaction (Analog) | Novel Patented Process (Analog) |
| Starting Materials | Butyronitrile (B89842), Methanol (B129727), Hydrogen Chloride | Propionitrile/Valeronitrile, Methanol, HCl | Acetonitrile, Methanol, HCl |
| Yield | Typically 72% - 80% (unstable)[1] | >90% (for imidate salt intermediate)[2][3] | >90%[1] |
| Product Purity | Variable, potential for byproducts | High selectivity reported[2][3] | >98%[1] |
| Reaction Temperature | Low temperature for salt formation | 5°C (imidate formation), 25-65°C (alcoholysis)[2] | -20°C to -5°C (salt formation), 25-40°C (alcoholysis)[1] |
| Reaction Time | Not specified, but often lengthy | Not specified for full conversion | 3 - 10 hours[1] |
| Key Innovation | Established, well-known procedure[4][5] | Elimination of volatile and dangerous solvents[2][3] | Improved HCl gas distribution, enhanced reaction control[1] |
Experimental Protocols
Traditional Method: Pinner Reaction
The Pinner reaction is the classical method for the synthesis of orthoesters from nitriles and alcohols in the presence of an acid catalyst.[4][5]
Materials:
-
Butyronitrile
-
Anhydrous Methanol
-
Anhydrous Hydrogen Chloride
-
Anhydrous non-polar solvent (e.g., benzene (B151609) or diethyl ether)
Procedure:
-
A solution of butyronitrile in a suitable anhydrous non-polar solvent is prepared in a reaction vessel equipped for gas inlet and stirring, and cooled.
-
Anhydrous hydrogen chloride gas is bubbled through the cooled solution.
-
Anhydrous methanol is added dropwise to the reaction mixture with continuous stirring.
-
The reaction is stirred at a low temperature to facilitate the formation of the intermediate imido ester hydrochloride salt.
-
Excess methanol is then added, and the reaction mixture is allowed to warm to room temperature or is gently heated to promote alcoholysis of the intermediate salt to form this compound.
-
The resulting ammonium (B1175870) chloride byproduct is removed by filtration.
-
The filtrate is then purified, typically by distillation, to isolate the this compound.
Novel Method 1: Improved Solvent-Free Pinner Reaction
This method, demonstrated for analogous aliphatic orthoesters, enhances the safety and efficiency of the Pinner reaction by eliminating the need for a separate solvent.[2][3]
Materials:
-
Aliphatic Nitrile (e.g., Propionitrile, Valeronitrile)
-
Anhydrous Methanol
-
Anhydrous Hydrogen Chloride
Procedure:
-
The aliphatic nitrile is mixed with a moderate excess of anhydrous methanol at 5°C.
-
Gaseous hydrogen chloride is passed through the mixture to form the corresponding imidate hydrochloride in high yield.[2]
-
The temperature is then raised to 25-65°C to induce methanolysis of the imidate salt, yielding the trimethyl orthoester.[2]
-
The product is isolated and purified from the reaction mixture.
Novel Method 2: Patented High-Yield Synthesis of Trimethyl Orthoacetate (Analog)
This patented process for the synthesis of trimethyl orthoacetate, a close analog of this compound, introduces technical improvements to the Pinner reaction to achieve higher and more stable yields.[1]
Materials:
-
Acetonitrile
-
Anhydrous Methanol
-
Anhydrous Hydrogen Chloride
-
Non-polar solvent
-
Ammonia (B1221849) or Sodium Methoxide
Procedure:
-
Acetonitrile, methanol, and a non-polar solvent are mixed in a reaction kettle and cooled to between -20°C and -5°C.[1]
-
Hydrogen chloride gas is introduced evenly through a distribution pipe fixed on the inside wall of the reactor while stirring to form the hydrochloride salt of the imino ether.[1]
-
An additional 2-4 fold molar amount of methanol (relative to the initial acetonitrile) is added to the generated hydrochloride.[1]
-
The pH of the system is adjusted to 5-6.5 using ammonia or sodium methoxide.[1]
-
The alcoholysis reaction is carried out at 25-40°C for 3-6 hours.[1]
-
The final product, trimethyl orthoacetate, is obtained after filtration and refining, with reported yields exceeding 90%.[1]
Visualizing the Synthetic Pathway
The following diagrams illustrate the chemical pathways and workflows described.
Caption: Pinner Reaction for this compound Synthesis.
Caption: Workflow for the Novel High-Yield Orthoester Synthesis.
References
- 1. CN102060678B - Synthesis process of trimethyl orthoacetate - Google Patents [patents.google.com]
- 2. iris.unive.it [iris.unive.it]
- 3. A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 5. Ortho ester - Wikipedia [en.wikipedia.org]
Navigating Diastereoselectivity: A Comparative Guide to Trimethyl Orthobutyrate in the Synthesis of γ,δ-Unsaturated Esters
For researchers and professionals in drug development and synthetic chemistry, controlling stereochemistry is paramount. The Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, offers a route to chiral γ,δ-unsaturated esters, crucial intermediates in the synthesis of complex molecules. This guide provides a comparative analysis of the diastereoselectivity of products derived from trimethyl orthobutyrate in this rearrangement, alongside alternative methods, supported by experimental data and detailed protocols.
The diastereomeric ratio of the products from the Johnson-Claisen rearrangement is highly dependent on the structure of the allylic alcohol substrate and the orthoester used. The reaction proceeds through a chair-like six-membered transition state, and the steric interactions between substituents on the allylic alcohol and the orthoester determine the facial selectivity of the rearrangement, thus dictating the stereochemistry of the newly formed chiral centers.
Performance Comparison: Diastereomeric Ratios in the Johnson-Claisen Rearrangement
The choice of orthoester plays a significant role in the diastereoselectivity of the Johnson-Claisen rearrangement. While data for this compound is less common in the literature compared to its lower homologues, existing studies allow for a comparative assessment.
| Orthoester | Allylic Alcohol Substrate | Diastereomeric Ratio (d.r.) | Reference |
| This compound | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose derivative | 1:3 | [cite: 1 (from initial search)] |
| Trimethyl Orthoacetate | Substituted Allylic Alcohol | 2:1 | [1] |
| Triethyl Orthopropionate | Primary Allylic Alcohol | Not specified, but product has defined chirality | [1] |
| Trimethyl Orthoacetate | Hydroxy alkynoate derivative (after rearrangement and lactonization) | 2.5:1 (in toluene), 1.1:1 (in xylene) | [1] |
Observations:
-
The use of this compound in the Johnson-Claisen rearrangement with a carbohydrate-derived allylic alcohol resulted in a moderate diastereoselectivity favoring one diastereomer.
-
Comparatively, reactions with trimethyl orthoacetate and other orthoesters also yield mixtures of diastereomers, with the ratio being sensitive to the substrate and reaction conditions.
-
The solvent can also influence the diastereomeric ratio, as seen in the lactonization of a Johnson-Claisen product.[1]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and optimization of diastereoselectivity. Below is a representative protocol for the Johnson-Claisen rearrangement.
General Experimental Protocol for Johnson-Claisen Rearrangement:
A solution of the allylic alcohol (1.0 equiv) and a catalytic amount of a weak acid (e.g., propanoic acid, 0.1 equiv) in an excess of the orthoester (e.g., this compound, 10-20 equiv) is heated at a temperature ranging from 100 to 180 °C.[1][2][3] The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess orthoester is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to isolate the diastereomeric products. The diastereomeric ratio is typically determined by NMR spectroscopy or GC analysis of the purified product mixture.
Alternative Methods for the Synthesis of γ,δ-Unsaturated Esters
While the Johnson-Claisen rearrangement is a staple, other methods can also yield γ,δ-unsaturated esters, sometimes with different or improved diastereoselectivity.
-
Eschenmoser-Claisen Rearrangement: This variation utilizes an allylic alcohol and an N,N-dimethylacetamide dimethyl acetal (B89532) to produce a γ,δ-unsaturated amide. While the product is not an ester, it can be a valuable synthetic equivalent. This method has been shown to provide excellent diastereoselectivity in the synthesis of anti-β-substituted γ,δ-unsaturated amino acids.
-
Ireland-Claisen Rearrangement: This rearrangement of an allylic ester enolate generates a γ,δ-unsaturated carboxylic acid. The stereochemical outcome can be controlled by the geometry of the silyl (B83357) ketene (B1206846) acetal intermediate.
-
Copper-Catalyzed Asymmetric Acylation: More recent methods involve the copper-catalyzed asymmetric acylation of allylic phosphates with acylsilanes, which can produce β,γ-unsaturated ketones with high enantioselectivity.[4] These can be further transformed into the desired esters.
Mechanistic Insight into Diastereoselectivity
The stereochemical outcome of the Johnson-Claisen rearrangement is determined in the[4][4]-sigmatropic rearrangement step. The reaction proceeds through a highly ordered, chair-like transition state. The substituents on the allylic alcohol and the ketene acetal (formed in situ from the orthoester) will preferentially occupy equatorial positions to minimize steric strain.
Below is a diagram illustrating the general workflow of the Johnson-Claisen rearrangement and the key transition state leading to the formation of diastereomers.
Caption: General workflow of the Johnson-Claisen rearrangement.
The diastereoselectivity arises from the energy difference between the two possible chair-like transition states. The transition state that minimizes steric clashes between the substituents will be lower in energy and thus lead to the major diastereomer.
References
A Comparative Guide to HPLC Methods for Separating Products of Trimethyl Orthobutyrate Reactions
For Researchers, Scientists, and Drug Development Professionals
The separation and analysis of reaction products are critical steps in chemical synthesis and drug development. For reactions involving trimethyl orthobutyrate, which can lead to a variety of products including esters, transesterification products, and potentially chiral compounds, selecting the appropriate High-Performance Liquid Chromatography (HPLC) method is paramount for achieving accurate quantification and purification. This guide provides a comparative overview of reversed-phase, normal-phase, and chiral HPLC methods applicable to the separation of this compound reaction products.
Comparison of HPLC Methods
The choice of HPLC method will largely depend on the specific products of the this compound reaction and their physicochemical properties, such as polarity and chirality. Below is a summary of potential starting conditions for three common HPLC modes.
| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC | Chiral HPLC |
| Stationary Phase | C18 (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) | Silica (B1680970) or Cyano (e.g., Waters Spherisorb Silica, 4.6 x 250 mm, 5 µm) | Chiral Stationary Phase (CSP) (e.g., Daicel Chiralcel OD-H, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Hexane/Isopropanol or Hexane/Ethyl Acetate | Hexane/2-Propanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm (for esters), Refractive Index (RI) | UV at 210 nm, RI | UV at 210 nm, Circular Dichroism (CD) |
| Typical Analytes | This compound, methyl butyrate (B1204436), methanol, and other polar reactants/products | Non-polar to moderately polar esters and reaction byproducts | Enantiomers of chiral reaction products |
| Advantages | Good for a wide range of polarities, robust, and reproducible. | Excellent for separating isomers and non-polar compounds. | Resolves enantiomers, crucial for stereospecific synthesis and analysis. |
| Disadvantages | May have poor retention for very polar compounds without modification. | Sensitive to water content in the mobile phase, which can affect reproducibility. | CSPs can be expensive and have specific mobile phase compatibility. |
Experimental Protocols
Below are detailed experimental protocols for the three HPLC methods. These are starting points and may require optimization for specific reaction mixtures.
Reversed-Phase HPLC Protocol
This method is suitable for the analysis of the starting material, this compound, and its potential hydrolysis products like methyl butyrate and methanol.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-15 min: 10-90% B
-
15-20 min: 90% B
-
20-21 min: 90-10% B
-
21-26 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm and Refractive Index (RI) detector in series. The RI detector is necessary for detecting analytes with poor UV absorbance like methanol.
-
Sample Preparation: Dilute the reaction mixture in the initial mobile phase composition (90:10 Water:Acetonitrile). Filter through a 0.45 µm syringe filter before injection.
Normal-Phase HPLC Protocol
This method is useful for separating less polar products and isomers that may not be well-resolved by reversed-phase chromatography.
-
Column: Waters Spherisorb Silica (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of Hexane and Isopropanol (e.g., 95:5 v/v). The ratio can be adjusted to optimize separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 20 µL
-
Detection: UV at 210 nm or a Refractive Index (RI) detector.
-
Sample Preparation: Dilute the reaction mixture in the mobile phase. Ensure the sample is free of water to prevent deactivation of the silica stationary phase. Filter through a 0.45 µm PTFE syringe filter.
Chiral HPLC Protocol
If the reaction is expected to produce chiral compounds, a chiral HPLC method is necessary to separate the enantiomers. The following method is based on a validated method for a similar compound, glycidyl (B131873) butyrate, and serves as a good starting point.[1]
-
Column: Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of Hexane and 2-Propanol (e.g., 90:10 v/v). The ratio is critical for chiral recognition and may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm. A circular dichroism (CD) detector can also be used for confirmation of enantiomeric separation.
-
Sample Preparation: Dilute the reaction mixture in the mobile phase. Filter through a 0.45 µm PTFE syringe filter before injection.
Logical Workflow for Method Selection
The selection of an appropriate HPLC method should follow a logical progression based on the expected reaction products. The following diagram illustrates a typical workflow.
References
A Comparative Guide to Confirming Reaction Completion: Trimethyl Orthobutyrate Esterification Monitored by TLC, GC-MS, and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Monitoring the progression of a chemical reaction is crucial for optimizing reaction conditions, determining endpoints, and ensuring the desired product is obtained with high purity. The esterification of a carboxylic acid using trimethyl orthobutyrate is a common transformation in organic synthesis. This guide provides a comprehensive comparison of three widely used analytical techniques—Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for confirming the completion of such a reaction. We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate method for their needs.
Experimental Overview: Esterification of Butyric Acid
For the purpose of this guide, we will consider the reaction of butyric acid with this compound. In the presence of an acid catalyst, this compound acts as both a reagent and a water scavenger, driving the equilibrium towards the formation of methyl butyrate.
Reaction: Butyric Acid + this compound → Methyl Butyrate + Methanol
Comparison of Analytical Techniques
The choice of analytical technique for reaction monitoring depends on several factors, including the required speed, sensitivity, cost, and the level of structural information needed.
| Feature | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation by volatility and polarity, followed by mass-based detection. | Detection of nuclear spin transitions in a magnetic field for structural elucidation. |
| Speed | Fast (5-20 minutes per analysis) | Moderate (15-30 minutes per analysis) | Fast to Moderate (2-15 minutes per analysis) |
| Cost | Low | High (instrumentation) | High (instrumentation) |
| Sensitivity | Low (microgram range) | High (nanogram to picogram range) | Moderate (milligram to microgram range) |
| Quantification | Semi-quantitative | Highly quantitative | Highly quantitative |
| Structural Info | Limited (Rf value) | Provides molecular weight and fragmentation patterns. | Detailed structural information and connectivity. |
I. Thin-Layer Chromatography (TLC) Analysis
TLC is a rapid and cost-effective method for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.
Experimental Protocol: TLC Monitoring
-
Plate Preparation: On a silica (B1680970) gel TLC plate, draw a baseline in pencil approximately 1 cm from the bottom. Mark three lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
Sample Spotting:
-
SM Lane: Spot a dilute solution of the limiting reactant (e.g., butyric acid).
-
Co Lane: Spot the starting material, and then spot the reaction mixture directly on top of it.
-
Rxn Lane: Spot a small aliquot of the reaction mixture.
-
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. After the solvent has evaporated, visualize the spots. Since this compound, methyl butyrate, and butyric acid are not UV-active, a chemical stain is required. A potassium permanganate (B83412) (KMnO₄) stain is effective for visualizing these compounds.
-
Interpretation: The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the "Rxn" lane, and a new spot corresponding to the product is prominent.
Illustrative TLC Data
| Compound | Expected Polarity | Expected Rf Value (4:1 Hexane:EtOAc) |
| Butyric Acid | High | ~0.1 |
| This compound | Moderate | ~0.6 |
| Methyl Butyrate | Low | ~0.8 |
Note: These are estimated Rf values based on the relative polarities of the compounds. Actual values may vary depending on the specific TLC plate and conditions.
Workflow for TLC Analysis
Caption: Workflow for monitoring reaction completion using TLC.
II. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS provides a more quantitative and definitive assessment of reaction completion by separating volatile components and providing their mass spectra for identification.
Experimental Protocol: GC-MS Monitoring
-
Sample Preparation:
-
GC-MS Parameters (Illustrative):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35-300.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting materials and the product based on their retention times and mass spectra.
-
Quantify the relative amounts of each component by integrating the peak areas and comparing them to the internal standard.
-
The reaction is complete when the peak for the limiting reactant is absent or has reached a predetermined low level.
-
Expected GC-MS Data
| Compound | Expected Retention Time | Key Mass Fragments (m/z) |
| Methyl Butyrate | Shorter | 102 (M+), 71, 59, 43 |
| This compound | Intermediate | 148 (M+), 117, 89, 59 |
| Butyric Acid | Longer (may require derivatization) | 88 (M+), 73, 60, 45 |
Logical Flow for GC-MS Analysis
Caption: Logical flow of GC-MS analysis for reaction monitoring.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
¹H NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of reaction mixtures, providing detailed structural information.
Experimental Protocol: ¹H NMR Monitoring
-
Sample Preparation:
-
Take a small aliquot from the reaction mixture.
-
If the reaction is run in a non-deuterated solvent, evaporate the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).[3]
-
Filter the solution into an NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters to ensure accurate quantification include a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest.
-
-
Data Analysis:
-
Identify the characteristic signals for the starting materials and the product.
-
Integrate the area of a distinct peak for each component and for the internal standard.
-
Calculate the molar ratio of the components to determine the extent of the reaction. The reaction is complete when the signals for the limiting reactant have disappeared.
-
Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| This compound | -OCH₃ | ~3.2 | s |
| -CH₂- | ~1.6 | t | |
| -CH₂- | ~1.4 | sextet | |
| -CH₃ | ~0.9 | t | |
| Methyl Butyrate | -OCH₃ | ~3.67 | s |
| -CH₂-CO | ~2.3 | t | |
| -CH₂- | ~1.65 | sextet | |
| -CH₃ | ~0.95 | t | |
| Butyric Acid | -COOH | ~10-12 | br s |
| -CH₂-CO | ~2.35 | t | |
| -CH₂- | ~1.7 | sextet | |
| -CH₃ | ~0.98 | t |
Signaling Pathway for NMR Analysis Decision Making
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Trimethyl Orthobutyrate
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of trimethyl orthobutyrate, a flammable and irritating compound, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment.
Key Chemical Profile and Hazards
This compound presents several hazards that necessitate careful handling and disposal. It is a flammable liquid and vapor, capable of causing skin and serious eye irritation, as well as potential respiratory irritation.[1][2][3] Understanding these properties is the first step in ensuring safe management.
| Hazard Classification | GHS Codes | Precautionary Statements |
| Flammable Liquid | H226 | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][3] |
| Skin Irritant | H315 | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] |
| Eye Irritant | H319 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Respiratory Irritant | H335 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P271: Use only outdoors or in a well-ventilated area.[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with institutional and local regulations. The following protocol outlines the necessary steps for safe handling and disposal.
1. Personal Protective Equipment (PPE) and Safety Measures: Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[4]
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: If working outside a fume hood or in a poorly ventilated area, use a respirator with an appropriate filter (e.g., type ABEK).[1]
Work in a well-ventilated area, preferably within a chemical fume hood, and ensure there are no sources of ignition nearby.[3][4]
2. Waste Collection:
-
Designated Waste Container: Collect all this compound waste in a dedicated, properly labeled hazardous waste container.[5][6] The container must be compatible with the chemical and have a secure, sealable lid.[6][7] It is often best to use the original container.[6]
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".[5] Include the date accumulation started.
-
Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5] Incompatible wastes can lead to dangerous reactions.
3. Handling Spills: In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure the area is well-ventilated.[4]
-
Eliminate Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create a spark.[3][4] Use non-sparking tools for cleanup.[3][4]
-
Containment and Absorption: Contain the spill using dikes or absorbents.[4] Absorb the spilled liquid with an inert material such as sand, earth, or vermiculite.[4][8]
-
Collection: Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
4. Disposal of Empty Containers: Empty containers that held this compound are also considered hazardous waste as they can retain flammable vapors.[4]
-
Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol). The first rinse must be collected and disposed of as hazardous waste.[5] For highly toxic chemicals, the first three rinses must be collected.[5]
-
Disposal: Once properly rinsed and air-dried, deface the label and dispose of the container as directed by your institution's EHS guidelines. Some may be disposed of as regular trash after thorough cleaning.[6]
5. Final Disposal:
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and cool location, away from incompatible materials.[3]
-
Arrange for Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[5] Do not attempt to dispose of the chemical waste through the sewer system or in the regular trash.[5] Professional hazardous waste disposal services will ensure the material is handled and disposed of in compliance with all regulations.[9]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. オルト酪酸トリメチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. lobachemie.com [lobachemie.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. vumc.org [vumc.org]
- 7. geo.utexas.edu [geo.utexas.edu]
- 8. chemtalk.com.au [chemtalk.com.au]
- 9. triumvirate.com [triumvirate.com]
Personal protective equipment for handling Trimethyl orthobutyrate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring a secure and productive laboratory environment. This guide provides immediate, essential safety and logistical information for handling Trimethyl orthobutyrate, including detailed operational and disposal plans.
Chemical Profile: this compound (1,1,1-Trimethoxybutane) is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] It is sensitive to moisture and should be handled with care.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hand Protection | Chemical-resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[1][2] |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1][2] A lab coat should be worn. |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial when working with this compound.
Handling Procedures:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][3]
-
Keep the chemical away from open flames, hot surfaces, and other sources of ignition.[1][3] No smoking is permitted in the handling area.[3]
-
Take precautionary measures against static discharge.[1][3] Ground and bond containers and receiving equipment.[3]
-
Avoid contact with skin, eyes, and clothing.[1] Do not breathe mist, vapors, or spray.[3]
-
Wash hands thoroughly after handling.[1]
Storage Procedures:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
Keep away from heat, sparks, and flame.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Get medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[1] If skin irritation persists, call a physician.[1] Remove and wash contaminated clothing before reuse.[3] |
| Inhalation | Remove to fresh air.[1] If not breathing, give artificial respiration.[1] Get medical attention if symptoms occur.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[1] Do NOT induce vomiting.[4] Call a physician or poison control center immediately. |
Spill Management and Disposal Plan
A clear and concise plan for spill management and waste disposal is essential for laboratory safety and environmental protection.
Spill Cleanup Protocol:
In the event of a spill, follow these steps:
-
Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area. Remove all sources of ignition.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Don PPE: Put on the appropriate personal protective equipment as outlined above.
-
Containment: For small spills, contain and absorb the liquid with an inert absorbent material such as vermiculite, sand, or earth.[2][3]
-
Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, closed container for disposal.[1][3]
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: Dispose of the contaminated material as hazardous waste in accordance with local, regional, and national regulations.[1]
The logical workflow for handling a this compound spill is illustrated in the diagram below.
Caption: Workflow for handling a this compound spill.
Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous waste.[1]
-
Do not empty into drains.[1]
-
Waste must be disposed of in accordance with federal, state, and local environmental control regulations. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
-
Empty containers may retain product residue and can be hazardous. Do not reuse empty containers.[5]
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
